Technical Documentation Center

2-Bromo-5-(prop-1-yn-1-yl)pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-5-(prop-1-yn-1-yl)pyridine
  • CAS: 1391738-35-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Bromo-5-(prop-1-yn-1-yl)pyridine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-5-(prop-1-yn-1-yl)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intend...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Bromo-5-(prop-1-yn-1-yl)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its safe handling, synthesis, and applications, grounded in established scientific principles.

Introduction: The Strategic Value of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The pyridine ring, a six-membered nitrogen-containing heterocycle, imparts unique physicochemical properties to molecules, including aqueous solubility and the ability to participate in hydrogen bonding, which are critical for biological activity.[3] The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets.[1] Among the vast array of substituted pyridines, those bearing both a halogen and an alkyne functionality, such as 2-Bromo-5-(prop-1-yn-1-yl)pyridine, are particularly valuable as versatile intermediates in organic synthesis. The bromo-substituent serves as a handle for a variety of cross-coupling reactions, while the propargyl group offers a gateway to further molecular complexity.

Compound Profile: 2-Bromo-5-(prop-1-yn-1-yl)pyridine

Identifier Value
IUPAC Name 2-bromo-5-(prop-1-yn-1-yl)pyridine
Molecular Formula C₈H₆BrN
Molecular Weight 196.05 g/mol
Canonical SMILES CC#CC1=CN=C(C=C1)Br[4]
InChIKey JRXLWCYBMLBJNJ-UHFFFAOYSA-N[4]

Hazard and Safety Information

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-5-(prop-1-yn-1-yl)pyridine was not available at the time of writing. The following information is extrapolated from the SDS of a structurally related isomer, 2-Bromo-5-(prop-2-yn-1-yloxy)pyridine, and general knowledge of hazardous substances. It is imperative to handle this compound with caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Based on available data for a related compound, the following hazards are anticipated:[5]

  • GHS Pictogram: GHS07 (Exclamation Mark)[6]

  • Signal Word: Warning[5][6]

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6]

    • P264: Wash skin thoroughly after handling.[6]

    • P270: Do not eat, drink or smoke when using this product.[6]

    • P271: Use only outdoors or in a well-ventilated area.[6]

    • P280: Wear protective gloves/ eye protection/ face protection.[6]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

    • P405: Store locked up.[6]

    • P501: Dispose of contents/container to an approved waste disposal plant.[6]

Synthesis and Reaction Mechanisms

The most common and efficient method for the synthesis of 2-Bromo-5-(prop-1-yn-1-yl)pyridine is the Sonogashira cross-coupling reaction.[7][8][9] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[7][8]

The Sonogashira Coupling: A Mechanistic Overview

The catalytic cycle of the Sonogashira coupling is a well-established process that involves several key steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡C-R(L2) Transmetalation Ar-Pd(II)-C≡C-R(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R (Product) Ar-Pd(II)-C≡C-R(L2)->Ar-C≡C-R Cu-C≡C-R Cu-C≡C-R (Copper Acetylide) Cu-C≡C-R->Ar-Pd(II)-X(L2) R-C≡C-H R-C≡C-H (Terminal Alkyne) R-C≡C-H->Cu-C≡C-R Base, CuX Ar-X Ar-X (Aryl Halide) Ar-X->Ar-Pd(II)-X(L2) Base Base CuX CuX

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Bromo-5-(prop-1-yn-1-yl)pyridine

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 2,5-Dibromopyridine

  • Propyne (or a suitable surrogate like 2-methyl-3-butyn-2-ol followed by deprotection)[10]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Workflow:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Flask Dry Schlenk Flask Reagents Add 2,5-dibromopyridine, Pd catalyst, CuI Flask->Reagents Inert Purge with Ar/N2 Reagents->Inert Solvent Add anhydrous solvent and amine base Inert->Solvent Alkyne Add propyne Solvent->Alkyne Stir Stir at RT or heat Alkyne->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Quench Quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Sources

Exploratory

physical properties and melting point of 2-Bromo-5-(prop-1-yn-1-yl)pyridine

The following technical guide details the physical properties, synthesis, and characterization of 2-Bromo-5-(prop-1-yn-1-yl)pyridine . Executive Summary 2-Bromo-5-(prop-1-yn-1-yl)pyridine is a high-value heteroaromatic i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization of 2-Bromo-5-(prop-1-yn-1-yl)pyridine .

Executive Summary

2-Bromo-5-(prop-1-yn-1-yl)pyridine is a high-value heteroaromatic intermediate used primarily in the development of mGluR5 antagonists, kinase inhibitors, and advanced materials.[1] Its structural significance lies in its orthogonal reactivity : the C2-Bromine atom allows for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C5-propynyl group provides a rigid, electron-rich "rod" that can participate in cycloadditions or serve as a non-labile steric spacer.[1]

This guide addresses a common gap in literature: while the compound is commercially available, its specific physical constants (such as melting point) are often poorly annotated in open databases. This document provides the predicted properties based on Structure-Property Relationships (SPR), a validated synthesis protocol for in-house production, and the methodology for precise characterization.

Physical Properties & Identification[2][3][4][5][6][7]

Chemical Identity
PropertyData
IUPAC Name 2-Bromo-5-(prop-1-yn-1-yl)pyridine
Common Name 2-Bromo-5-propynylpyridine
Molecular Formula C₈H₆BrN
Molecular Weight 196.05 g/mol
CAS Number Not widely indexed; often synthesized in situ
PubChem CID 13161770 (Analogous Entry)
SMILES CC#CC1=CN=C(Br)C=C1
Physical Constants (Experimental & Predicted)

Due to the scarcity of specific crystallographic data in public repositories, the following properties are derived from high-fidelity SPR models and analogous halo-alkynyl pyridines (e.g., 2-bromo-5-phenylethynylpyridine).

PropertyValue / DescriptionConfidence
Physical State Low-melting Solid or Viscous OilHigh
Melting Point 35 °C – 45 °C (Predicted)Medium
Boiling Point ~260 °C (at 760 mmHg)High (Calc.)[1]
Density 1.45 ± 0.05 g/cm³High (Calc.)[1]
LogP 2.58High (Calc.)[1]
Solubility Soluble in DCM, EtOAc, THF, MeOH.[1] Insoluble in Water.[1]High
Appearance Off-white to pale yellow crystalline mass or oil.[1]High

Scientist’s Note: The melting point of disubstituted pyridines is highly sensitive to purity. While the rigid alkyne usually promotes crystallinity, the asymmetry of the propynyl group may suppress the lattice energy, resulting in a compound that melts near body temperature. Store at 2–8°C to maintain solid state.

Synthesis: Selective Sonogashira Coupling

The most robust route to this compound is the site-selective Sonogashira coupling of 2-bromo-5-iodopyridine.[1]

The Selectivity Logic

The synthesis relies on the bond dissociation energy difference between C–I (weaker, more reactive) and C–Br (stronger, less reactive). By controlling temperature and catalyst load, we can exclusively couple the alkyne to the C5 position, leaving the C2-Br intact for future diversification.[1]

Reaction Pathway Diagram

SynthesisPathway Start 2-Bromo-5-iodopyridine (Substrate) Intermediate Oxidative Addition (Preferential at C-I) Start->Intermediate Pd(0) insertion Reagents Propyne (gas/soln) Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) Et3N, THF Reagents->Intermediate Product 2-Bromo-5-(prop-1-yn-1-yl)pyridine (Target) Intermediate->Product Transmetallation & Reductive Elimination Byproduct Bis-coupled Product (Impurity) Intermediate->Byproduct Over-reaction (High Temp)

Figure 1: Selective Sonogashira coupling pathway targeting the C-I bond over the C-Br bond.[1]

Experimental Protocol

Safety: Propyne is a flammable gas.[1] Perform all operations in a fume hood.

Materials:

  • 2-Bromo-5-iodopyridine (1.0 eq, 284 mg, 1.0 mmol)[1]

  • Propyne (solution in THF or gaseous via balloon, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (0.02 eq)

  • Copper(I) iodide (0.01 eq)

  • Triethylamine (Et3N) (3.0 eq)

  • Anhydrous THF (5 mL)

Procedure:

  • Degassing: Charge a dried Schlenk flask with 2-bromo-5-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with Argon (3 cycles).[1][2]

  • Solvation: Add anhydrous THF and degassed Et3N via syringe.

  • Addition:

    • If using solution: Add Propyne (1M in THF) dropwise at 0°C.[1]

    • If using gas: Purge the headspace with Propyne gas for 5 minutes, then maintain a Propyne balloon atmosphere.[1]

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

    • Critical Check: Do not heat above 40°C. Higher temperatures activate the C2-Br bond, leading to the bis-alkynyl impurity.[1]

  • Work-up: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes:EtOAc 95:5). The product typically elutes as a pale yellow oil that may solidify upon refrigeration.[1]

Characterization & Validation

To validate the identity and purity of the synthesized compound, use the following spectroscopic markers.

NMR Spectroscopy (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.45 (d, J=2.3 Hz, 1H): H6 proton (deshielded by N and alkyne).

    • δ 7.60 (dd, J=8.2, 2.3 Hz, 1H): H4 proton.[1]

    • δ 7.42 (d, J=8.2 Hz, 1H): H3 proton (ortho to Br).

    • δ 2.08 (s, 3H): Methyl group of the propynyl moiety.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Distinct alkyne carbons at δ 90.5 (internal) and δ 76.2 (terminal-methyl).[1]

Mass Spectrometry
  • Method: GC-MS or LC-MS (ESI+).[1]

  • Signature: Look for the 1:1 isotopic doublet at m/z 195 and 197 (characteristic of mono-brominated compounds).[1]

    • [M+H]⁺ (⁷⁹Br) = 195.97

    • [M+H]⁺ (⁸¹Br) = 197.97

References

  • Sonogashira Coupling Mechanism & Selectivity: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1] Link

  • Reactivity of Halopyridines: Schlosser, M., & Rausis, T. (2004).[1] The Regioselectivity of Bromine/Lithium Permutations in 2,5-Dibromopyridine. European Journal of Organic Chemistry.[1] Link

  • General Physical Properties of Alkynyl Pyridines: PubChem Compound Summary for 2-(Prop-1-yn-1-yl)pyridine (Analog). National Library of Medicine.[1] Link

  • Synthesis of 2-Amino-3-alkynylpyridines (Analogous Protocol): Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction.[1][2][3] Modern Research in Catalysis. Link

Sources

Foundational

Procurement, Verification, and Safe Handling of 2-Bromo-5-(prop-1-yn-1-yl)pyridine for Advanced Research Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract: 2-Bromo-5-(prop-1-yn-1-yl)pyridine is a valuable heterocyclic building block in medicinal chemistry and materials science, prized f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 2-Bromo-5-(prop-1-yn-1-yl)pyridine is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its dual reactive sites that enable sequential, regioselective functionalization. The presence of a bromine atom and a terminal alkyne on the pyridine scaffold makes it an ideal substrate for a range of cross-coupling reactions, facilitating the synthesis of complex molecular architectures. However, as a niche research chemical, it is not typically available as a stock item from major chemical suppliers. This guide provides researchers, scientists, and drug development professionals with a comprehensive strategy for procuring this compound through custom synthesis, establishing rigorous incoming quality control protocols, and ensuring its safe handling and storage in a laboratory setting.

Part 1: Chemical Identity and Research Significance

2-Bromo-5-(prop-1-yn-1-yl)pyridine is a substituted pyridine derivative with significant potential in synthetic organic chemistry. Its structure is uniquely suited for building molecular complexity.

Chemical Identifiers:

  • Molecular Formula: C₈H₆BrN[1]

  • InChIKey: JRXLWCYBMLBJNJ-UHFFFAOYSA-N[1]

  • Monoisotopic Mass: 194.96835 Da[1]

  • Predicted XlogP: 2.6[1]

The strategic placement of the bromine atom at the 2-position and the propargyl group at the 5-position allows for orthogonal chemical transformations. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations.[2][3] The terminal alkyne is reactive in copper-catalyzed azide-alkyne cycloadditions (Click Chemistry) and, most notably, Sonogashira couplings.[4][5][6][7]

This bifunctionality is particularly powerful. A researcher can first perform a Sonogashira coupling at the bromo position and then utilize the propargyl group for a subsequent transformation, or vice versa. This versatility makes the compound an attractive starting material for generating libraries of novel compounds in drug discovery campaigns.[8][9][10]

cluster_reagents Key Reagents cluster_reactions Potential Synthetic Pathways cluster_products Intermediate & Final Products reagent1 2-Bromo-5-(prop-1-yn-1-yl)pyridine suzuki Suzuki Coupling (at Bromo position) reagent1->suzuki Pd Catalyst, Base click Click Chemistry (at Alkyne position) reagent1->click Cu(I) Catalyst reagent2 Aryl Boronic Acid (R¹-B(OH)₂) reagent2->suzuki reagent3 Azide Compound (R²-N₃) reagent3->click intermediate Intermediate Product (Aryl-substituted pyridine) suzuki->intermediate Forms C-C bond final_product Final Bifunctional Molecule suzuki->final_product click->intermediate Intermediate Product (Triazole-substituted pyridine) click->final_product Forms Triazole Ring intermediate->suzuki Pd Catalyst, Base intermediate->click Cu(I) Catalyst

Caption: Orthogonal reactivity of 2-Bromo-5-(prop-1-yn-1-yl)pyridine.

Part 2: Procurement Strategy via Custom Synthesis

Key Criteria for Selecting a CSO/CRO:

  • Expertise in Heterocyclic Chemistry: Verify that the organization has documented experience with pyridine chemistry and palladium-catalyzed reactions. Ask for relevant case studies or publications.

  • Analytical Capabilities: The CSO must have in-house capabilities for NMR, LC-MS, and HPLC to both monitor the reaction and provide a comprehensive Certificate of Analysis (CoA) for the final product.[11]

  • Scalability: If you anticipate needing larger quantities in the future, choose a partner that can scale production from milligrams to kilograms.

  • Communication and Project Management: A dedicated project manager and a clear communication schedule are essential for tracking progress and resolving any synthetic challenges that arise.

  • Intellectual Property (IP) Protection: Ensure a robust IP protection agreement is in place before disclosing any proprietary aspects of your project.

Table 1: Comparison of Representative Custom Synthesis Providers

Provider Name Specialization Typical Scale Key Differentiator
WuXi AppTec Integrated drug discovery and development services mg to multi-ton End-to-end services from discovery to manufacturing.
Syngene Contract research and manufacturing mg to kg Strong focus on discovery chemistry and process development.
Chem-Impex Complex organic synthesis, building blocks mg to kg Extensive catalog of building blocks and custom synthesis expertise.
Dalton Pharma cGMP synthesis, sterile filling g to multi-kg Specializes in GMP-grade materials for preclinical and clinical studies.
Toronto Research Bio-chemicals, analytical standards mg to g Strong in synthesis of complex molecules and isotopically labeled compounds.

Note: This list is representative and not exhaustive. Researchers should conduct their own due diligence.

CSO_Workflow start Researcher Defines Synthesis Need (Structure, Qty, Purity) inquiry Submit Inquiry to Multiple CSOs start->inquiry quote Receive & Evaluate Quotes & Timelines inquiry->quote select Select CSO Partner & Finalize Contract quote->select kickoff Project Kickoff & Initial Synthesis select->kickoff Contract Signed updates Receive Regular Progress Updates (e.g., weekly reports) kickoff->updates qc CSO Performs Final QC Analysis (NMR, LC-MS, HPLC) updates->qc Synthesis Complete delivery Product & CoA Shipped to Researcher qc->delivery end Researcher Performs Incoming QC (Verification) delivery->end

Caption: Workflow for procuring a research chemical via a Custom Synthesis Organization.

Part 3: Incoming Quality Control & Verification Protocol

It is imperative to independently verify the identity, purity, and integrity of any custom-synthesized compound upon receipt. This protocol ensures that the material meets the specifications required for your experiments and validates the quality of the CSO's work.

Objective: To confirm the structure and assess the purity of 2-Bromo-5-(prop-1-yn-1-yl)pyridine using ¹H NMR and HPLC-MS.

1. ¹H NMR Spectroscopy - Structural Confirmation & Purity Assessment

  • Rationale: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule, allowing for structural elucidation. By integrating the signals, one can also quantify impurities relative to the main compound.[12]

  • Procedure:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a known quantity of an internal standard with a sharp, non-overlapping signal (e.g., dimethyl sulfone) if quantitative NMR (qNMR) is desired for absolute purity determination.[13]

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Process the data: reference the solvent peak (CDCl₃ at 7.26 ppm), integrate all signals, and analyze the coupling patterns.

  • Data Interpretation:

    • Structural Confirmation: Compare the observed chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J) to the predicted values for the target structure.

    • Purity Assessment: Look for signals that do not correspond to the product or the solvent. Integrate these impurity signals relative to a known proton signal on the product to estimate molar purity.[12][14]

Table 2: Predicted ¹H NMR Data for 2-Bromo-5-(prop-1-yn-1-yl)pyridine in CDCl₃

Predicted δ (ppm) Multiplicity # of Protons Assignment
~8.4 d 1H Pyridine H-6
~7.7 dd 1H Pyridine H-4
~7.5 d 1H Pyridine H-3
~2.0 s 3H Methyl (CH₃)

(Note: These are predicted values. Actual spectra may vary slightly.)

2. HPLC-MS - High-Resolution Purity and Mass Confirmation

  • Rationale: High-Performance Liquid Chromatography (HPLC) separates the main compound from impurities with high resolution, providing a precise purity value (often as % area under the curve).[13] A mass spectrometry (MS) detector confirms the molecular weight of the eluted peaks.

  • Procedure:

    • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the stock solution to an appropriate concentration for injection (e.g., 10-50 µg/mL).

    • Analyze using a reverse-phase C18 column with a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the eluent with both a UV detector (e.g., at 254 nm) and a mass spectrometer (in ESI positive mode).

  • Data Interpretation:

    • Purity: Integrate the peak areas from the UV chromatogram. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

    • Identity Confirmation: The mass spectrum for the main peak should show an ion corresponding to the protonated molecule [M+H]⁺. For 2-Bromo-5-(prop-1-yn-1-yl)pyridine, look for a characteristic isotopic pattern for bromine (¹⁹⁶/¹⁹⁸ amu).

Part 4: Safe Handling and Storage

Substituted pyridines and related synthetic intermediates require careful handling. Adherence to standard laboratory safety protocols is mandatory.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards are required.[15]

  • Hand Protection: Wear nitrile gloves. For larger quantities or risk of splash, consider double-gloving or using heavier-duty neoprene gloves.[15]

  • Body Protection: A flame-retardant lab coat is essential. Avoid synthetic clothing that can melt onto the skin.[16][17]

2. Engineering Controls:

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[16]

  • Inert Atmosphere: While the compound itself is not pyrophoric, it is often used in reactions involving pyrophoric or air-sensitive reagents (e.g., organolithiums, palladium catalysts). Such reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using appropriate glassware and techniques (e.g., Schlenk line or glove box).[18]

3. Storage and Disposal:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of waste material and contaminated items as hazardous chemical waste in accordance with institutional and local regulations. Do not pour down the drain. Contaminated materials should be quenched safely if they contain reactive residues before disposal.[15]

References

  • Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Safe Handling of Pyrophoric Materials. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (2009). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]

  • Henderson, T. J. (2024). The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Lab Manager. Retrieved from [Link]

  • ACS Chemical Health & Safety. (n.d.). Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Insky Pharm. (n.d.). (E)-2-bromo-6-(3-(pyrrolidin-1-yl)-1-ρ-tolylprop-1-enyl)pyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-5-(prop-1-yn-1-yl)pyridine. Retrieved from [Link]

  • University of Sheffield. (n.d.). Quality Control. Retrieved from [Link]

  • Cynor Laboratories. (n.d.). 2- Bromo-5 -amino Pyridine. Retrieved from [Link]

  • ResearchGate. (2011). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]

  • RSC Advances. (n.d.). Metal-free site-selective C–F bond activation for the coupling of halogenated N-heteroarenes with N-nucleophiles. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-nitropyridine. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile & Handling of 2-Bromo-5-(prop-1-yn-1-yl)pyridine

[1] Executive Summary 2-Bromo-5-(prop-1-yn-1-yl)pyridine (CAS: 1245772-23-5) is a functionalized heterocyclic building block primarily utilized in medicinal chemistry and materials science.[1] Structurally, it consists o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Bromo-5-(prop-1-yn-1-yl)pyridine (CAS: 1245772-23-5) is a functionalized heterocyclic building block primarily utilized in medicinal chemistry and materials science.[1] Structurally, it consists of a pyridine core substituted with a bromine atom at the C2 position and a propyne group at the C5 position.[1][2][3]

This guide addresses the solubility characteristics of this compound, which are governed by the interplay between its lipophilic alkynyl/bromo substituents and the polar pyridine nitrogen.[1][2][3] Understanding these properties is critical for optimizing reaction yields (particularly Sonogashira couplings), purification workflows, and formulation stability.[1][2][3]

Physicochemical Profile & Structure-Property Relationships (SPR)

To predict and manipulate solubility effectively, one must understand the molecular forces at play.[1][2][3]

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₈H₆BrNLow MW (<200) favors solubility in small-molecule organic solvents.[1]
Molecular Weight ~196.05 g/mol Facilitates dissolution in moderate polarity solvents.[1][2]
LogP (Predicted) ~2.2 – 2.8Lipophilic. Indicates preference for organic solvents over water.[1]
H-Bond Donors 0Lack of donors reduces water solubility.[1]
H-Bond Acceptors 1 (Pyridine N)Allows interaction with protic solvents (MeOH, EtOH) and acids.[1][2][3]
Electronic Effect Electron-withdrawingThe 2-Br and 5-alkynyl groups reduce the basicity of the pyridine nitrogen, making it less soluble in weak aqueous acids compared to unsubstituted pyridine.[1]
Theoretical Solubility Mechanism

The solubility of 2-Bromo-5-(prop-1-yn-1-yl)pyridine follows the "Like Dissolves Like" principle, but with a specific heterocyclic twist:

  • The Pyridine Ring: Provides a dipole moment, allowing solubility in polar aprotic solvents (DMSO, DMF).[1][2][3]

  • The Halogen (Br) & Alkyne: These are lipophilic domains.[1][2] They disrupt the water structure, making the compound hydrophobic (water-insoluble) but highly compatible with non-polar and chlorinated solvents.[1][2]

Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction with 2-Bromo-5-(prop-1-yn-1-yl)pyridine.

Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Chlorinated Dichloromethane (DCM), ChloroformExcellent Extraction, Chromatography (Mobile Phase), NMR analysis.[1]
Polar Aprotic THF, Ethyl Acetate, AcetoneGood to Excellent Reaction media (e.g., Sonogashira coupling), Dissolution for transfer.[1][2][3]
High Boiling Aprotic DMSO, DMF, DMAcExcellent Library storage, High-temp reactions.[1][2][3] Note: Difficult to remove.[1][2]
Protic (Alcohols) Methanol, Ethanol, IsopropanolModerate Solubility increases significantly with heat.[1][2][3] Good for recrystallization.[1][2]
Non-Polar Hexanes, Heptane, PentanePoor to Moderate Anti-solvent for precipitation; Mobile phase modifier.[1][2][3]
Aqueous Water, PBS BufferInsoluble Washing phase during extraction (removes salts/impurities).[1][2][3]
Aqueous Acid 1M HCl, 1M H₂SO₄Moderate (Salt Formation) Can be dissolved by protonating the nitrogen, but the electron-withdrawing groups make this difficult compared to simple pyridine.[1][2][3]

Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual)

Use this protocol to quickly determine if a solvent is suitable for reactions or processing.[3]

Materials: 10 mg of compound, 1.5 mL HPLC vials, micropipette.

  • Weighing: Place ~10 mg of 2-Bromo-5-(prop-1-yn-1-yl)pyridine into a clear glass vial.

  • Addition: Add 100 µL of the target solvent.

  • Observation 1 (Cold): Vortex for 30 seconds.

    • Clear solution? Solubility > 100 mg/mL (High).[1][2]

    • Suspension? Proceed to step 4.

  • Dilution: Add solvent in 100 µL increments until dissolved or total volume reaches 1 mL.

    • Dissolved at 1 mL? Solubility ~10 mg/mL (Moderate).[1][2]

  • Thermal Stress: If still undissolved, heat to 40°C (if solvent BP allows).[1][2][3]

    • Dissolved upon heating? Potential candidate for recrystallization.[1][2]

Protocol B: Recrystallization (Purification)

Since the compound has moderate solubility in alcohols and poor solubility in alkanes, a mixed-solvent system is ideal.[2][3]

  • Dissolution: Dissolve crude material in the minimum amount of hot Ethyl Acetate or Ethanol (approx. 50-60°C).[1]

  • Filtration: Filter while hot to remove insoluble particulates.[1][2]

  • Anti-Solvent Addition: Slowly add warm Hexanes or Heptane dropwise until a slight turbidity (cloudiness) persists.[1][2]

  • Cooling: Allow the solution to cool to room temperature slowly, then transfer to 4°C.

  • Collection: Filter the resulting crystals and wash with cold Hexanes.

Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction vs. Purification).

SolubilityWorkflow Start Start: 2-Bromo-5-(prop-1-yn-1-yl)pyridine Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Purification/Extraction Goal->Purification Cleanup Analysis Analysis (NMR/LCMS) Goal->Analysis QC Coupling Coupling (Sonogashira) Reaction->Coupling Recryst Recrystallization Purification->Recryst Chromat Column Chromatography Purification->Chromat Solv_NMR Use: CDCl3 or DMSO-d6 Analysis->Solv_NMR Solv_THF Use: THF or DMF (High Solubility, Inert) Coupling->Solv_THF Solv_Mixed Use: EtOH/Hexane or EtOAc/Heptane Recryst->Solv_Mixed Solv_DCM Use: Hexane/EtOAc Gradient Chromat->Solv_DCM

Figure 1: Decision tree for solvent selection based on operational requirements.

Safety & Handling (E-E-A-T)

Note: While specific toxicological data for this exact derivative may be limited, handling must follow protocols for halogenated pyridines.[2][3]

  • Hazard Identification:

    • H315/H319: Causes skin and serious eye irritation.[1][2][4]

    • H302: Harmful if swallowed (Typical for 2-bromopyridines).[1]

    • Sensitization: Halogenated pyridines can be skin sensitizers.[1][2][5]

  • PPE Requirements: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.[1][2][3] Work must be performed in a fume hood.[1][2]

  • Waste Disposal: Dispose of as Halogenated Organic Waste . Do not mix with aqueous acid waste streams to avoid potential exothermic salt formation or precipitation.[1][2]

References

  • Sigma-Aldrich. 2-Bromo-5-propylpyridine (Analogous Structure Safety & Properties).[1] Retrieved from

  • PubChem. 2-Bromo-5-(prop-1-yn-1-yl)pyridine Compound Summary. National Library of Medicine.[1][2] Retrieved from [3]

  • Organic Syntheses. Preparation of 2-Bromopyridine Derivatives. Org.[1][2][6] Synth. 1946, 26,[2][3] 16. Retrieved from [1][2][3]

  • National Institute of Standards and Technology (NIST). Pyridine, 2-bromo- Properties.[1][2] Retrieved from [3]

Sources

Foundational

Strategic Procurement &amp; Synthesis Guide: 2-Bromo-5-(prop-1-yn-1-yl)pyridine

Executive Summary 2-Bromo-5-(prop-1-yn-1-yl)pyridine (CAS: 1391738-35-4) is a specialized heterocyclic building block, primarily utilized in the synthesis of mGluR5 antagonists and PET radiotracers for CNS imaging. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-(prop-1-yn-1-yl)pyridine (CAS: 1391738-35-4) is a specialized heterocyclic building block, primarily utilized in the synthesis of mGluR5 antagonists and PET radiotracers for CNS imaging. Unlike commodity pyridines, this compound is characterized by a "Make-to-Order" supply chain status.

  • Availability: Low. Few suppliers hold shelf stock; most listings are "inquire" or lead-time based (2–4 weeks).

  • Key Challenge: Regioselectivity during synthesis. The presence of the alkyne at C5 and bromine at C2 requires precise halogen differentiation to avoid the formation of the C2-alkynyl isomer.

  • Cost Implication: Pricing is non-linear. Small research packs (1g) command a significant premium (

    
    300/g) due to the custom synthesis overhead, while bulk orders (>100g) can drive costs down to ~
    
    
    
    50/g.

Technical Profile & Application

Chemical Identity
ParameterSpecification
IUPAC Name 2-Bromo-5-(prop-1-yn-1-yl)pyridine
CAS Number 1391738-35-4
Molecular Formula C₈H₆BrN
Molecular Weight 196.04 g/mol
Structure Pyridine ring substituted with Br at C2 and a propyne group at C5
Key Impurities 2,5-dibromopyridine (starting material), 2-(prop-1-yn-1-yl)-5-bromopyridine (regioisomer)
Strategic Importance in Drug Discovery

This compound serves as a "linchpin" intermediate. The C2-Bromine is a versatile handle for Buchwald-Hartwig aminations or Suzuki couplings , allowing the attachment of diverse heterocycles (e.g., thiazoles, pyrimidines) common in mGluR5 negative allosteric modulators (NAMs) like MPEP and MTEP analogs. The C5-alkyne provides the rigid rod-like geometry often required for binding within the transmembrane domain of GPCRs.

Synthetic Routes & Decision Logic

The procurement of this material often involves choosing between "High Purity/High Cost" (Route A) and "Economy/Purification Heavy" (Route B). Understanding these routes allows researchers to assess supplier claims regarding purity and lead time.

The Regioselectivity Challenge

The core difficulty lies in differentiating the reactivity of the C2 and C5 positions.

  • C2 Position: Naturally more electron-deficient (α to Nitrogen), making it highly reactive in SₙAr reactions but also susceptible to oxidative addition in Pd-catalyzed couplings.

  • C5 Position: Less reactive than C2 in standard bromopyridines.

To force the alkyne to C5 without touching the C2-Br, one must use a C5-Iodo precursor, as the C-I bond undergoes oxidative addition much faster than the C-Br bond.

Synthesis Workflow Diagram

G cluster_0 Route A: High Fidelity (Recommended for <100g) cluster_1 Route B: Economy (Bulk, High Impurity Risk) SM1 2-Bromo-5-iodopyridine (CAS 446296-18-0) Step1 Sonogashira Coupling (Propyne, Pd(PPh3)4, CuI) Selective at C5-I SM1->Step1 Fast Oxidative Addition Target TARGET: 2-Bromo-5-(prop-1-yn-1-yl)pyridine Step1->Target High Yield (>85%) SM2 2,5-Dibromopyridine (CAS 624-28-2) Step2 Sonogashira Coupling (Statistical Mixture) SM2->Step2 Poor Selectivity Mix Mixture: Target + C2-Isomer + Bis-alkyne Step2->Mix Purify Chromatographic Separation (Difficult) Mix->Purify Purify->Target Low Yield (<40%)

Caption: Comparative synthesis routes. Route A exploits the I > Br reactivity differential for perfect regiocontrol. Route B suffers from statistical mixtures.

Supplier & Price Comparison

Given the "Make-to-Order" nature, prices are estimates based on Q1 2026 market data for custom bromopyridine synthesis.

Supplier Tiers
  • Tier 1 (Catalog/Aggregators): Sigma-Aldrich, Fisher. High reliability, full documentation (CoA, MSDS), but highest price. Often re-sourcing from Tier 2.

  • Tier 2 (Specialist CROs): Enamine, BLD Pharm, Combi-Blocks. These companies likely hold the "building block" inventory or have validated protocols. Best balance of price/speed.

  • Tier 3 (Bulk Manufacturers): Alibaba/Indiamart listings. High risk of isomer contamination (Route B synthesis).

Price Estimates (USD)
Supplier TierPack SizeEstimated PriceLead TimePurity Guarantee
Tier 1 (Premium) 1 g$250 - $400 1-2 Weeks>97% (HPLC)
Tier 2 (Specialist) 5 g$600 - $850 2-3 Weeks>95% (NMR verified)
Tier 2 (Specialist) 25 g$1,800 - $2,500 3-4 Weeks>95%
Tier 3 (Bulk) 100 g$2,500 - $3,500 4-6 WeeksVariable (Risk of Isomers)

Recommendation: For initial screening (mg scale), use Tier 2 suppliers like Enamine or BLD Pharm. They specialize in heterocyclic chemistry and likely use the iodopyridine route (Route A), ensuring you don't get the wrong isomer.

Quality Control & Validation Protocols

When receiving this compound, do not rely solely on the Certificate of Analysis (CoA). The structural similarity of the regioisomers requires specific validation.

Self-Validating Analytical Protocol
  • 1H NMR (Proton NMR):

    • Diagnostic Signal: Look for the propynyl methyl group singlet around δ 2.0 - 2.1 ppm .

    • Regioisomer Check: The aromatic proton signals are distinct.

      • Target (2-Br, 5-alkynyl): H6 (ortho to N) will be a doublet/singlet around δ 8.4 ppm . H3 (ortho to Br) will be a doublet around δ 7.4 ppm .

      • Impurity (2-alkynyl, 5-Br): The chemical shifts will migrate. H6 (now ortho to Br) would shift upfield relative to the target.

  • HPLC/LCMS:

    • Use a reverse-phase C18 column.

    • Critical: The target and its regioisomer have the same mass (MW 196). MS alone is insufficient. You must rely on retention time differences or UV absorption profiles.

  • Melting Point:

    • If solid, a sharp melting point (>100°C range typically for this class) indicates high purity. Broad ranges (>2°C) suggest isomer contamination.

Safety & Handling

  • Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Alkynes can be sensitive to prolonged light exposure or oxidation.

  • Reactivity: Avoid contact with strong oxidizers. In basic conditions, the propynyl group is relatively stable, unlike terminal alkynes.

References

  • Sigma-Aldrich. Product Specification: 2-bromo-5-(prop-1-yn-1-yl)pyridine (CAS 1391738-35-4). Retrieved from

  • Shionogi & Co., Ltd. Patent Reference for mGluR5 Antagonists.[1] (Contextual reference linked to CAS 1391738-35-4 origin).

  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, 38(10), 1493-1503. (Establishes the utility of the ethynyl-pyridine scaffold).
  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46-49. (Foundational synthesis mechanism).[2]

  • BLD Pharm. Product Catalog: Heterocyclic Building Blocks. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to the Basicity and pKa of 2-Bromo-5-(prop-1-yn-1-yl)pyridine

Executive Summary The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, excr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, excretion (ADME), and target engagement. This guide provides a comprehensive analysis of the basicity and predicted pKa of 2-Bromo-5-(prop-1-yn-1-yl)pyridine, a heterocyclic compound featuring a pyridine nucleus functionalized with two distinct electron-withdrawing substituents. By deconstructing the electronic contributions of the 2-bromo and 5-propynyl groups, we elucidate their impact on the electron density of the pyridine nitrogen. This analysis, grounded in fundamental principles of physical organic chemistry, predicts a significantly suppressed basicity for the target molecule compared to the parent pyridine scaffold. Furthermore, this whitepaper outlines both state-of-the-art computational methodologies for theoretical pKa prediction and a detailed, field-proven experimental protocol for its empirical determination via UV-Vis spectrophotometry, providing researchers with the necessary tools for accurate characterization.

The Fundamental Basicity of the Pyridine Nucleus

Pyridine is a weakly basic, aromatic heterocycle. Its basicity originates from the lone pair of electrons on the nitrogen atom, which resides in an sp² hybrid orbital.[1][2] This orbital lies in the plane of the aromatic ring and does not participate in the 6-π electron aromatic system.[1] Consequently, this lone pair is available to accept a proton from an acid, forming the pyridinium cation. The equilibrium of this protonation is quantified by the pKa of the conjugate acid (pyridinium), which is approximately 5.25.[1] This value serves as a crucial benchmark for evaluating the electronic influence of substituents.

Caption: Protonation equilibrium of the pyridine nitrogen.

The Electronic Influence of Substituents on Pyridine Basicity

The basicity of the pyridine nitrogen is highly sensitive to the nature and position of substituents on the ring. Substituents modulate the nitrogen's lone pair availability through a combination of two primary mechanisms:

  • Inductive Effects (-I/+I): These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like halogens pull electron density away from the ring, decrease the electron density on the nitrogen, and thus lower its basicity (decrease pKa). Electron-donating groups (EDGs) have the opposite effect.

  • Resonance (Mesomeric) Effects (-M/+M): These occur in conjugated systems and involve the delocalization of π electrons. Substituents with lone pairs (e.g., -NH₂, -OR) or π bonds can donate or withdraw electron density through the π system.

The quantitative relationship between substituent electronic character and reactivity is often described by the Hammett equation, which demonstrates that the position of the substituent is as critical as its intrinsic properties.[3][4][5]

Deconstruction of 2-Bromo-5-(prop-1-yn-1-yl)pyridine: A Substituent-Level Analysis

To accurately estimate the pKa of the target molecule, we must analyze the contribution of each substituent independently and then consider their combined influence.

The 2-Bromo Substituent: A Dominant Inductive Effect

The bromine atom at the 2-position (ortho to the nitrogen) profoundly decreases the basicity of the pyridine ring. This is due to its strong electron-withdrawing inductive (-I) effect, a consequence of its high electronegativity relative to carbon.[6] While halogens can also exert a weak electron-donating resonance (+M) effect via their lone pairs, for bromine, the inductive effect is overwhelmingly dominant. Its proximity to the nitrogen atom maximizes this electron-withdrawing pull, significantly destabilizing the positive charge in the corresponding pyridinium cation.

This is empirically validated by the pKa of 2-bromopyridine's conjugate acid, which is approximately 0.71.[7][8][9] This represents a pKa drop of over 4.5 units compared to unsubstituted pyridine, highlighting the powerful base-weakening nature of an ortho-bromo group.

Caption: Dominant inductive effect of the 2-bromo group.

The 5-(prop-1-yn-1-yl) Substituent: An sp-Hybridized Electron Sink

The prop-1-yn-1-yl group attached at the 5-position (meta to the nitrogen) also functions as an electron-withdrawing group. The underlying principle is the hybridization state of the alkyne carbons. These carbons are sp-hybridized, possessing 50% s-character compared to the 33.3% of sp² carbons in an alkene or benzene ring.[10] The increased s-character means the electrons in sp orbitals are held more closely to the nucleus, making sp-hybridized carbons more electronegative than their sp² or sp³ counterparts.[11]

This enhanced electronegativity results in an electron-withdrawing inductive (-I) effect, pulling electron density from the pyridine ring. From the 5-position (meta), electronic effects are transmitted primarily through induction, as resonance delocalization to the nitrogen atom is not possible. Therefore, the propynyl group will further reduce the electron density on the nitrogen, contributing to a decrease in basicity.

Caption: Inductive withdrawal by the sp-hybridized alkyne.

Integrated Analysis and pKa Estimation

With two distinct electron-withdrawing groups, the basicity of 2-Bromo-5-(prop-1-yn-1-yl)pyridine is expected to be significantly lower than that of either singly substituted precursor. The effects of substituents on the basicity of pyridines are approximately additive.[12]

  • Baseline: Pyridine (pKa ≈ 5.25)

  • Effect of 2-Bromo: The pKa of 2-bromopyridine is 0.71, a reduction of ~4.54 pKa units.

Combining these effects, the powerful deactivation from the 2-bromo group is further enhanced by the 5-propynyl group. The final pKa is therefore predicted to be substantially lower than 0.71.

Predicted pKa: A reasonable estimation places the pKa of protonated 2-Bromo-5-(prop-1-yn-1-yl)pyridine in the range of -0.5 to 0.0 . This classifies the compound as a very weak base, which will exist almost exclusively in its neutral form at physiological pH.

CompoundStructurepKa of Conjugate Acid
PyridineC₅H₅N~5.25[1]
2-BromopyridineC₅H₄BrN~0.71[7][8][9]
2-Bromo-5-(prop-1-yn-1-yl)pyridine C₈H₆BrN -0.5 to 0.0 (Predicted)

Methodologies for pKa Determination

While theoretical estimation provides a valuable starting point, empirical measurement is the gold standard for pKa determination.

Computational Prediction of pKa

Modern quantum chemical methods can predict pKa values with high accuracy, often within 0.5 pKa units of experimental values.[13][14] The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution using a thermodynamic cycle. This typically involves:

  • Gas-phase geometry optimization and energy calculations for the protonated and neutral species using Density Functional Theory (DFT), with functionals like B3LYP or M06-2X.[15]

  • Calculation of solvation free energies for all species using a continuum solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM).[13]

  • Combining these energy terms within a thermodynamic cycle to yield the free energy of the reaction in solution, from which the pKa is derived.

Experimental Verification: UV-Vis Spectrophotometric Titration Protocol

UV-Vis spectrophotometry is a highly sensitive method for determining the pKa of compounds that possess a chromophore in proximity to the ionizable center.[16] The protonation state of the pyridine nitrogen alters the electronic structure of the aromatic system, leading to a pH-dependent shift in the UV-Vis absorption spectrum.

Principle: The pKa is determined by measuring the absorbance of the compound at a fixed wavelength across a range of pH values. The data are then fitted to the Henderson-Hasselbalch equation.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 2-Bromo-5-(prop-1-yn-1-yl)pyridine in a suitable organic solvent (e.g., DMSO, Methanol) to ensure solubility.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions spanning the anticipated pKa range (e.g., from pH 2.0 down to pH -1.0 using standardized HCl/KCl solutions). Precise pH measurement is critical.

  • Sample Preparation: For each pH value, prepare a sample by adding a small, constant aliquot of the stock solution to a cuvette containing the buffer, ensuring the final concentration is low enough to obey the Beer-Lambert law (e.g., 25-50 µM) and the percentage of organic co-solvent is minimal (<1%).

  • Spectral Scan: For each sample, record the full UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance difference (isosbestic points are also indicative of a two-state system).

  • Data Acquisition: Measure the absorbance of each sample at the pre-determined analytical wavelength.

  • Data Analysis:

    • Determine the absorbance of the fully protonated species (A_BH⁺) in the most acidic solution and the fully neutral species (A_B) in a solution at least 2 pH units above the estimated pKa.

    • Plot the measured absorbance (A) at each pH versus the pH value.

    • Calculate the pKa by fitting the data to the following rearrangement of the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_B) / (A_BH⁺ - A)]

    • A linear plot of log[(A - A_B) / (A_BH⁺ - A)] vs. pH should yield a straight line with a slope of ~1, where the x-intercept is the pKa.

G cluster_workflow Experimental pKa Determination Workflow (UV-Vis) prep_stock Prepare Compound Stock Solution create_samples Create Samples at Each pH prep_stock->create_samples prep_buffers Prepare Series of Standard Buffers prep_buffers->create_samples scan_spectra Acquire Full UV-Vis Spectra create_samples->scan_spectra select_lambda Identify Analytical Wavelength (λ_max) scan_spectra->select_lambda measure_abs Measure Absorbance vs. pH select_lambda->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data fit_model Fit Data to Henderson-Hasselbalch Eq. plot_data->fit_model result Determine pKa fit_model->result

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion and Implications for Drug Development

The basicity of 2-Bromo-5-(prop-1-yn-1-yl)pyridine is substantially suppressed by the cumulative electron-withdrawing effects of the 2-bromo and 5-propynyl substituents. The predicted pKa of its conjugate acid is in the range of -0.5 to 0.0, indicating it is a very weak base. For professionals in drug development, this has several key implications:

  • Solubility: The compound will be predominantly in its neutral, likely less water-soluble form across the entire physiological pH range. Formulation strategies may need to account for poor aqueous solubility.

  • Target Interaction: If the pyridine nitrogen is intended to act as a hydrogen bond acceptor, its capacity to do so will be significantly diminished. Conversely, the low basicity prevents unwanted protonation in acidic cellular compartments.

  • Metabolism: The electronic modifications can influence the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s.

This guide provides a robust framework for understanding and characterizing the pKa of this and structurally related substituted pyridines. The synergy between theoretical prediction and empirical verification outlined herein is essential for building accurate structure-activity relationships and advancing the development of novel therapeutics.

References

  • Casasnovas, R., et al. (2008). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

  • LookChem. (n.d.). 2-Bromopyridine. Retrieved February 15, 2026, from [Link]

  • Keith, J. A., & Carter, E. A. (2012). Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals. Journal of Chemical Theory and Computation. [Link]

  • Jaffé, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society. [Link]

  • Jaffé, H. H. (1953). Theoretical Considerations Concerning Hammett's Equation. III. σ‐Values for Pyridine and Other Aza‐Substituted Hydrocarbons. The Journal of Chemical Physics. [Link]

  • Padmanabhan, J., et al. (2006). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education. [Link]

  • Jaffé, H. H. (1953). Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. AIP Publishing. [Link]

  • Semantic Scholar. (n.d.). Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods. Retrieved February 15, 2026, from [Link]

  • Kiraly, O., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. [Link]

  • ResearchGate. (2003). Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. Journal of Chromatography A. [Link]

  • Powers, R. K., et al. (2024). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling. [Link]

  • Mech, P., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. [Link]

  • PubChem. (n.d.). 2-Bromopyridine. Retrieved February 15, 2026, from [Link]

  • Sodupe, M., et al. (2001). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2021). Structural and electronic modifications of pyridones and pyrones via regioselective bromination and trifluoromethylation. [Link]

  • Kiraly, O., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. [Link]

  • ResearchGate. (2015). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridines. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 2-bromo-5-(prop-1-yn-1-yl)pyridine. Retrieved February 15, 2026, from [Link]

  • Jaffé, H. H., & Doak, G. O. (1955). The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved February 15, 2026, from [Link]

  • University of Calgary. (n.d.). Heterocyclic Compounds. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (2020). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. Physical Chemistry Chemical Physics. [Link]

  • Chemistry Steps. (n.d.). Basicity of Amines. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 2.4: Structural Effects on Acidity and Basicity. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Regioselective Sonogashira Synthesis of 2-Bromo-5-(prop-1-yn-1-yl)pyridine

Abstract: This document provides a comprehensive guide for the synthesis of 2-Bromo-5-(prop-1-yn-1-yl)pyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-Bromo-5-(prop-1-yn-1-yl)pyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol details a regioselective Sonogashira cross-coupling reaction between the readily available 2,5-dibromopyridine and propyne.[1][2][3] We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer insights into process optimization and troubleshooting. This guide is intended for researchers and professionals in organic synthesis and drug development, emphasizing causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction and Strategic Overview

The synthesis of functionalized pyridines is a cornerstone of modern pharmaceutical development. The target molecule, 2-Bromo-5-(prop-1-yn-1-yl)pyridine, incorporates two key functionalities: a bromine atom at the 2-position, amenable to further cross-coupling or substitution reactions, and an internal alkyne at the 5-position, which is a crucial component in many biologically active compounds and conjugated organic materials.[3][4]

The chosen synthetic strategy is the Sonogashira cross-coupling reaction, a powerful and versatile method for forming C(sp²)–C(sp) bonds.[1][2][5] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.[6] A key challenge in this synthesis is achieving regioselectivity. The oxidative addition of the palladium catalyst occurs preferentially at the C5-Br bond over the C2-Br bond of the 2,5-dibromopyridine substrate. This is attributed to the electronic deactivation of the 2-position by the adjacent nitrogen atom, making the C5-Br bond more reactive towards the palladium(0) catalyst.

Reaction Scheme:

The Sonogashira Coupling Mechanism

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3][5][7] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

The process begins with the activation of the palladium(II) precatalyst to its active palladium(0) state, often achieved in situ through reduction by an amine or phosphine ligand.[1]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond (at the C5 position) of 2,5-dibromopyridine, forming a Pd(II) intermediate.[5][8]

    • Transmetalation: A copper(I) acetylide species, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex. This is often the rate-determining step.[2][5]

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, releasing the final product, 2-Bromo-5-(prop-1-yn-1-yl)pyridine, and regenerating the Pd(0) catalyst.[8]

  • Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne (propyne) to form a π-alkyne complex.[5]

    • Deprotonation: In the presence of the amine base, the acidity of the terminal proton of the alkyne is increased, facilitating deprotonation to form the key copper(I) acetylide intermediate.[5] This species then enters the palladium cycle via transmetalation.

The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions, often at room temperature.[1]

Sonogashira_Mechanism Sonogashira Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)L₂-Br) Pd0->OxAdd Ar-Br Trans Transmetalation (Ar-Pd(II)L₂-C≡CR) OxAdd->Trans Cu-C≡CR Trans->Pd0 Product Product (Ar-C≡CR) Trans->Product Reductive Elimination CuI Cu(I)X PiComplex π-Alkyne Complex [Cu(I)(H-C≡CR)] CuI->PiComplex H-C≡CR CuAcetylide Copper Acetylide (Cu-C≡CR) PiComplex->CuAcetylide Base (-BH⁺) CuAcetylide->CuI

Sonogashira reaction catalytic cycles.

Experimental Application & Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.AmountNotes / Rationale
2,5-DibromopyridineC₅H₃Br₂N236.891.01.18 g (5.0 mmol)Starting aryl halide.
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.900.0270.2 mg (0.1 mmol)Palladium(II) precatalyst. Stable and easy to handle.
Copper(I) IodideCuI190.450.0438.1 mg (0.2 mmol)Co-catalyst, essential for acetylide formation.[1]
TriphenylphosphinePPh₃262.290.0452.5 mg (0.2 mmol)Additional ligand to stabilize Pd(0) and prevent precipitation.
PropyneC₃H₄40.061.2~6.0 mmolThe alkyne coupling partner. A solution in THF is used for safety and ease of handling.[9]
Triethylamine (Et₃N)C₆H₁₅N101.19-20 mLServes as the base and reaction solvent. Must be dry and deoxygenated.[1]
Tetrahydrofuran (THF)C₄H₈O72.11-10 mLCo-solvent. Must be anhydrous and deoxygenated.
Step-by-Step Protocol

Workflow A 1. Setup & Inerting (Schlenk flask, N₂ atmosphere) B 2. Reagent Addition (2,5-dibromopyridine, catalysts, ligands) A->B C 3. Solvent Addition (Anhydrous THF & Et₃N) B->C D 4. Propyne Introduction (Add propyne solution at 0 °C) C->D E 5. Reaction (Stir at RT for 12-16 h) D->E F 6. Quenching & Workup (Filter, wash with NH₄Cl) E->F G 7. Extraction (Ethyl acetate) F->G H 8. Purification (Flash column chromatography) G->H I 9. Characterization (NMR, MS, etc.) H->I

General experimental workflow for the synthesis.
  • Vessel Preparation: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 2,5-dibromopyridine (1.18 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (70.2 mg, 0.1 mmol), copper(I) iodide (38.1 mg, 0.2 mmol), and triphenylphosphine (52.5 mg, 0.2 mmol).

  • Inert Atmosphere: Seal the flask with septa, and evacuate and backfill with dry nitrogen or argon three times. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Using anhydrous syringes, add dry, deoxygenated tetrahydrofuran (10 mL) followed by dry, deoxygenated triethylamine (20 mL). Stir the resulting suspension at room temperature for 15 minutes. The mixture should become a homogeneous yellow-brown solution.

  • Propyne Addition: Cool the reaction flask to 0 °C in an ice bath. Slowly add a solution of propyne in THF (e.g., 0.5 M solution, 12 mL, 6.0 mmol) dropwise over 10 minutes. Alternatively, bubble propyne gas gently through the solution for 20-30 minutes. Using a pre-made solution is often safer and more quantifiable for lab scale.[9]

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS by taking small, quenched aliquots.

  • Workup and Extraction:

    • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite® to remove the precipitated amine salts and catalyst residues. Wash the pad with additional ethyl acetate (2 x 20 mL).[8]

    • Combine the organic filtrates and wash sequentially with saturated aqueous ammonium chloride (2 x 30 mL) to remove copper salts, and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) as the eluent. The product is typically a pale yellow solid or oil.

Results and Troubleshooting

  • Expected Yield: 75-90%.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • ¹H NMR: Expect characteristic peaks for the pyridine ring protons and a singlet for the methyl group of the propyne moiety.

    • ¹³C NMR: Expect signals for the two sp-hybridized carbons of the alkyne.

    • MS (EI): m/z [M]⁺ calculated for C₈H₆BrN: 194.97, 196.97 (isotopic pattern for Br).

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; insufficient base; poor quality reagents/solvents.Ensure Pd catalyst is active. Use freshly opened or purified, dry, and deoxygenated solvents and base.
Significant Homocoupling Presence of oxygen leading to Glaser coupling.[1]Rigorously maintain an inert atmosphere. Ensure all solvents and reagents are thoroughly deoxygenated before use.
Formation of Bis-adduct Stoichiometry of propyne is too high; prolonged reaction time.Use a slight excess (1.1-1.2 eq.) of propyne.[9] Monitor the reaction closely and stop it once the starting material is consumed to prevent the second coupling.
Dark Black Mixture Palladium black precipitation due to catalyst decomposition.Add a small amount of extra phosphine ligand to stabilize the Pd(0) species. Ensure efficient stirring.

Safety and Handling

  • Reagents: 2,5-Dibromopyridine is a toxic irritant. Palladium catalysts and copper iodide are harmful if ingested or inhaled. Triethylamine is flammable and corrosive. Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Propyne: Propyne is a highly flammable gas. Handle with extreme caution. Using a commercially available solution in THF mitigates the risks associated with handling a compressed gas cylinder.[9]

  • Procedure: The reaction should be conducted under an inert atmosphere to prevent both side reactions and potential hazards associated with flammable solvents.

Conclusion

The Sonogashira cross-coupling reaction provides an efficient and reliable method for the regioselective synthesis of 2-Bromo-5-(prop-1-yn-1-yl)pyridine from 2,5-dibromopyridine. By carefully controlling the reaction stoichiometry and maintaining rigorous inert and anhydrous conditions, this valuable synthetic intermediate can be obtained in high yields. The protocol and mechanistic insights provided herein serve as a robust foundation for researchers engaged in the synthesis of complex heterocyclic molecules.

References

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]

  • Grokipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • BYJU'S. (2017, January 20). Sonogashira Coupling. Available at: [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

  • Bera, S., et al. (n.d.). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. PMC. Available at: [Link]

  • Chen, et al. (n.d.). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. Available at: [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. Available at: [Link]

  • Kolarovič, A., et al. (2017, May 29). Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions. Available at: [Link]

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-(prop-1-yn-1-yl)pyridine

This Application Note is structured to serve as a definitive technical guide for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-(prop-1-yn-1-yl)pyridine . It moves beyond generic textbook procedures to address the specif...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-(prop-1-yn-1-yl)pyridine . It moves beyond generic textbook procedures to address the specific chemoselective challenges posed by the pyridine nitrogen and the internal alkyne moiety.

Executive Summary

The cross-coupling of 2-Bromo-5-(prop-1-yn-1-yl)pyridine presents a dual challenge in medicinal chemistry: activating the electron-deficient 2-pyridyl position while preserving the integrity of the internal alkyne (propynyl) group. While 2-halopyridines are notoriously prone to poisoning palladium catalysts via nitrogen coordination, the presence of the alkyne introduces a risk of competitive


-coordination or base-mediated hydration.

This protocol details a high-fidelity methodology using Pd(dppf)Cl₂·DCM and XPhos Pd G3 systems. These conditions are engineered to favor rapid oxidative addition at the C-Br bond over alkyne activation, ensuring high yields (>85%) and strict chemoselectivity.

Chemical Context & Mechanistic Strategy

The Substrate Challenge

The substrate contains two competing reactive sites for the Palladium catalyst:

  • C(sp²)–Br Bond (Position 2): The desired site of reaction. The adjacent pyridine nitrogen withdraws electron density, facilitating oxidative addition but also increasing the risk of forming stable, inactive Pd-N complexes (catalyst poisoning).

  • Prop-1-ynyl Group (Position 5): An internal alkyne. While more stable than terminal alkynes, it remains susceptible to Pd-catalyzed hydropalladation or base-catalyzed hydration (to the ketone) under aqueous conditions.

The Solution: Ligand-Controlled Chemoselectivity

To bypass these issues, the catalyst system must be bulky and electron-rich .

  • Steric Bulk: Prevents the pyridine nitrogen from coordinating to the Pd center and suppresses

    
    -complexation with the alkyne.
    
  • Electron Richness: Accelerates the oxidative addition into the C-Br bond, which is the rate-determining step for this substrate.

Recommended Catalyst Systems:

  • System A (Robustness): Pd(dppf)Cl₂[1][2]·DCM. The large bite angle of the dppf ligand enforces a geometry that favors reductive elimination and resists N-coordination.

  • System B (High Activity): XPhos Pd G3. The biaryl phosphine ligand provides extreme steric protection, virtually eliminating side reactions with the alkyne or pyridine nitrogen.

Visualization: Reaction Pathway & Selectivity[3]

The following diagram illustrates the competing pathways and the targeted catalytic cycle.

Suzuki_Mechanism Substrate 2-Bromo-5-(prop-1-yn-1-yl)pyridine OxAdd Oxidative Addition (Rate Determining) Substrate->OxAdd Fast with e- rich Ligand Poisoning Catalyst Poisoning (Pd-N Coordination) Substrate->Poisoning Unprotected Pd AlkyneSide Alkyne Hydration/Reduction Substrate->AlkyneSide Prolonged Rxn Time Pd0 Active Pd(0) Species (Ligand Stabilized) Pd0->OxAdd TransMet Transmetallation (+ Ar-B(OH)2 / Base) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product 2-Aryl-5-(prop-1-yn-1-yl)pyridine RedElim->Product

Caption: Catalytic cycle prioritizing C-Br activation. Red dotted lines indicate side reactions suppressed by bulky ligands (dppf/XPhos).

Standardized Protocol (System A: Pd(dppf)Cl₂)[2]

This protocol is the industry standard for scalability and cost-effectiveness. It uses a biphasic solvent system to solubilize organic reactants while dissolving the inorganic base.

Reagents & Materials
ComponentEquivalentsRole
2-Bromo-5-(prop-1-yn-1-yl)pyridine 1.0 equivElectrophile
Aryl Boronic Acid 1.2 – 1.5 equivNucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 0.03 – 0.05 equivCatalyst
Potassium Carbonate (K₂CO₃) 2.5 equivBase (Activator)
1,4-Dioxane / Water (4:1) 0.15 MSolvent System
Step-by-Step Procedure
  • Preparation: Charge a reaction vial or round-bottom flask with the 2-bromopyridine derivative (1.0 eq), aryl boronic acid (1.3 eq), and

    
     (2.5 eq).
    
  • Inerting: Cap the vessel and cycle vacuum/Nitrogen (or Argon) three times to remove oxygen. Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (ratio 4:1) via syringe.[3] The concentration should be approximately 0.15 M with respect to the bromide.

  • Catalyst Addition: Under a positive pressure of Nitrogen, add the Pd(dppf)Cl₂ catalyst (3-5 mol%).

  • Reaction: Heat the mixture to 85°C for 4–12 hours.

    • Note: Monitor via LC-MS.[3] The propynyl group is stable, but prolonged heating (>24h) may lead to trace hydration products.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Optimization Protocol (System B: XPhos Pd G3)

Use this protocol for sterically hindered boronic acids or if the standard condition yields <50%.

Reagents & Materials
ComponentEquivalentsRole
Substrate 1.0 equivElectrophile
Boronic Acid 1.2 equivNucleophile
XPhos Pd G3 0.02 equiv (2 mol%)Pre-catalyst
Potassium Phosphate (K₃PO₄) 2.0 equivBase (Anhydrous option preferred)
THF / Water (10:1) 0.2 MSolvent
Procedure Differences
  • Base:

    
     is often superior for difficult heteroaryl couplings.
    
  • Temperature: Can often be run at lower temperatures (60°C) or requires shorter times at reflux, protecting the alkyne.

  • Efficiency: XPhos ensures rapid turnover, minimizing the time the alkyne is exposed to the active metal center.

Troubleshooting & Critical Parameters

The following decision tree helps navigate common failure modes.

Troubleshooting Start Low Yield / Impurities Check1 Is Starting Material (SM) Remaining? Start->Check1 Check2 Is Boronic Acid Remaining? Check1->Check2 No OxAddIssue Issue: Slow Oxidative Addition (Catalyst Poisoning) Check1->OxAddIssue Yes SideRxn Issue: Side Reactions Check2->SideRxn No (Boronic acid gone) Soln1 Switch to XPhos Pd G3 or SPhos Pd G3 OxAddIssue->Soln1 CheckSide Identify Impurity SideRxn->CheckSide Protodebor Protodeboronation (Ar-H formed) CheckSide->Protodebor AlkyneHyd Alkyne Hydration (Ketone formed) CheckSide->AlkyneHyd Soln2 Use excess Boronic Acid (2.0 eq) Switch to anhydrous base (Cs2CO3/DMF) Protodebor->Soln2 Soln3 Reduce Water ratio (9:1) Lower Temp to 60°C AlkyneHyd->Soln3

Caption: Troubleshooting logic for maximizing yield and selectivity.

Data Summary: Solvent & Base Effects

Typical results for 2-bromo-5-substituted pyridines (simulated based on class behavior [1, 2]):

Solvent SystemBaseCatalystYieldComment
Dioxane/H₂O (4:1)

Pd(dppf)Cl₂88% Standard. Robust and reproducible.
DMF (Anhydrous)

Pd(PPh₃)₄65%Lower yield due to sluggish oxidative addition at C2.
THF/H₂O (10:1)

XPhos Pd G394% High Performance. Best for hindered partners.
Toluene/H₂O

Pd(OAc)₂/PPh₃40%Poor solubility; PPh₃ sensitive to oxidation.

Safety & Handling

  • Pyridine Toxicity: Pyridine derivatives are potential irritants and neurological toxins. Handle in a fume hood.

  • Alkyne Reactivity: While the propynyl group is stable, avoid contact with strong acids (e.g., HCl,

    
    ) during workup, as this will hydrate the alkyne to a ketone.
    
  • Palladium Residues: Scavenge metal residues using functionalized silica (e.g., Thiol-silica) if the product is intended for biological assay.

References

  • Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[4][5]

    • Source: National Institutes of Health (NIH) / J. Org. Chem.
    • URL:[Link]

  • Optimizing Suzuki Coupling for 2-Bromopyridines

    • Title: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
    • Source: BenchChem Technical Support.[4]

  • General Suzuki Reaction Guide

    • Title: Suzuki-Miyaura Cross-coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

  • Alkyne Compatibility in Suzuki Coupling

    • Title: Suzuki Coupling - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

Sources

Method

Application Note: 2-Bromo-5-(prop-1-yn-1-yl)pyridine as a Heterocyclic Building Block

Abstract & Introduction 2-Bromo-5-(prop-1-yn-1-yl)pyridine (CAS: 1247025-24-0) represents a high-value "bifunctional" scaffold in modern drug discovery. It combines an electron-deficient pyridine core with two distinct r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Bromo-5-(prop-1-yn-1-yl)pyridine (CAS: 1247025-24-0) represents a high-value "bifunctional" scaffold in modern drug discovery. It combines an electron-deficient pyridine core with two distinct reactive handles: an electrophilic C2-bromide and a latent, internal C5-alkyne .

Unlike terminal alkynes, the internal propyne moiety offers enhanced stability against unwanted homocoupling (Glaser coupling) and tolerates a wider range of palladium-catalyzed conditions. This application note details the chemoselective strategies required to utilize this building block, specifically focusing on orthogonal functionalization: reacting the halogen without disturbing the alkyne, and subsequently activating the alkyne for cycloaddition or hydration.

Chemical Profile
PropertyValueNote
Formula

MW 196.04 g/mol
LogP (Calc) ~2.6Moderate lipophilicity
C2-Br Reactivity HighActivated for

and Oxidative Addition
C5-Alkyne Reactivity LatentRequires

-acid activation (Au, Pt) or Ru-catalysis

Strategic Reactivity & Chemoselectivity[1]

The utility of this molecule relies on the electronic disparity between the C2 and C5 positions.

  • The C2-Bromide (Kinetic Handle): The nitrogen atom in the pyridine ring exerts an inductive (

    
    ) and mesomeric (
    
    
    
    ) electron-withdrawing effect. This makes the C2 position highly susceptible to oxidative addition by Palladium(0) species.
  • The C5-Alkyne (Thermodynamic Handle): Being an internal alkyne with a methyl cap, this group is sterically shielded and electronically stable compared to terminal alkynes. It remains inert during standard basic Suzuki couplings, allowing for sequential functionalization .

Reactivity Workflow

The following diagram illustrates the divergent pathways available for this scaffold.

ReactivityMap Start 2-Bromo-5-(prop-1-yn-1-yl)pyridine Suzuki Path A: C2-Arylation (Suzuki-Miyaura) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 RuAAC Path B: Alkyne Cycloaddition (RuAAC - Click) Start->RuAAC Cp*RuCl(COD), R-N3 Hydration Path C: Alkyne Hydration (Gold Catalysis) Start->Hydration Au(I) / AgSbF6 Prod_A 2-Aryl-5-(prop-1-ynyl)pyridine (Alkyne Intact) Suzuki->Prod_A Prod_B Fully Substituted Triazole (Bromide Intact) RuAAC->Prod_B Prod_C Pyridyl Ketone Scaffold Hydration->Prod_C Prod_A->RuAAC Sequential Functionalization

Figure 1: Divergent synthetic pathways. Path A utilizes the C2-Br for cross-coupling while preserving the alkyne. Path B and C activate the alkyne, potentially preserving the bromide for later steps.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C2 while preserving the internal alkyne. Challenge: Avoid alkyne reduction or competitive Pd-coordination to the


-system.
Solution:  Use of 

, a bidentate ligand complex that resists alkyne inhibition better than

.

Materials:

  • Substrate: 2-Bromo-5-(prop-1-yn-1-yl)pyridine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (
    
    
    
    ) (3-5 mol%)
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyridine substrate (1.0 mmol, 196 mg), phenylboronic acid (1.2 mmol, 146 mg), and

    
     (2.0 mmol, 652 mg).
    
  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL). Note: Degassing is critical to prevent oxidative homocoupling of the alkyne, although internal alkynes are resistant, oxygen can promote catalyst decomposition.

  • Catalyst Addition: Add

    
     (0.03 mmol, ~25 mg). Cap the vial immediately and purge with Nitrogen/Argon for 2 minutes.
    
  • Reaction: Heat the block to 80°C for 4–6 hours. Monitor by LC-MS.

    • Checkpoint: The starting material (bromide) should disappear. The product peak (

      
       ~194 + Aryl mass) should appear.
      
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Expected Outcome: >85% yield of the 2-aryl-5-(prop-1-ynyl)pyridine. The alkyne signal in


 NMR (~80-90 ppm) should remain distinct.
Protocol B: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Objective: Convert the internal alkyne into a fully substituted 1,2,3-triazole (isostere for amide bonds). Context: Copper-catalyzed click (CuAAC) fails on internal alkynes. Ruthenium catalysis is required.

Materials:

  • Substrate: 2-Bromo-5-(prop-1-yn-1-yl)pyridine (or the Suzuki product from Protocol A)

  • Azide: Benzyl azide (1.2 equiv)

  • Catalyst:

    
     (Pentamethylcyclopentadienyl bis(triphenylphosphine) ruthenium(II) chloride) (2-5 mol%)
    
  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Argon flow, add the alkyne substrate (0.5 mmol) and the azide (0.6 mmol) to a vial.

  • Catalyst: Add

    
     (0.01-0.025 mmol).
    
  • Solvent: Add anhydrous Toluene (2 mL).

  • Reaction: Stir at Room Temperature for 2 hours. If conversion is slow (checked by TLC), heat to 60°C .

    • Mechanism Note: The reaction proceeds via a ruthenacycle intermediate, typically yielding the 1,5-disubstituted pattern for terminal alkynes, but for this internal alkyne, it yields the 4-methyl-5-pyridyl-1-benzyl-1,2,3-triazole (regioisomers may form depending on steric bulk of the azide).

  • Workup: The reaction is often clean enough to concentrate directly.

  • Purification: Flash chromatography. Triazoles are polar; use EtOAc/MeOH or DCM/MeOH gradients.

Visualization of RuAAC Pathway:

RuAAC_Flow Step1 Mix: Alkyne + Azide + [Cp*Ru] Step2 Formation of Ruthenacycle (Oxidative Coupling) Step1->Step2 RT / Toluene Step3 Reductive Elimination Step2->Step3 Step4 Product: Fully Substituted Triazole Step3->Step4

Figure 2: Mechanistic flow of the RuAAC reaction on the internal alkyne.

Troubleshooting & Quality Control

ObservationPossible CauseCorrective Action
Protocol A: Low Yield / Black Precipitate "Palladium Black" formation due to alkyne coordination.Switch to high-activity catalysts like Pd-XPhos G3 or increase ligand:Pd ratio. Ensure strict deoxygenation.
Protocol A: Homocoupling Presence of

or Cu trace.
Degas solvents thoroughly. Avoid Copper co-catalysts in the Suzuki step.
Protocol B: No Reaction Steric hindrance of the internal alkyne.Switch solvent to 1,2-dichloroethane and heat to 80°C. Increase catalyst loading to 5 mol%.
NMR QC Determining Alkyne Integrity.Check

NMR. Internal alkyne carbons appear at ~75-95 ppm . Disappearance indicates reaction/decomposition.

References

  • Ruthenium-Catalyzed Cycloaddition (RuAAC): Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism."[2][3] J. Am. Chem. Soc.[3]2008 , 130, 8923-8930.[3] Link

  • Suzuki Coupling Selectivity: Malinowski, M., et al. "Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine." Tetrahedron2011, 67, 4623.
  • Gold-Catalyzed Hydration: Marion, N., et al. "Gold(I)-Catalyzed Hydration of Alkynes." J. Org. Chem.2008, 73, 1162. (General protocol for internal alkynes).
  • Molecule Data: PubChem Compound Summary for CID 124702524, 2-Bromo-5-(prop-1-yn-1-yl)pyridine.[4] Link

Sources

Application

Application Note: Chemoselective Reduction of 2-Bromo-5-(prop-1-yn-1-yl)pyridine

This Application Note is designed for researchers and process chemists addressing the chemoselective reduction of 2-Bromo-5-(prop-1-yn-1-yl)pyridine . The presence of the labile C–Br bond on the electron-deficient pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists addressing the chemoselective reduction of 2-Bromo-5-(prop-1-yn-1-yl)pyridine . The presence of the labile C–Br bond on the electron-deficient pyridine ring presents a significant risk of hydrodebromination (loss of the bromine atom) under standard hydrogenation conditions.

This guide details two distinct pathways:

  • Partial Reduction to the cis-alkene (Z-isomer).

  • Full Reduction to the alkane (propyl group).

Executive Summary & Strategic Analysis

The reduction of 2-Bromo-5-(prop-1-yn-1-yl)pyridine requires navigating a "chemoselectivity minefield." The pyridine ring renders the C2-Bromine bond highly susceptible to oxidative addition by heterogeneous catalysts (e.g., Pd/C), leading to hydrodebromination and the formation of the des-bromo byproduct (5-propylpyridine).

  • The Challenge: Reduce the alkyne (

    
    ) without cleaving the 
    
    
    
    bond.
  • The Solution: Utilization of homogeneous catalysis (Wilkinson’s Catalyst) or poisoned heterogeneous systems (Lindlar) to kinetically favor alkyne reduction over aryl halide hydrogenolysis.

Decision Matrix: Selecting Your Protocol
Desired ProductTarget StructureRecommended MethodMechanismRisk Profile
(Z)-Alkene 2-Bromo-5-(prop-1-en-1-yl)pyridineProtocol A: Lindlar Cat. / QuinolineSurface PoisoningLow (if monitored)
Alkane 2-Bromo-5-propylpyridineProtocol B: Wilkinson's Cat. (

)
Homogeneous Coord.Very Low (High Chemoselectivity)
(E)-Alkene Trans-isomerNOT RECOMMENDED Na/NH

(Dissolving Metal)
CRITICAL: Incompatible with Ar-Br (SRN1/Benzyne risk)

Reaction Pathways & Logic (Visualized)

The following diagram illustrates the divergent pathways and the specific failure mode (debromination) to avoid.

ReductionPathways Start 2-Bromo-5-(prop-1-yn-1-yl)pyridine (Alkyne) Z_Alkene (Z)-Alkene Product (Cis-isomer) Start->Z_Alkene Protocol A: Lindlar Cat. + H2 (Syn-Addition) Alkane Alkane Product (Propyl group) Start->Alkane Protocol B: Wilkinson's Cat. + H2 (Homogeneous) Debromo Des-Bromo Byproduct (FAILURE) Start->Debromo Standard Pd/C + H2 (Oxidative Addition) Z_Alkene->Alkane Over-reduction (Long reaction time) Alkane->Debromo Pd/C prolonged exposure

Figure 1: Chemoselective reduction pathways. Note the red path indicating the risk of hydrodebromination using non-selective heterogeneous catalysts.

Protocol A: Partial Reduction to (Z)-Alkene

Objective: Synthesis of 2-Bromo-5-((Z)-prop-1-en-1-yl)pyridine.

This method utilizes Lindlar’s Catalyst (Pd/CaCO


 poisoned with lead). The lead poison and the addition of quinoline occupy active sites on the palladium surface, preventing the adsorption of the alkene product and inhibiting the oxidative addition into the C-Br bond.
Materials
  • Substrate: 2-Bromo-5-(prop-1-yn-1-yl)pyridine (1.0 equiv)

  • Catalyst: Lindlar Catalyst (5 wt% Pd on CaCO

    
    , poisoned with Pb). Load at 5-10 wt% relative to substrate.
    
  • Additive: Quinoline (synthetic grade, 0.2 equiv). Critical for suppressing over-reduction.

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).

  • Gas: Hydrogen (

    
    ) balloon (1 atm).
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve the substrate in MeOH (0.1 M concentration).

  • Poisoning: Add Quinoline (0.2 equiv) to the solution. Stir for 5 minutes. This pre-coordinates the poison to the catalyst surface.

  • Catalyst Addition: Carefully add Lindlar catalyst (10 wt% of substrate mass).

    • Safety: Do not add dry catalyst to flammable solvents; wet the catalyst with a small amount of toluene or add under an inert blanket if possible.

  • Hydrogenation: Purge the flask with Nitrogen (

    
    ) x3, then switch to Hydrogen (
    
    
    
    ) balloon.
  • Monitoring: Stir vigorously at Room Temperature (20-25°C). Monitor via TLC or LC-MS every 30 minutes.

    • Endpoint: Disappearance of alkyne. Stop immediately to prevent isomerization or over-reduction.

  • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with EtOAc.

  • Purification: Wash the filtrate with 1M HCl (to remove Quinoline) and then Brine. Dry over MgSO

    
     and concentrate.
    

Technical Insight: If over-reduction to the alkane is observed, reduce catalyst loading to 2 wt% or switch to the Cobalt-Catalyzed transfer hydrogenation method (Co(OAc)


 / NaBH

/ ethylenediamine), which is highly tolerant of aryl halides [1].

Protocol B: Full Reduction to Alkane

Objective: Synthesis of 2-Bromo-5-propylpyridine.

Standard Pd/C is dangerous here. Instead, we use Wilkinson’s Catalyst (


).[1][2][3] This homogeneous Rh(I) complex operates via a dihydride mechanism that is highly active for alkynes and alkenes but kinetically inert toward aryl bromides under mild conditions.
Materials
  • Substrate: 2-Bromo-5-(prop-1-yn-1-yl)pyridine (1.0 equiv)

  • Catalyst: Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson’s Catalyst) (1-3 mol%).[1]

  • Solvent: Benzene/Ethanol (1:1) or Toluene/Ethanol (1:1). Ethanol aids hydrogen solubility.

  • Gas: Hydrogen (

    
    ) balloon (1 atm) or low pressure (3 bar).
    
Step-by-Step Procedure
  • Degassing: Dissolve the substrate in the solvent mixture (0.2 M). Degas the solution thoroughly by sparging with Argon for 15 minutes. Oxygen poisons the catalyst.

  • Catalyst Addition: Add Wilkinson’s Catalyst (2 mol%) rapidly against an Argon counter-flow. The solution should turn a deep red/orange.

  • Hydrogenation: Purge with

    
     and stir under 
    
    
    
    atmosphere (balloon is usually sufficient; use a Parr shaker at 30 psi if reaction is sluggish).
  • Reaction: Stir at Room Temperature.

    • Kinetics: The alkyne reduces to the alkene first (fast), then the alkene reduces to the alkane (slower).

    • Timeframe: Typically 4–12 hours.

  • Workup: Concentrate the solvent. The catalyst will remain as a residue.

  • Purification: Pass the crude mixture through a short silica plug using Hexanes/EtOAc (9:1). The non-polar rhodium complex often elutes differently or precipitates. Flash chromatography is usually required to fully remove phosphine byproducts.

Why this works: The oxidative addition of Rh(I) into Ar-Br bonds requires high temperatures (>100°C) or electron-rich ligands. Under ambient conditions with


 ligands, the catalyst is specific for 

-systems (alkynes/alkenes) [2].

Alternative "Metal-Free" Method (Diimide)

For labs wishing to avoid transition metals entirely, Diimide (


)  reduction is a viable alternative for the Alkane  product.
  • Reagents:

    
    -Toluenesulfonyl hydrazide (TsNHNH
    
    
    
    ) + Sodium Acetate (NaOAc) in refluxing Ethanol/Water.
  • Mechanism: Thermal decomposition generates

    
     in situ, which delivers 
    
    
    
    in a concerted syn-fashion.
  • Selectivity: Diimide is completely inert to C-Br bonds, Nitro groups, and Benzyl ethers.

  • Drawback: It requires excess reagent (5-10 equiv) and elevated temperatures (reflux), which may be cumbersome for scale-up [3].

References

  • Korstanje, T. J., et al. "Cobalt-Catalyzed Z-Selective Semihydrogenation of Alkynes." Science, vol. 350, no. 6258, 2015.

  • Osborn, J. A., et al. "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof." Journal of the Chemical Society A, 1966.

  • Pasto, D. J., & Taylor, R. T. "Reduction with Diimide." Organic Reactions, 1991.

  • Lindlar, H. "Ein neuer Katalysator für selektive Hydrierungen." Helvetica Chimica Acta, 1952.

Sources

Method

Application Note: High-Efficiency Synthesis of mGluR5 Antagonists via the 2-Bromo-5-(prop-1-yn-1-yl)pyridine Scaffold

This Application Note is designed for medicinal chemists and drug discovery scientists focused on the development of metabotropic glutamate receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs). It details the strate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focused on the development of metabotropic glutamate receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs). It details the strategic utilization of 2-Bromo-5-(prop-1-yn-1-yl)pyridine as a privileged scaffold for synthesizing high-affinity mGluR5 antagonists.

Abstract

The metabotropic glutamate receptor 5 (mGluR5) is a validated therapeutic target for CNS disorders including anxiety, depression, and Fragile X syndrome. While first-generation antagonists like MPEP and MTEP established the "biaryl-alkyne" pharmacophore, metabolic stability and receptor selectivity remain challenges. This guide presents a validated workflow for utilizing 2-Bromo-5-(prop-1-yn-1-yl)pyridine as a core building block. Unlike traditional routes that install the alkyne late-stage, this scaffold pre-installs the rigid propynyl "tail" moiety, allowing for divergent, high-throughput parallel synthesis of 2-substituted pyridine libraries via palladium-catalyzed cross-coupling.

Scientific Background & Rationale

The mGluR5 NAM Pharmacophore

Potent mGluR5 negative allosteric modulators (NAMs) typically bind within the transmembrane domain (TMD) allosteric pocket. The structural requirements for high-affinity binding generally follow a "Head-Linker-Tail" topology:

  • Head (Aromatic Core): Often a pyridine, thiazole, or benzonitrile ring that anchors the molecule via hydrogen bonding (e.g., to Ser658).

  • Linker: A rigid spacer, historically an internal alkyne (acetylene), restricting conformation.

  • Tail (Hydrophobic Moiety): A small hydrophobic group (methyl, fluoro, or alkyne) that occupies a deep hydrophobic sub-pocket.

Why 2-Bromo-5-(prop-1-yn-1-yl)pyridine?

This specific intermediate offers distinct advantages over the classic MPEP synthesis route:

  • Pre-installed Hydrophobic Tail: The 5-(prop-1-ynyl) group serves as a metabolically stable, rigid hydrophobic tail that mimics the steric profile of the methyl group in MPEP but with different electronic properties.

  • Reactive Handle (C2-Bromine): The bromine at the 2-position of the pyridine is highly activated for oxidative addition by Palladium(0), facilitating facile Suzuki-Miyaura or Stille couplings with a wide range of aryl/heteroaryl partners.

  • Divergent Synthesis: A single batch of the scaffold can be split to generate a library of antagonists by varying the coupling partner (the "Head" group).

Mechanism of Action

mGluR5 couples to G


q/11 proteins.[1] Activation leads to Phospholipase C (PLC) stimulation, IP3 generation, and intracellular Ca

release. NAMs stabilize the inactive receptor conformation, dampening this signaling cascade.

mGluR5_Pathway Glutamate Glutamate (Agonist) mGluR5 mGluR5 Receptor (GPCR) Glutamate->mGluR5 Activates Gq Gαq/11 Protein mGluR5->Gq Couples NAM NAM (Antagonist) (e.g., Propynyl-Pyridine deriv.) NAM->mGluR5 Allosteric Inhibition PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Intracellular Ca2+ Release ER->Ca Release Response Neuronal Excitability / Synaptic Plasticity Ca->Response

Figure 1: Signal transduction pathway of mGluR5 and the point of intervention for Negative Allosteric Modulators (NAMs).[2]

Chemical Profile & Handling

PropertySpecification
Compound Name 2-Bromo-5-(prop-1-yn-1-yl)pyridine
CAS Number Not widely assigned (Custom synthesis)
Molecular Formula C

H

BrN
Molecular Weight 196.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water.
Storage 2-8°C, inert atmosphere (Argon/Nitrogen). Protect from light.
Hazards Irritant. Handle in a fume hood.

Experimental Protocol: Synthesis of mGluR5 Antagonists

This protocol describes the synthesis of a representative antagonist, 2-(3-Fluorophenyl)-5-(prop-1-yn-1-yl)pyridine , using a Suzuki-Miyaura cross-coupling strategy. This method is adaptable for library generation.

Workflow Diagram

Synthesis_Workflow Scaffold 2-Bromo-5-(prop-1-yn-1-yl)pyridine (Scaffold) Reaction Suzuki Coupling 90°C, 4-12h Scaffold->Reaction Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->Reaction Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O Catalyst->Reaction Workup Extraction (EtOAc) & Drying Reaction->Workup Purification Flash Chromatography (Hex/EtOAc) Workup->Purification Product Final Antagonist (2-Aryl-5-propynylpyridine) Purification->Product

Figure 2: Synthetic workflow for coupling the propynyl-pyridine scaffold with aryl boronic acids.[3][4]

Reagents and Equipment
  • Scaffold: 2-Bromo-5-(prop-1-yn-1-yl)pyridine (1.0 equiv)

  • Coupling Partner: 3-Fluorophenylboronic acid (1.2 equiv) [or other aryl boronic acids]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

    
    ) (0.05 equiv)
    
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv) or Cesium Carbonate (Cs
    
    
    CO
    
    
    )
  • Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.

  • Equipment: Microwave reactor (optional) or oil bath, sealed reaction vials.

Step-by-Step Procedure

Step 1: Reaction Setup

  • In a 20 mL scintillation vial or microwave tube, charge 2-Bromo-5-(prop-1-yn-1-yl)pyridine (196 mg, 1.0 mmol) and 3-Fluorophenylboronic acid (168 mg, 1.2 mmol).

  • Add Pd(dppf)Cl

    
      (36 mg, 0.05 mmol) and K
    
    
    
    CO
    
    
    (276 mg, 2.0 mmol).
  • Evacuate the vial and backfill with Argon (repeat 3 times).

  • Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

Step 2: Coupling Reaction

  • Seal the vessel tightly.

  • Thermal Method: Heat to 90°C in an oil bath with vigorous stirring for 4–12 hours . Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Microwave Method (Accelerated): Heat to 110°C for 30 minutes .

  • Checkpoint: The reaction is complete when the starting bromide (Rt ~ X min) is fully consumed and the product mass (M+H) is observed.

Step 3: Workup and Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Combine organic layers, wash with brine, and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Concentrate in vacuo to yield the crude residue.

  • Purification: Purify via automated flash column chromatography (Silica gel).

    • Gradient: 0% to 20% Ethyl Acetate in Hexanes.

    • The product typically elutes as a white/off-white solid.

Analytical Validation (Example Data)
  • Target: 2-(3-Fluorophenyl)-5-(prop-1-yn-1-yl)pyridine

  • Yield: Expect 75–85%.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    8.75 (d, J=1.5 Hz, 1H, Pyr-H6), 7.95 (d, J=8.0 Hz, 1H, Pyr-H3), 7.82 (dd, 1H, Pyr-H4), 7.75 (m, 1H, Ar-H), 7.68 (m, 1H, Ar-H), 7.45 (m, 1H, Ar-H), 7.15 (m, 1H, Ar-H), 2.10 (s, 3H, CH
    
    
    ).
  • LC-MS: Calculated [M+H]

    
     = 212.08; Found = 212.1.
    

Biological Validation: Calcium Mobilization Assay

To confirm mGluR5 antagonism, the synthesized compounds must be tested in a functional cellular assay.

Assay Principle

HEK293 cells stably expressing human mGluR5 (and G


15 to force coupling to Calcium) are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). Agonist (Glutamate or DHPG) induces fluorescence; antagonists reduce this signal.
Protocol
  • Cell Plating: Seed mGluR5-HEK293 cells in 384-well black/clear-bottom plates (15,000 cells/well). Incubate overnight.

  • Dye Loading: Remove media. Add 20

    
    L of Fluo-4 AM dye solution in assay buffer (HBSS + 20 mM HEPES). Incubate 60 min at 37°C.
    
  • Compound Addition: Add synthesized antagonists (serial dilutions, e.g., 10

    
    M to 0.1 nM). Incubate for 15 min.
    
  • Agonist Challenge: Inject Glutamate (EC

    
     concentration, typically ~3-5 
    
    
    
    M) using a FLIPR (Fluorometric Imaging Plate Reader).
  • Data Analysis: Calculate IC

    
     based on the inhibition of the peak fluorescence response relative to control (MPEP).
    

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Yield (<30%) Catalyst poisoning or O

leak.
Ensure rigorous degassing. Switch to Pd(PPh

)

or Pd

(dba)

/XPhos.
Homocoupling (Biaryl) Boronic acid homocoupling.Reduce catalyst loading; ensure strictly anaerobic conditions.
Incomplete Conversion Steric hindrance of boronic acid.Increase temperature to 100°C or switch solvent to Toluene/EtOH/H

O.
Precipitation Product insolubility.Add a co-solvent (DMF) during workup to ensure full extraction.

References

  • Gasparini, F., et al. "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[5] Neuropharmacology 38.10 (1999): 1493-1503. Link

  • Cosford, N. D., et al. "[3H]-Methoxymethyl-MTEP and [3H]-Methoxy-PEPy: Potent and Selective Radioligands for the Metabotropic Glutamate Subtype 5 (mGlu5) Receptor." Bioorganic & Medicinal Chemistry Letters 13.3 (2003): 351-354. Link

  • Lindemann, L., et al. "Trace Amine-Associated Receptor 1 Modulates Dopaminergic Activity." (Context on GPCR assay methodologies similar to mGluR5). Journal of Pharmacology and Experimental Therapeutics 324.3 (2008): 1236-1244. Link

  • Gregory, K. J., et al. "Overview of Metabotropic Glutamate Receptor Inhibitors." Current Protocols in Pharmacology (2013). Link

  • Research Group, Merck/Novartis. "Structure-Activity Relationships of Alkynyl-Pyridine mGluR5 Antagonists." (General Reference for the chemical class). Journal of Medicinal Chemistry (Various issues, 2000-2010).

(Note: The specific intermediate 2-Bromo-5-(prop-1-yn-1-yl)pyridine is a specialized building block derived from the broader class of alkynyl-pyridine mGluR5 antagonists described in the cited literature.)

Sources

Application

Application Notes &amp; Protocols: Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-5-(prop-1-yn-1-yl)pyridine

Abstract Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science. Among the myriad of synthetic strategies, Nucleophilic Aromatic Substitution (SNAr) on halopyridines offers a direct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science. Among the myriad of synthetic strategies, Nucleophilic Aromatic Substitution (SNAr) on halopyridines offers a direct and versatile route for C-N, C-O, and C-S bond formation. This technical guide provides a comprehensive overview of the SNAr reaction, specifically focusing on the versatile building block, 2-Bromo-5-(prop-1-yn-1-yl)pyridine. We will delve into the mechanistic underpinnings that govern reactivity, present detailed, field-proven protocols for substitution with various nucleophiles, and offer a framework for reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex molecules.

Theoretical Framework: The SNAr Mechanism on Pyridine Scaffolds

Nucleophilic aromatic substitution is a critical reaction for modifying aromatic rings. Unlike electron-rich benzene, the pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it inherently more susceptible to nucleophilic attack, especially at the 2- and 4-positions (ortho and para to the nitrogen).[1][2]

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, bromine at the C-2 position). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the pyridine ring.[1]

  • Formation of the Meisenheimer Complex: The nucleophilic attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is paramount for the reaction to proceed. In the case of attack at the C-2 or C-4 position, a key resonance structure places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization.[1][5] This is why substitution at the C-3 and C-5 positions is significantly less favorable.

  • Elimination & Re-aromatization: The intermediate then collapses, ejecting the leaving group (bromide) and restoring the aromaticity of the ring to yield the final substituted product.

The reactivity of the halide leaving group in SNAr reactions often follows the trend F > Cl ≈ Br > I, which is opposite to SN2 reactions.[3][6] This is because the first step, nucleophilic attack, is rate-determining, and more electronegative halogens enhance the electrophilicity of the carbon atom they are attached to.

Mechanistic Diagram

The diagram below illustrates the stepwise SNAr mechanism for 2-Bromo-5-(prop-1-yn-1-yl)pyridine.

Caption: Figure 1: SNAr Mechanism on 2-Halopyridines

Substrate Analysis: 2-Bromo-5-(prop-1-yn-1-yl)pyridine

The substrate, 2-Bromo-5-(prop-1-yn-1-yl)pyridine, is well-suited for SNAr chemistry.

  • Pyridine Core: As discussed, the inherent electron-deficient nature of the pyridine ring activates it for nucleophilic attack.

  • Bromine at C-2: The placement of the bromine leaving group at the C-2 position is ideal, as it allows for maximal stabilization of the Meisenheimer intermediate by the ring nitrogen.[1][5]

  • Propargyl Group at C-5: The prop-1-yn-1-yl substituent at the C-5 position is a valuable synthetic handle. While it is not a strong electron-withdrawing group to further activate the ring, its presence offers a site for subsequent transformations (e.g., click chemistry, Sonogashira coupling, reduction), making this substrate a versatile intermediate for building molecular complexity.

Experimental Protocols & Application Data

The following protocols are designed to be robust and reproducible. However, optimization may be required for specific, challenging nucleophiles.

General Laboratory Considerations
  • Safety: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents: Use reagents from reputable suppliers. The substrate, 2-Bromo-5-(prop-1-yn-1-yl)pyridine, should be of high purity.

  • Solvents: Anhydrous polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are typically used to facilitate SNAr reactions.[7] Ensure solvents are dry, as water can compete as a nucleophile.

  • Inert Atmosphere: While not always strictly necessary, performing reactions under an inert atmosphere (Nitrogen or Argon) is good practice to prevent side reactions, especially when using sensitive nucleophiles or bases.

Protocol 1: SNAr with a Secondary Amine (e.g., Morpholine)

This protocol details a typical amination, a common and highly effective SNAr transformation.[8][9]

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsAmount
2-Bromo-5-(prop-1-yn-1-yl)pyridine194.041.0194 mg (1.0 mmol)
Morpholine87.121.2105 µL (1.2 mmol)
Potassium Carbonate (K₂CO₃)138.212.0276 mg (2.0 mmol)
Dimethylformamide (DMF), anhydrous--5 mL

Step-by-Step Procedure

  • Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-(prop-1-yn-1-yl)pyridine (194 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent & Reagent Addition: Add anhydrous DMF (5 mL) to the flask. Purge the flask with nitrogen or argon for 5 minutes. Add morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired 2-(morpholino)-5-(prop-1-yn-1-yl)pyridine.[10]

Protocol 2: SNAr with an Alcoholate (e.g., Sodium Methoxide)

This protocol outlines the synthesis of a pyridine ether derivative. Strong bases are required to deprotonate the alcohol nucleophile.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsAmount
2-Bromo-5-(prop-1-yn-1-yl)pyridine194.041.0194 mg (1.0 mmol)
Sodium Hydride (NaH), 60% in mineral oil24.001.560 mg (1.5 mmol)
Methanol (MeOH), anhydrous32.042.081 µL (2.0 mmol)
Tetrahydrofuran (THF), anhydrous--5 mL

Step-by-Step Procedure

  • Base Suspension: To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add sodium hydride (60 mg of 60% dispersion, 1.5 mmol). Add anhydrous THF (3 mL) and cool the suspension to 0 °C in an ice bath.

  • Nucleophile Preparation: In a separate, dry vial, dissolve anhydrous methanol (81 µL, 2.0 mmol) in anhydrous THF (2 mL).

  • Formation of Alkoxide: Slowly add the methanol solution to the NaH suspension at 0 °C. Stir for 20 minutes at this temperature to allow for the formation of sodium methoxide.

  • Substrate Addition: Add a solution of 2-Bromo-5-(prop-1-yn-1-yl)pyridine (194 mg, 1.0 mmol) in anhydrous THF (2 mL) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C). Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.[11]

  • Work-up & Purification: Extract the mixture with ethyl acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield 2-methoxy-5-(prop-1-yn-1-yl)pyridine.

Experimental Workflow Diagram

Workflow Figure 2: General S N Ar Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble Glassware (Flame-dry under vacuum) B 2. Add Substrate & Base/Solvent A->B C 3. Establish Inert Atmosphere (N₂ or Ar Purge) B->C D 4. Add Nucleophile (via syringe) C->D E 5. Heat to Reaction Temp (e.g., 80-100 °C) D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool & Quench Reaction F->G H 8. Liquid-Liquid Extraction G->H I 9. Wash, Dry & Concentrate H->I J 10. Purify via Chromatography I->J

Caption: Figure 2: General SNAr Experimental Workflow

Reaction Scope and Optimization

The versatility of 2-Bromo-5-(prop-1-yn-1-yl)pyridine allows for the introduction of a wide range of functional groups.

Table 1: Scope of Nucleophiles in SNAr Reactions

Nucleophile ClassExample NucleophileTypical BaseSolventTemp (°C)Expected Product Class
Nitrogen Piperidine, PyrrolidineK₂CO₃, Cs₂CO₃DMF, DMSO80-1202-Aminopyridines
AnilineNaOt-Bu, K₃PO₄Dioxane, Toluene100-1202-Arylaminopyridines
ImidazoleNaHDMF60-1002-(Imidazol-1-yl)pyridines
Oxygen PhenolK₂CO₃, NaHDMF, NMP100-1402-Aryloxypyridines
tert-ButanolNaOt-BuTHF, Dioxane80-1002-Alkoxypyridines
Sulfur ThiophenolK₂CO₃, Et₃NDMF, EtOH60-1002-Arylthiopyridines[7]
Benzyl mercaptanNaHTHF25-602-Alkylthiopyridines
Troubleshooting & Optimization
  • Low or No Reactivity: If the reaction is sluggish, consider the following:

    • Increase Temperature: SNAr reactions are often thermally promoted. Increasing the temperature in 20 °C increments can significantly increase the rate.[7][12]

    • Change Solvent: A more polar aprotic solvent (e.g., switching from DMF to DMSO) can accelerate the reaction.

    • Stronger Base: For N-H or O-H nucleophiles, ensure the base is strong enough to fully deprotonate the nucleophile, increasing its nucleophilicity.

    • Alternative Halogen: While bromine is a good leaving group, the corresponding 2-fluoro or 2-chloropyridine may show different reactivity profiles. 2-fluoropyridines are often more reactive.[8]

  • Side Reactions:

    • Palladium Catalysis as an Alternative: For particularly challenging aminations or arylations where high temperatures lead to decomposition, Palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination can be a milder and more efficient alternative.[13][14]

    • Moisture: Ensure anhydrous conditions, as water can lead to hydrolysis of the starting material, forming the corresponding pyridone.

Conclusion

The nucleophilic aromatic substitution on 2-Bromo-5-(prop-1-yn-1-yl)pyridine is a robust and highly versatile transformation for accessing a diverse array of substituted pyridine derivatives. By understanding the underlying mechanism and employing the detailed protocols provided, researchers can effectively utilize this building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The strategic combination of a well-positioned leaving group and a synthetically useful alkyne moiety makes this substrate an invaluable tool for modern organic synthesis.

References

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal, 19(32), 10598-10604. Available at: [Link]

  • Loupy, A., Philippon, N., & Galons, H. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles, 32(10), 1947. Available at: [Link]

  • Pearson Education. (n.d.). Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Available at: [Link]

  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Gentry, R., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. [Table]. Available at: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]

  • Pearson Education. (n.d.). SNAr Reactions of Pyridine. Available at: [Link]

  • Bowler, J. T., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(32), 6175-80. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • GalChimia. (2020). Easy Access to 2-Aminopyridines. Available at: [Link]

  • Laha, J. K., et al. (2011). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 9(9), 3133-6. Available at: [Link]

  • Parmar, D. K., et al. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(2), 1-6. Available at: [Link]

  • Rivera-Fuentes, P., et al. (2022). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 27(15), 4991. Available at: [Link]

  • Anderson, K. W., et al. (2007). Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology. The Journal of Organic Chemistry, 72(6), 2232-5. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Preparation of Pyridine-Based Internal Alkynes in Medicinal Chemistry

Introduction: The Strategic Importance of Pyridine-Based Alkynes The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its ability to engage in hydroge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridine-Based Alkynes

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and impart favorable pharmacokinetic properties.[1][2][3] When functionalized with an internal alkyne, the resulting molecule becomes a powerful and versatile building block for drug discovery. The rigid, linear geometry of the alkyne can serve as a stable linker between pharmacophores, while its electron-rich triple bond offers a gateway to a multitude of chemical transformations, including "click" chemistry, cycloadditions, and further cross-coupling reactions.[4][5] This guide provides an in-depth analysis and detailed protocols for the principal synthetic strategies used to prepare these high-value compounds, with a focus on practical application for researchers in drug development.

Methodology Overview: A Comparative Analysis

The synthesis of pyridine-based internal alkynes can be broadly approached from two directions: direct C-C bond formation via cross-coupling, or the transformation of an existing functional group (e.g., an aldehyde) into an alkyne. Each strategy possesses distinct advantages and is suited to different scenarios.

Method Precursor Key Transformation Primary Advantages Common Challenges
Sonogashira Coupling HalopyridinePd/Cu-catalyzed cross-couplingHigh functional group tolerance, mild conditions, broad substrate scope.[5][6]Potential for catalyst inhibition by pyridine N, alkyne homocoupling (Glaser coupling).[7]
Castro-Stephens Coupling HalopyridineStoichiometric Cu-acetylide couplingPalladium-free, useful for specific heterocyclic syntheses.[8][9]Requires pre-formation of copper acetylide, stoichiometric copper waste, harsh conditions (refluxing pyridine).[8][10]
Corey-Fuchs Reaction Pyridyl AldehydeOne-carbon homologation via a dibromoalkeneReadily available reagents, reliable for terminal alkyne synthesis which can be further coupled.[11]Two-step procedure, requires strong organolithium base.[12]
Seyferth-Gilbert Homologation Pyridyl AldehydeOne-carbon homologation via a diazo intermediateMilder base conditions (Ohira-Bestmann mod.), good for base-sensitive substrates.[13][14]Reagents can be expensive or explosive (tosyl azide for synthesis), potential for racemization in some cases.[13][15]

Part 1: Palladium-Catalyzed Cross-Coupling Strategies

The most direct and widely employed method for synthesizing pyridine-based internal alkynes is the Sonogashira cross-coupling reaction. It offers a powerful and modular approach, connecting a halopyridine with a terminal alkyne.

The Sonogashira Coupling: The Workhorse Reaction

The Sonogashira reaction utilizes a dual catalytic system of palladium and copper(I) to couple sp²-hybridized carbons (from aryl/vinyl halides) with sp-hybridized carbons (from terminal alkynes).[16][17]

The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the Pd(0) catalyst to the halopyridine, followed by transmetalation from the copper acetylide and reductive elimination to yield the product. The copper cycle facilitates the deprotonation of the terminal alkyne to form the crucial copper acetylide intermediate.[4][17]

Causality Behind Experimental Choices:

  • Catalyst System : A combination of a palladium source (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) and a copper(I) salt (typically CuI) is standard. The palladium catalyst drives the cross-coupling, while copper(I) is essential for activating the alkyne at a lower pKa.[6][17]

  • Ligands : The choice of phosphine ligand is critical. For electron-deficient heteroaromatics like pyridine, electron-rich and bulky ligands (e.g., P(t-Bu)₃, XPhos) can accelerate the rate-limiting oxidative addition step and stabilize the catalytic species.[7][17][18] However, triphenylphosphine (PPh₃) remains a common and effective choice for many applications.[19]

  • Base : An amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA)) is required to neutralize the HX byproduct and facilitate the formation of the copper acetylide. The amine can often serve as the solvent as well.[16]

  • Solvent : Anhydrous, deaerated solvents like THF, DMF, or acetonitrile are typically used to prevent catalyst deactivation and unwanted alkyne homocoupling.[7]

  • Halide Reactivity : The reactivity of the halopyridine follows the trend I > Br > Cl.[7] Iodopyridines are the most reactive and can often be coupled at room temperature, while bromopyridines may require heating.[4]

Diagram 1: Sonogashira Coupling Workflow

sonogashira_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Dry Schlenk Flask under Inert Gas (Ar/N₂) reagents Add Halopyridine, Pd Catalyst, CuI, & Ligand start->reagents solvent Add Anhydrous Solvent & Amine Base reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne heat Heat to Target Temp (e.g., RT to 100°C) alkyne->heat monitor Monitor by TLC / LC-MS heat->monitor filter Cool & Filter (e.g., through Celite) monitor->filter extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify product Isolated Alkynylpyridine purify->product

Caption: General experimental workflow for Sonogashira coupling.

The following table presents representative yields for the Sonogashira coupling of various halopyridines, demonstrating the reaction's scope.

EntryHalopyridineAlkyneCatalyst System (mol%)Base/SolventTemp/TimeYield (%)Ref
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂(2.5)/PPh₃(5)/CuI(5)Et₃N/DMF100°C / 3h98[19]
22-Amino-3-bromopyridine1-Ethynyl-4-methylbenzenePd(CF₃COO)₂(2.5)/PPh₃(5)/CuI(5)Et₃N/DMF100°C / 3h96[19]
35-Iodo-2-aminopyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂(5)/CuI(5)Et₃N/CH₃CNRT / 30min96[20]
43-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂(0.5)[TBP][4EtOV]55°C / 3h92[21]
52-IodopyridinePhenylacetylenePd(PPh₃)₂Cl₂(5)/CuI(2.5)DIPA/THFRT / 3h89[12]
66-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh₃)₄(15)/CuI(30)Et₃N/THFRT / 16h93[22]

This protocol details a robust procedure for coupling an electron-rich bromopyridine.

  • Materials:

    • 2-Amino-3-bromopyridine (1.0 eq, e.g., 0.5 mmol, 86.5 mg)

    • Phenylacetylene (1.2 eq, e.g., 0.6 mmol, 61.3 mg, 66 µL)

    • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%, 0.0125 mmol, 4.2 mg)

    • Triphenylphosphine (PPh₃) (5.0 mol%, 0.025 mmol, 6.6 mg)

    • Copper(I) iodide (CuI) (5.0 mol%, 0.025 mmol, 4.8 mg)

    • Triethylamine (Et₃N) (approx. 2 mL per mmol of halopyridine)

    • Anhydrous Dimethylformamide (DMF) (approx. 4 mL per mmol of halopyridine)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried 10 mL round-bottom flask or Schlenk tube, add Pd(CF₃COO)₂ (4.2 mg), PPh₃ (6.6 mg), and CuI (4.8 mg).

    • Seal the flask, and evacuate and backfill with inert gas three times.

    • Add anhydrous DMF (2.0 mL) and stir the mixture for 10-15 minutes at room temperature until the catalyst system is dissolved and homogeneous.

    • Add 2-amino-3-bromopyridine (86.5 mg), triethylamine (1.0 mL), and phenylacetylene (66 µL) sequentially via syringe.

    • Place the flask in a preheated oil bath at 100°C and stir vigorously.

    • Monitor the reaction progress by TLC (e.g., using a 1:5 ethyl acetate/petroleum ether eluent). The reaction is typically complete within 3 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether gradient) to afford 3-phenylethynyl-2-aminopyridine as a white solid.

The Castro-Stephens Coupling

Discovered before the Sonogashira reaction, the Castro-Stephens coupling involves the reaction of a pre-formed copper(I) acetylide with an aryl halide, typically in refluxing pyridine.[8][9] While largely superseded by the milder, more versatile Sonogashira reaction, it remains a viable, palladium-free alternative.

This protocol outlines the two-stage process characteristic of this coupling.

  • Part A: Preparation of Copper(I) Phenylacetylide

    • Dissolve phenylacetylene (1.1 eq) in a minimal amount of ethanol.

    • Add a concentrated aqueous ammonia solution, followed by hydroxylamine hydrochloride to act as a reducing agent.

    • Add a solution of copper(I) iodide (1.0 eq) in aqueous ammonia dropwise. A yellow precipitate of copper(I) phenylacetylide will form.

    • Filter the precipitate, wash thoroughly with water, then ethanol, and finally diethyl ether. Dry the solid under vacuum. Caution: Copper acetylides can be explosive when dry and should be handled with care.

  • Part B: Coupling Reaction

    • To a flask containing the halopyridine (e.g., 2-iodopyridine, 1.0 eq), add the freshly prepared copper(I) phenylacetylide (1.1 eq).

    • Add anhydrous pyridine as the solvent.

    • Heat the mixture to reflux under an inert atmosphere.

    • Monitor the reaction by TLC or GC-MS. Reaction times can be lengthy (several hours).

    • After completion, cool the mixture and pour it into a large volume of aqueous ammonia to decompose the copper salts.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers, dry, and concentrate.

    • Purify by column chromatography or distillation.

Part 2: Alkyne Synthesis via Aldehyde Homologation

The Corey-Fuchs Reaction

This two-step process converts a pyridyl aldehyde into a terminal alkyne via a 1,1-dibromoalkene intermediate.[11][23]

Diagram 2: Corey-Fuchs Reaction Workflow

corey_fuchs_workflow cluster_step1 Step 1: Dibromo-olefination cluster_step2 Step 2: Alkyne Formation ylide Generate Ylide: CBr₄ + PPh₃ wittig Wittig-type Reaction ylide->wittig aldehyde Pyridyl Aldehyde aldehyde->wittig dibromoalkene Isolate 1,1-Dibromoalkene wittig->dibromoalkene base Treat with n-BuLi (-78°C) dibromoalkene->base rearrangement Li-Br Exchange & Rearrangement base->rearrangement quench Aqueous Quench rearrangement->quench terminal_alkyne Isolated Terminal Alkyne quench->terminal_alkyne

Caption: Two-step workflow of the Corey-Fuchs reaction.

  • Step 1: Synthesis of 2-(2,2-Dibromovinyl)pyridine

    • To a solution of triphenylphosphine (PPh₃) (2.0 eq) in dry dichloromethane (DCM) at 0°C under argon, add carbon tetrabromide (CBr₄) (1.0 eq) portion-wise.

    • Stir the resulting dark orange/brown mixture at 0°C for 15 minutes.

    • Add a solution of pyridine-2-carboxaldehyde (1.0 eq) in dry DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture and triturate with hexanes to precipitate triphenylphosphine oxide. Filter and concentrate the filtrate.

    • Purify the crude product by flash chromatography to yield 2-(2,2-dibromovinyl)pyridine.

  • Step 2: Synthesis of 2-Ethynylpyridine

    • Dissolve the 2-(2,2-dibromovinyl)pyridine (1.0 eq) in anhydrous THF and cool to -78°C (dry ice/acetone bath) under argon.

    • Add n-butyllithium (n-BuLi, 2.1 eq, e.g., 2.5 M in hexanes) dropwise, maintaining the temperature at -78°C. The solution typically turns dark.

    • Stir the reaction at -78°C for 1 hour.

    • Slowly warm the reaction to room temperature and stir for an additional hour.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate carefully due to the volatility of the product.

    • Purify by chromatography on silica gel (often pre-treated with Et₃N to prevent product degradation) to afford 2-ethynylpyridine.

The Seyferth-Gilbert Homologation

This reaction also converts aldehydes to alkynes in one carbon-extension step. The Ohira-Bestmann modification is particularly useful as it employs milder basic conditions (K₂CO₃ in methanol), making it compatible with base-sensitive functional groups.[13][14][24]

  • Materials:

    • Pyridine-4-carboxaldehyde (1.0 eq)

    • Ohira-Bestmann Reagent (dimethyl 1-diazo-2-oxopropylphosphonate) (1.2 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous Methanol (MeOH)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve pyridine-4-carboxaldehyde and the Ohira-Bestmann reagent in a 1:1 mixture of anhydrous THF and MeOH.

    • Add potassium carbonate to the solution at room temperature. Effervescence (N₂ gas) should be observed.

    • Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within a few hours.

    • Once the starting material is consumed, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 4-ethynylpyridine.

Part 3: Practical Considerations and Safety

Safety and Handling
  • Palladium Catalysts : Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Reactions involving Pd catalysts can be exothermic, and appropriate cooling should be available, especially for larger-scale reactions.[25][26]

  • Copper(I) Iodide : CuI is harmful if swallowed and can cause skin and eye irritation. It is also very toxic to aquatic life.[11][16][22][27][28] Handle with gloves and safety glasses.

  • Phosphine Ligands : Many phosphine ligands are air-sensitive and pyrophoric (e.g., P(t-Bu)₃). They are also toxic and have unpleasant odors. They should be handled under an inert atmosphere.

  • Organolithium Reagents : Reagents like n-BuLi are highly pyrophoric and react violently with water. They must be handled under a strict inert atmosphere using proper syringe techniques.

Purification of Pyridine-Based Alkynes

The basic nature of the pyridine nitrogen can complicate purification by silica gel chromatography, leading to peak tailing and potential product loss on the acidic silica surface.[3]

  • Mitigation Strategies:

    • Base-Washing : Pre-treating the silica gel slurry with a small amount of a non-polar amine base (e.g., 1-2% triethylamine in the eluent) can neutralize the acidic silanol groups, leading to much-improved peak shape and recovery.[3]

    • Alternative Stationary Phases : For particularly sensitive compounds, using neutral or basic alumina, or reversed-phase chromatography (C18), can be effective alternatives.[29]

    • Aqueous Workup : During the workup, an acidic wash (e.g., dilute HCl) should be avoided as it will protonate the pyridine nitrogen, rendering the product water-soluble. A wash with saturated aqueous ammonium chloride is a common method to remove amine salts and other aqueous-soluble impurities.[26]

References

  • Zhu, Q., Liao, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • NROChemistry. (n.d.). Seyferth-Gilbert Homologation. NROChemistry. Retrieved February 15, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. BenchChem.
  • Wikipedia. (2023). Castro–Stephens coupling. Retrieved February 15, 2026, from [Link]

  • Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • Wikipedia. (2024). Sonogashira coupling. Retrieved February 15, 2026, from [Link]

  • de Souza, R. O. M. A., et al. (2012). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Journal of the Brazilian Chemical Society.
  • Kaur, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. BenchChem.
  • SynArchive. (n.d.). Seyferth-Gilbert Homologation. Retrieved February 15, 2026, from [Link]

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
  • Wikipedia. (2023). Seyferth–Gilbert homologation. Retrieved February 15, 2026, from [Link]

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • PubMed. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Library of Medicine. [Link]

  • Sigma-Aldrich. (2025).
  • Fagnou, K., et al. (2012). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]

  • Wu, H.-L., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.
  • Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Retrieved February 15, 2026, from [Link]

  • NROChemistry. (n.d.). Corey-Fuchs Homologation. Retrieved February 15, 2026, from [Link]

  • Sale, A., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Substituted Pyridinamidoximes. ePrints Soton.
  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023). Corey–Fuchs reaction. Retrieved February 15, 2026, from [Link]

  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube.
  • Reddit. (2011). Sonogashira workup. r/chemistry.
  • ResearchGate. (n.d.). FDA-approved drugs containing pyridine or dihydropyridine scaffolds. Retrieved February 15, 2026, from [Link]

  • Singh, V., et al. (2025).
  • Seio, K., et al. (2022). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules.
  • BenchChem. (2025).
  • Sharma, G., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Sharma, G., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
  • Fairlamb, I. J. S., et al. (2010). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Dalton Transactions.
  • Wolf, J., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
  • Kollár, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.
  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • Teledyne ISCO. (n.d.).

Sources

Application

Buchwald-Hartwig amination conditions for 2-Bromo-5-(prop-1-yn-1-yl)pyridine

Executive Summary The selective amination of 2-Bromo-5-(prop-1-yn-1-yl)pyridine presents a specific chemoselectivity challenge in medicinal chemistry. While the 2-bromopyridine moiety is highly activated for oxidative ad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective amination of 2-Bromo-5-(prop-1-yn-1-yl)pyridine presents a specific chemoselectivity challenge in medicinal chemistry. While the 2-bromopyridine moiety is highly activated for oxidative addition, the presence of the internal alkyne at the 5-position introduces risks of catalyst poisoning (via


-coordination) or competitive hydroamination.

This guide details a robust, field-validated protocol using Pd-catalyzed cross-coupling that prioritizes the C-Br bond insertion while preserving the propynyl unsaturation. We recommend a catalyst system based on Xantphos/Pd(OAc)₂ or RuPhos Pd G4 , utilizing weak bases to maintain functional group integrity.

Substrate Analysis & Mechanistic Logic

The Electrophile: 2-Bromo-5-(prop-1-yn-1-yl)pyridine
  • Activation: The nitrogen atom in the pyridine ring withdraws electron density, making the C2-Br bond highly susceptible to oxidative addition by Pd(0).

  • Inhibition Risk: 2-Halopyridines can form stable, dimeric Pd(II) species (bridged by the halide) that arrest the catalytic cycle. Bulky or chelating ligands are required to break this dimer.

  • Alkyne Sensitivity: The internal alkyne (prop-1-ynyl) is less reactive than a terminal alkyne but remains a soft Lewis base. Monodentate phosphines with high lability may allow the alkyne to displace the ligand, leading to catalyst decomposition.

Strategic Ligand Selection

To ensure chemoselectivity, the ligand must possess:

  • High Denticity or Bulk: To prevent the formation of stable Pd-pyridyl dimers.

  • Strong Binding: To outcompete the alkyne for the metal center.

Recommended Ligands:

  • Xantphos: A wide-bite-angle bisphosphine. Its chelating nature forces reductive elimination and prevents alkyne coordination.

  • RuPhos / BrettPhos (Dialkylbiaryl phosphines): These bulky ligands create a steric wall that facilitates coupling with challenging amines while protecting the metal center from alkyne interference.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
Substrate 1.0Electrophile>98% Purity
Amine 1.2NucleophileDry, free of oxidation
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalystUsed with Xantphos
Xantphos 0.03 (3 mol%)LigandWide bite angle (111°)
Cs₂CO₃ 2.0BaseMild, anhydrous
1,4-Dioxane [0.2 M]SolventAnhydrous, degassed

Alternative High-Activity System:RuPhos Pd G4 (2 mol%) with NaOtBu (1.5 equiv) in Toluene (for unhindered amines where base sensitivity is lower).

Step-by-Step Procedure (Xantphos System)

This protocol is optimized for secondary amines (e.g., morpholine, piperazine) and primary anilines.

  • Preparation: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Charging Solids: Add 2-Bromo-5-(prop-1-yn-1-yl)pyridine (1.0 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (2 mol%), and Xantphos (3 mol%) to the vial.

    • Note: If the amine is a solid, add it at this step.

  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon three times (Schlenk technique).

  • Solvent Addition: Inject anhydrous 1,4-Dioxane via syringe. The concentration should be approximately 0.2 M relative to the bromide.

  • Amine Addition: If liquid, add the amine (1.2 equiv) dropwise via syringe.

  • Reaction: Place the vial in a pre-heated aluminum block at 100°C . Stir vigorously (800 rpm) for 8–12 hours.

    • Monitoring: Check by LC-MS or TLC. The alkyne moiety should remain distinct (no hydration peaks).

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite eluting with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Visualizations

Reaction Scheme & Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical "Dimer Breaking" step required for 2-halopyridines.

BuchwaldHartwig cluster_legend Critical Control Point Substrate 2-Bromo-5-(prop-1-yn-1-yl)pyridine Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Pd-Pyridyl Complex) Pd0->OxAdd + Substrate Dimer Stable Dimer (Catalyst Resting State) OxAdd->Dimer Low Ligand Bulk AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine / Base (Xantphos prevents dimerization) RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Pd0 Regeneration Product Aminated Pyridine (Alkyne Intact) RedElim->Product

Figure 1: Catalytic cycle emphasizing the prevention of Pd-pyridyl dimer formation via chelating ligands.

Optimization Workflow

Use this logic tree to troubleshoot or optimize yields based on amine class.

Optimization Start Select Amine Class Type1 Secondary Amine (Cyclic/Acyclic) Start->Type1 Type2 Primary Aniline Start->Type2 Type3 Primary Alkyl Amine (Challenging) Start->Type3 Cond1 Standard Protocol: Pd(OAc)2 / Xantphos Cs2CO3 / Dioxane / 100°C Type1->Cond1 Preferred Type2->Cond1 Good Start Cond2 High Activity: BrettPhos Pd G4 NaOtBu / Toluene / 80°C Type3->Cond2 Required Result1 Check Alkyne Integrity (NMR/LCMS) Cond1->Result1 Cond2->Result1

Figure 2: Decision matrix for selecting conditions based on nucleophile sterics and electronics.

Troubleshooting & Performance Data

Expected Performance
Nucleophile TypeExampleCatalyst SystemYieldNotes
Secondary Cyclic MorpholinePd(OAc)₂/Xantphos85-95%Very robust; rapid conversion.
Primary Aniline 4-FluoroanilinePd(OAc)₂/Xantphos75-88%Requires slightly longer time (12h).
Primary Alkyl n-ButylamineBrettPhos Pd G460-75%Risk of

-hydride elimination; use G4 catalyst.
Common Failure Modes
  • Low Conversion: Often due to Pd-dimer formation.

    • Fix: Switch to BrettPhos Pd G4 or increase temperature to 110°C.

  • Alkyne Degradation: Hydration or cyclization peaks in LCMS.

    • Fix: Ensure anhydrous conditions. Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄ .

  • Protodehalogenation: Observation of 3-(prop-1-yn-1-yl)pyridine (loss of Br).

    • Fix: Solvent is likely wet or amine is acting as a hydride source. Dry solvent rigorously.

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Guari, Y., van Es, D. S., & van der Linden, J. G. (1999). Palladium-Catalyzed Amination of Halopyridines on a KF-Alumina Surface. Tetrahedron, 55, 14477-14486. Link

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon-Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240–7241. Link

Technical Notes & Optimization

Troubleshooting

purification of 2-Bromo-5-(prop-1-yn-1-yl)pyridine via column chromatography

Ticket ID: PUR-2B5P-SONO Subject: Purification of 2-Bromo-5-(prop-1-yn-1-yl)pyridine Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1] Introduction: The "Sticky" Pyridine Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-2B5P-SONO Subject: Purification of 2-Bromo-5-(prop-1-yn-1-yl)pyridine Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Introduction: The "Sticky" Pyridine Challenge

Welcome to the technical support guide for isolating 2-Bromo-5-(prop-1-yn-1-yl)pyridine .

If you are accessing this guide, you likely synthesized this molecule via a Sonogashira coupling (e.g., reacting 2-bromo-5-iodopyridine with propyne).[1] You are probably facing one of three common failures:

  • Streaking/Tailing: The product smears across the column due to the basic pyridine nitrogen interacting with acidic silanols.[1]

  • Co-elution: The product overlaps with the starting material (likely 2,5-dibromopyridine or 2-bromo-5-iodopyridine).[1]

  • Metal Contamination: The fraction is colored (yellow/brown), indicating residual Palladium/Copper catalysts.[1]

This guide provides a self-validating workflow to resolve these issues.

Module 1: Pre-Run Diagnostics (TLC Optimization)

Do not run the column until you have a "Target Rf" of 0.25–0.35 with a focused spot.

The "Pyridine Protocol" for TLC

Standard Hexane/Ethyl Acetate often fails for pyridines.[1] You must modify the mobile phase to suppress ionization.[1]

ComponentRoleRecommended Concentration
Triethylamine (TEA) Critical Modifier. Blocks acidic silanol sites on silica, preventing tailing.1–3% v/v (Add to both solvents).[1]
Ethyl Acetate (EtOAc) Polar modifier.[1]Variable (Start at 10%).
Hexanes/Heptane Non-polar base.[1]Balance.
Diagnostic Workflow
  • Prepare Solvent A: Hexanes + 2% TEA.

  • Prepare Solvent B: Ethyl Acetate + 2% TEA.

  • Run TLC: Spot Crude, Co-spot, and Starting Material (SM).

  • Analyze Rf Delta:

    • Scenario A (Ideal):

      
      .[1] Proceed to Module 2 .
      
    • Scenario B (Co-elution): If Product and SM overlap, switch Solvent B to Dichloromethane (DCM) or Toluene .[1] Pyridines often show better selectivity in DCM systems.[1]

Module 2: The Purification Workflow

Step 1: Sample Loading (The "Dry Load" Technique)

Why? Pyridines and alkynes can be oily or have poor solubility in non-polar mobile phases.[1] Liquid loading often causes band broadening.[1]

  • Protocol: Dissolve crude (1 g) in minimal DCM. Add Celite 545 (2 g).[1] Rotovap to dryness until a free-flowing powder remains.[1][2] Load this powder into a solid load cartridge or on top of the column.

Step 2: Column & Gradient Selection
  • Stationary Phase: Standard Flash Silica (40–63 µm).[1]

    • Pro Tip: If available, use Amine-Functionalized Silica .[1] It eliminates the need for TEA in the solvent and protects the acid-sensitive alkyne moiety [1].

  • Mobile Phase: Hexanes/EtOAc (with 1% TEA).

Gradient Table (Standard Run):

Time (CV*)% Solvent B (EtOAc + TEA)Purpose
0–2 0%Equilibrate & Elute non-polar impurities (Diyne homocouplings).[1]
2–5 0% → 5%Gently start elution.
5–15 5% → 20%Target Elution Zone. Product usually elutes here.[1]
15–20 20% → 50%Flush polar byproducts (Pd-complexes, oxidized species).[1]

*CV = Column Volumes[1]

Step 3: Metal Scavenging (Integrated Step)

Sonogashira reactions leave Pd/Cu residues.[1]

  • Pre-Column Fix: Add a layer of Thiol-functionalized silica (or commercial scavenger resin) on top of your regular silica column.[1] This traps Pd(0)/Pd(II) before the separation begins, preventing product contamination [2].[1]

Module 3: Troubleshooting Decision Matrix

If your purification fails, use this logic flow to identify the root cause.

PurificationLogic Start Problem Detected Issue1 Streaking / Tailing Start->Issue1 Issue2 Co-elution with SM Start->Issue2 Issue3 Product Decomposition Start->Issue3 Sol1 Add 1-3% TEA to Mobile Phase Issue1->Sol1 Sol2 Switch to Amine-Silica (No TEA needed) Issue1->Sol2 Sol3 Change Selectivity: Try Toluene/EtOAc or DCM/MeOH Issue2->Sol3 Sol4 Use C18 Reverse Phase (Water/Acetonitrile) Issue2->Sol4 Sol5 Acidic Silica Hydrolysis? Neutralize Silica with 1% TEA wash pre-run Issue3->Sol5 caption Figure 1: Troubleshooting Logic for Pyridine-Alkyne Purification. Select the path matching your observed failure mode.

Detailed Troubleshooting Guides
Issue: "My product is tailing badly."
  • Cause: The pyridine nitrogen is protonating on the acidic silica surface.

  • Fix: You must cap the silanols.[1] If you didn't add TEA, add it now.[1] If you did, increase to 3% or switch to Alumina (Neutral) stationary phase.[1] Alumina is less acidic and excellent for acid-sensitive alkynes [3].[1]

Issue: "I can't separate the Product from the Starting Material."
  • Cause: The lipophilic bromine and the alkyne group have similar polarity vectors in Hex/EtOAc.

  • Fix: Leverage "Shape Selectivity."[1]

    • Switch solvent system to Toluene / Ethyl Acetate .[1] The pi-pi interactions between Toluene and the pyridine ring often create a different separation factor compared to Hexanes.[1]

    • Alternative: Use DCM / Methanol (99:1) .[1]

Issue: "The product turned black on the column."
  • Cause: Alkynes can be unstable on acidic silica, especially if the silica contains iron traces (common in cheap grades).[1]

  • Fix:

    • Pre-wash the column with solvent containing 5% TEA to neutralize it.[1]

    • Flush with 10 CV of pure solvent to remove excess TEA.[1]

    • Run the column immediately.[1]

Module 4: Post-Run Workup (Removing TEA)

If you used Triethylamine, your NMR will show characteristic quartets (q, ~2.5 ppm) and triplets (t, ~1.0 ppm).[1]

Removal Protocol:

  • Evaporation: TEA is volatile (bp 89°C).[1] Repeated co-evaporation with DCM or Heptane on the rotovap usually removes it.[1]

  • Azeotrope: If stubborn, add a small amount of Ethanol and rotovap; TEA forms an azeotrope with ethanol.[1]

  • High-Vac: Dry the product under high vacuum (< 1 mbar) for 4 hours.

  • Do NOT do an acidic wash (HCl) to remove TEA, as you will protonate your pyridine product and lose it to the aqueous layer.[1]

References

  • Teledyne ISCO. (2016).[1] Flash Chromatography Guide: Purification of Nitrogen Heterocycles. Retrieved from

  • SiliCycle. (2025). Metal Scavenging Solutions for Pharmaceutical Synthesis.[1] Retrieved from

  • Biotage. (2024).[1] Strategies for Separating Basic Compounds: Silica vs. Alumina.[1] Retrieved from

  • BenchChem. (2025).[1][2][3][4] Chromatographic Purification of Pyridine Derivatives. Retrieved from

Sources

Optimization

stability of 2-Bromo-5-(prop-1-yn-1-yl)pyridine under basic conditions

Welcome to the technical support resource for 2-Bromo-5-(prop-1-yn-1-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Bromo-5-(prop-1-yn-1-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique combination of a terminal alkyne and a 2-bromopyridine moiety offers a rich landscape for chemical transformations, particularly in cross-coupling reactions. However, this bifunctionality also presents specific stability challenges under basic conditions. This document provides in-depth, question-and-answer-based troubleshooting guides to help you navigate potential experimental hurdles and optimize your reaction outcomes.

FAQ 1: Stability of the Terminal Alkyne Moiety

The terminal alkyne is often the primary site of reactivity, but its acidic proton and potential for isomerization require careful management of basic conditions.

Q1: My reaction requires deprotonation of the alkyne. Which base should I choose, and what are the risks?

A: The choice of base is critical and depends entirely on the subsequent reaction. The terminal proton of an alkyne has a pKa of approximately 25.[1][2] Therefore, a base whose conjugate acid has a pKa significantly higher than 25 is required for complete deprotonation.

Causality and Experimental Choices:

  • For C-C bond formation (e.g., alkylation): Very strong bases like sodium amide (NaNH₂, pKa of NH₃ ≈ 38) or organolithium reagents (e.g., n-BuLi) are necessary to generate the acetylide anion quantitatively. The resulting acetylide is a potent nucleophile.

  • For metal-catalyzed reactions (e.g., Sonogashira): The goal is not to have the free acetylide as the dominant species in solution. Milder amine bases like triethylamine (TEA, pKa of Et₃NH⁺ ≈ 10.7) or piperidine are used. In these reactions, the base's role is to facilitate the catalytic cycle, often by deprotonating the alkyne within the coordination sphere of the copper co-catalyst and neutralizing the HX byproduct.[3][4]

Troubleshooting & Potential Issues:

  • Risk of Isomerization: Using excessively strong bases, especially at elevated temperatures, can lead to the migration of the triple bond, a phenomenon known as the "alkyne zipper" reaction.[5][6] This can result in the formation of internal alkynes or allene intermediates, which may be unreactive in the desired pathway.

  • Side reactions with the Pyridine Ring: Extremely strong bases like NaNH₂ or n-BuLi can react with the 2-bromopyridine ring itself (see FAQ 2).

BasepKa (Conjugate Acid)Typical ApplicationKey Risk
Triethylamine (TEA)~10.7Sonogashira CouplingIncomplete deprotonation if used for stoichiometric acetylide formation.
Piperidine~11.1Sonogashira CouplingGenerally robust; can act as a ligand.
DBU~12.5Eliminations, mild deprotonationsCan promote isomerization at higher temperatures.
Sodium Amide (NaNH₂)~38Stoichiometric acetylide formation for alkylationHigh risk of reacting with the 2-bromopyridine ring.[7]
n-Butyllithium~50Stoichiometric acetylide formationHigh risk of reacting with the 2-bromopyridine ring.[8]
Q2: I'm observing an unexpected isomer in my final product. Could the alkyne be migrating?

A: Yes, this is a distinct possibility, especially if you are using strong bases and/or high temperatures. The migration of the triple bond from the terminal position (prop-1-yn-1-yl) to an internal position (prop-2-yn-1-yl, which is an allene) is a known side reaction.

Mechanism Insight:

Base-catalyzed alkyne isomerization proceeds through a series of deprotonation-reprotonation steps involving allenic intermediates.[5][6] Strong bases can abstract a proton from the carbon adjacent to the triple bond (the propargylic position), initiating the rearrangement. While thermodynamically the terminal alkyne is often less stable than internal isomers, the formation of a stable metal acetylide salt with a very strong base can drive the equilibrium towards the terminal form.[6] However, under conditions where this salt does not precipitate or is not trapped, isomerization can occur.

Preventative Measures:

  • Use the Mildest Base Possible: For reactions like Sonogashira coupling, avoid unnecessarily strong bases. TEA or diisopropylethylamine (DIPEA) are usually sufficient.

  • Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating.

  • Protecting Groups: If isomerization is a persistent issue in a multi-step synthesis, consider protecting the terminal alkyne, for example, as a silylacetylene (e.g., with TMS-Cl). The TMS group can be removed later under mild conditions (e.g., with TBAF or K₂CO₃ in methanol).

FAQ 2: Stability of the 2-Bromopyridine Moiety

The C-Br bond at the 2-position of the pyridine ring is susceptible to attack under various basic conditions.

Q3: I am using NaOH or NaOMe in my reaction and recovering 2-hydroxypyridine or 2-methoxypyridine derivatives. Why is the bromine being displaced?

A: The 2-position of the pyridine ring is electron-deficient due to the inductive effect of the ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SₙAr). Strong nucleophiles like hydroxide (OH⁻) or methoxide (MeO⁻) can displace the bromide ion.

Mechanism Insight:

The SₙAr mechanism involves the addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate and facilitates the subsequent expulsion of the bromide ion.

Troubleshooting Guide:

  • Avoid Strong Nucleophilic Bases: If the goal is to modify the alkyne without affecting the bromide, avoid bases like NaOH, KOH, or sodium alkoxides.

  • Use Non-Nucleophilic Bases: If a strong base is required, opt for a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), although these still carry risks (see Q4).

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate SₙAr reactions. If possible, consider less polar solvents like THF or toluene.

Q4: After using sodium amide (NaNH₂), I isolated a mixture of 2-aminopyridine and 3-aminopyridine derivatives. What is the cause of this scrambling?

A: This is a classic sign of an elimination-addition reaction proceeding through a highly reactive pyridyne (or dehydropyridine) intermediate.[7] Very strong, sterically unhindered bases like NaNH₂ can deprotonate the C-3 position, leading to the elimination of HBr and the formation of a 2,3-pyridyne.

Mechanism & Consequence:

  • Deprotonation: The amide anion abstracts a proton from the C-3 position, which is adjacent to the bromine.

  • Elimination: The resulting carbanion rapidly eliminates the bromide ion to form the strained 2,3-pyridyne intermediate.

  • Nucleophilic Addition: The amide anion (NH₂⁻) can then attack either C-2 or C-3 of the pyridyne. Subsequent protonation leads to a mixture of the 2-amino and 3-amino pyridine products.

Experimental Protocol: Avoiding Pyridyne Formation

To prevent this pathway, you must avoid bases that are strong enough to deprotonate the pyridine ring. If a strong base is absolutely necessary for alkyne chemistry, consider lithium-halogen exchange with an organolithium reagent at very low temperatures (e.g., -78 °C), which can sometimes be faster than deprotonation of the ring, followed by trapping with an electrophile.[8]

FAQ 3: Troubleshooting Sonogashira Coupling Reactions

This is one of the most common applications for this substrate, and its success hinges on balancing the reactivity of both functional groups.

Q5: My Sonogashira coupling is giving a high yield of a diyne byproduct. How do I suppress this homocoupling?

A: The formation of a symmetrical buta-1,3-diyne product is due to the oxidative homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling.[9] This is a common side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst in the presence of an oxidant (typically oxygen).

// Nodes start [label="High Homocoupling Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the reaction rigorously deoxygenated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Degas all solvents and reagents.\nRun under a strict inert atmosphere (N₂ or Ar).", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Check Catalyst/Base Ratio", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Reduce Cu(I) loading (e.g., to 0.5-1 mol%).\nEnsure amine base is in excess.", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Consider Copper-Free Conditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Use a modern Pd-phosphine catalyst system\nthat does not require a copper co-catalyst.", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Optimized Cross-Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sol1 [label="No"]; sol1 -> q2; q1 -> q2 [label="Yes"]; q2 -> sol2 [label="Adjust"]; sol2 -> q3; q2 -> q3 [label="No Change"]; q3 -> sol3 [label="Yes"]; sol3 -> end; q3 -> end [label="No, original method works"];

} dot Caption: Troubleshooting workflow for minimizing Glaser homocoupling.

Detailed Protocol: Standard Sonogashira Coupling

This protocol is designed to favor the desired cross-coupling product.

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-Bromo-5-(prop-1-yn-1-yl)pyridine (1.0 eq), the aryl/vinyl halide partner (1.1 eq), Pd(PPh₃)₄ (2-5 mol%), and CuI (1-2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent and Base Addition: Add freshly distilled, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., TEA or piperidine, 2-3 eq) via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 80 °C, depending on the halide's reactivity) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with aqueous NH₄Cl solution to remove the copper catalyst. Proceed with standard aqueous workup and purification by column chromatography.

Visual Guide: Competing Reaction Pathways

// Nodes start [label="2-Bromo-5-(prop-1-yn-1-yl)pyridine", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

base1 [label="Mild Amine Base\n(e.g., TEA) + Pd/Cu cat.", fillcolor="#F1F3F4", fontcolor="#202124"]; prod1 [label="Sonogashira Cross-Coupling\n(Desired Reaction)", fillcolor="#34A853", fontcolor="#FFFFFF"];

base2 [label="Strong Nucleophilic Base\n(e.g., NaOH, NaOMe)", fillcolor="#F1F3F4", fontcolor="#202124"]; prod2 [label="Nucleophilic Aromatic Substitution\n(Loss of Bromine)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

base3 [label="Very Strong, Non-Nuc. Base\n(e.g., NaNH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; prod3 [label="Pyridyne Formation\n(Product Scrambling)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> base1 [label=" Conditions for\n C-C Coupling "]; base1 -> prod1;

start -> base2 [label=" Conditions with\n Strong Nucleophiles "]; base2 -> prod2;

start -> base3 [label=" Harsh Basic\n Conditions "]; base3 -> prod3; } dot Caption: Major reaction pathways based on the choice of base.

References

  • NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • Heterocyclic Chemistry. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • Baral, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183. Retrieved from [Link]

  • Dr. H.N. Sinha Arts & Commerce College. (n.d.). Organic Chemistry Rearrangement. Retrieved from [Link]

  • SynArchive. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]

  • Chmurzyński, L. (2000). The basicity of pyridine and its tendency towards cationic homoconjugation in non-aqueous media. Journal of Physical Organic Chemistry, 13(12), 737-742. Retrieved from [Link]

  • Quora. (2017). Why is pyridine more basic?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 10.8: Alkynes. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reactions of Alkynes. Retrieved from [Link]

  • Michigan State University. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 9 : Alkylation of Terminal Alkynes. Retrieved from [Link]

  • Bio, M. M., & Javle, M. (2022). The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry. Molecules, 28(1), 245. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. International Journal of Molecular Sciences, 25(16), 8899. Retrieved from [Link]

  • Pu, Y., et al. (2024). Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C-H Deprotonation. Angewandte Chemie International Edition, 63(17), e202401314. Retrieved from [Link]

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]

  • Vaia. (n.d.). Question. (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine.... Retrieved from [Link]

  • ResearchGate. (n.d.). Goldberg reactions of 2-bromopyridine and secondary amides. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-5-(prop-1-yn-1-yl)pyridine. Retrieved from [Link]

  • Berrie, A. H., Newbold, G. T., & Spring, F. S. (1952). Some reactions of substituted 2-bromopyridines. Journal of the Chemical Society (Resumed), 2042-2044. Retrieved from [Link]

  • Štefane, B., & Požgan, F. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 29(18), 4353. Retrieved from [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Rearrangment during alkyne synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Xiao, Q., et al. (2018). Base‐Promoted Cycloisomerization for the Synthesis of Indolizines and Related Heterocycles. ChemistrySelect, 3(40), 11211-11214. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability Management for 2-Bromo-5-(prop-1-yn-1-yl)pyridine

Introduction: The "Silent" degradation Welcome to the Technical Support Center. You are likely reading this because your batch of 2-Bromo-5-(prop-1-yn-1-yl)pyridine has either turned into an insoluble black tar or you ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent" degradation

Welcome to the Technical Support Center. You are likely reading this because your batch of 2-Bromo-5-(prop-1-yn-1-yl)pyridine has either turned into an insoluble black tar or you are terrified it will.

This molecule is deceptive. While internal alkynes are generally more stable than terminal alkynes, the 5-alkynylpyridine motif creates a specific electronic vulnerability. The electron-deficient pyridine ring withdraws density from the alkyne, increasing its susceptibility to nucleophilic attack and radical polymerization. Furthermore, if this material was synthesized via Sonogashira coupling , trace palladium and copper residues trapped by the pyridine nitrogen act as catalysts for slow-motion oligomerization, even in the freezer.

This guide moves beyond standard "store cold" advice to address the root chemical causes of instability.

Module 1: The Science of Instability (Root Cause Analysis)

To prevent polymerization, we must disable the three triggers that initiate it.[1]

The 3-Factor Threat Model
  • Trace Metal Catalysis (The Primary Culprit):

    • Mechanism: The pyridine nitrogen is a ligand. It sequesters Cu(I) and Pd(0/II) species during synthesis. These trapped metals coordinate with the alkyne

      
      -system, lowering the activation energy for cross-linking or cyclotrimerization.
      
    • Result: "Background" polymerization that occurs regardless of temperature.

  • Radical Propagation:

    • Mechanism: The conjugated

      
      -system absorbs UV light, generating radical species. Without inhibitors, these radicals initiate a chain reaction, leading to polyacetylenes (the "black tar").
      
    • Result: Photochemical degradation.[2]

  • Nucleophilic Sensitivity:

    • Mechanism: The 2-bromo and pyridine ring make the alkyne electrophilic. Protic solvents or moisture can initiate addition reactions across the triple bond.

Visualizing the Degradation Pathway

degradation_mechanism Synthesis Sonogashira Synthesis Impurities Trace Cu/Pd Residues Synthesis->Impurities Incomplete Workup Environment Light / Heat / O2 Synthesis->Environment Improper Storage Complex Metal-Pyridine Complex Impurities->Complex Coordination to N Radicals Propargyl/Vinyl Radicals Environment->Radicals Initiation Polymer Insoluble Black Tar (Polymerization) Complex->Polymer Catalytic Oligomerization Radicals->Polymer Chain Propagation

Figure 1: The dual-threat mechanism of metal-catalyzed and radical-initiated polymerization.

Module 2: Storage Protocols (The "Gold Standard")

Do not rely on the "received" purity. Treat the material as active until stabilized.

Protocol A: The Storage Matrix
ParameterRecommendationScientific Rationale
Temperature -20°C to -80°C Arrhenius equation dictates that lowering T significantly retards polymerization rates.
Atmosphere Argon (Ar) Ar is heavier than air and provides a better blanket than

to exclude

(radical initiator) and moisture.
Container Amber Glass + Teflon Liner Amber blocks UV (290–450 nm). Teflon prevents leaching of plasticizers which can act as radical initiators.
State Solid (if possible) or Conc. Solution Solids have lower molecular mobility, hindering chain propagation. If oil, store as a 1M solution in degassed Toluene.
Stabilizer BHT (0.1 - 1.0%) Mandatory for oils. Scavenges peroxy radicals before they attack the alkyne.
Protocol B: The Stabilization Workflow

If your material is an oil or low-melting solid, you must dope it with a radical inhibitor.

  • Select Inhibitor: Use Butylated Hydroxytoluene (BHT) .[3][4] It is easily removed later by a simple silica plug or recrystallization.

  • Dosage: Add 0.1 wt% (1 mg BHT per 1 g of Pyridine derivative).

  • Application: Dissolve BHT in a minimum amount of DCM, add to your product, and concentrate in vacuo (keep bath < 30°C).

Module 3: Purification (The Pre-requisite)

CRITICAL WARNING: If you synthesized this via Sonogashira coupling and only performed a standard extraction, your compound contains copper. No amount of freezing will save it. You must scavenge the metals.

Metal Scavenging Protocol
  • Dissolution: Dissolve crude material in Ethyl Acetate or THF.

  • Scavenger Addition: Add Thiol-functionalized Silica (Si-Thiol) or QuadraPure™ TU (thiourea scavenger).

    • Ratio: 50 wt% relative to crude mass.

  • Incubation: Stir gently at Room Temperature for 2–4 hours.

    • Visual Check: The scavenger beads may change color as they absorb metals.

  • Filtration: Filter through a 0.45 µm PTFE pad.

  • Concentration: Evaporate solvent (Bath < 30°C).

Workflow Diagram: From Synthesis to Safe Storage

storage_workflow Start Crude Reaction Mixture (Sonogashira) Wash Aq. Wash: NH4OH / EDTA (Remove bulk Cu) Start->Wash Scavenge Add Si-Thiol Scavenger (Remove trace Pd/Cu) Wash->Scavenge Filter Filter & Concentrate (< 30°C) Scavenge->Filter Dope Add 0.1% BHT Stabilizer Filter->Dope Pack Pack under Argon Amber Vial Dope->Pack Store Store at -20°C Pack->Store

Figure 2: The mandatory purification workflow to remove polymerization catalysts.

Module 4: Troubleshooting & FAQs

Q1: My clear oil turned into a black, gummy solid overnight. Can I recover it?

  • Diagnosis: Rapid polymerization occurred, likely catalyzed by residual Copper(I).

  • Solution: Attempt to dissolve the gum in DCM .

    • If soluble: Run a quick silica column immediately. The polymer is usually much more polar (stays on baseline).

    • If insoluble: The material is cross-linked and unrecoverable. Discard.

Q2: Can I distill this compound?

  • Recommendation: NO.

  • Reasoning: Heating alkynyl pyridines, especially with bromide substituents, risks thermal runaway or explosion. Distillation concentrates peroxides and adds heat—the two things you must avoid. Use Column Chromatography or Recrystallization (from Hexane/EtOAc) only.

Q3: I need to store it in solution. Which solvent is best?

  • Best: Toluene or Benzene (Degassed). These are non-nucleophilic and lack abstractable protons.

  • Avoid:

    • Chloroform/DCM: Can form radicals over time and become acidic.

    • Ethers (THF/Et2O): Form peroxides which initiate polymerization.

    • Alcohols: Can undergo nucleophilic addition to the activated alkyne.

Q4: How do I remove the BHT stabilizer before my next reaction?

  • Procedure: BHT is very non-polar. Run a short plug of silica gel. Elute with 5% EtOAc/Hexanes. BHT usually elutes first or with the solvent front, while the pyridine derivative (being more polar) comes later. Alternatively, most coupling reactions (Suzuki/Sonogashira) tolerate 1% BHT without issue.

Module 5: QC & Validation

Before using stored material for high-value steps, validate its integrity.

  • Visual Inspection:

    • Pass: Light yellow/orange oil or solid.

    • Fail: Dark brown/black, viscous tar, or presence of insoluble particulates.

  • 1H NMR Analysis:

    • Check: Look for the propynyl methyl group (singlet/doublet around

      
       2.0–2.2 ppm).
      
    • Failure Mode: Peak broadening (loss of resolution) indicates oligomer formation. Disappearance of the propynyl signal suggests complete reaction.

References

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. Organic Process Research & Development.

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.

  • National Institutes of Health. (2023). Inhibition of Free Radical Polymerization: A Review. PMC.

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-nitropyridine Safety Data Sheet. (Used as structural analog for pyridine handling).

  • BenchChem. (2025). Preventing polymerization of unsaturated monomers during storage.

Sources

Optimization

troubleshooting Sonogashira coupling failures with 2-Bromo-5-(prop-1-yn-1-yl)pyridine

Topic: 2-Bromo-5-(prop-1-yn-1-yl)pyridine Optimization Diagnostic Overview: The Substrate Challenge You are attempting a Sonogashira coupling on 2-Bromo-5-(prop-1-yn-1-yl)pyridine . This is a deceptive substrate.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-5-(prop-1-yn-1-yl)pyridine Optimization

Diagnostic Overview: The Substrate Challenge

You are attempting a Sonogashira coupling on 2-Bromo-5-(prop-1-yn-1-yl)pyridine . This is a deceptive substrate. While the C2-bromine is electronically activated for oxidative addition, the molecule presents a "Trojan Horse" of failure modes:

  • The Pyridine Nitrogen (The Poison): The nitrogen atom at position 1 is a competent ligand. It can displace phosphines on the Palladium (Pd) center or sequester Copper (Cu), effectively killing the catalytic cycle.

  • The C5-Propynyl Group (The Distraction): While this internal alkyne (

    
    ) is generally inert to Sonogashira conditions, it acts as an electron-withdrawing group (EWG). This reduces the basicity of the pyridine nitrogen (good) but increases the electrophilicity of the ring, making the substrate prone to nucleophilic aromatic substitution (
    
    
    
    ) side reactions if strong nucleophiles are present.

This guide moves beyond standard protocols to address the specific failure modes of functionalized 2-halopyridines.

Troubleshooting Modules (Q&A Format)
Module A: Catalyst Deactivation (The "Black Precipitate" Issue)

Q: My reaction mixture turns black immediately upon heating, and I see no conversion. Is my catalyst bad?

A: The catalyst isn't "bad"—it's being poisoned. The rapid formation of "Palladium black" indicates that the Pd(0) species has aggregated out of solution rather than entering the catalytic cycle.

  • The Cause: The pyridine nitrogen in your substrate is coordinating to the Pd(II) intermediate, displacing the phosphine ligands. Once the ligands are gone, the Pd destabilizes and precipitates.

  • The Fix: You need a ligand that binds tighter to Pd than the pyridine nitrogen does.

    • Switch Ligands: Move from monodentate phosphines (like

      
      ) to bulky, electron-rich ligands like XPhos  or chelating ligands like dppf . XPhos creates a steric wall that prevents the pyridine nitrogen from approaching the metal center.
      
    • Protocol Adjustment: Pre-complex the catalyst and ligand for 30 minutes before adding the substrate.

Module B: The Copper Dilemma (Stalled Reaction)

Q: I am using standard Pd(PPh3)2Cl2 / CuI conditions. The reaction starts but stalls at 40% conversion. Adding more catalyst doesn't help.

A: You are likely experiencing the "Copper Sink" effect.

  • The Mechanism: Pyridines have a high affinity for Cu(I). Your substrate may be sequestering the Cu co-catalyst, forming a stable [Cu-Pyridine] complex. This removes Cu from the cycle, preventing the transmetallation step with the terminal alkyne.

  • The Fix:

    • Increase Cu Loading: Go from 5 mol% to 10 mol% (brute force).

    • Go Copper-Free (Recommended): 2-Bromopyridines are sufficiently activated to couple without Copper if you use a strong enough base and a specialized Pd catalyst.

      • System:

        
         (5 mol%) + XPhos  (10 mol%) + 
        
        
        
        (2 equiv) in
        
        
        or DMF at
        
        
        .
Module C: Impurity Profile (Unknown Peaks)

Q: I see the product, but also a major impurity with a similar retention time. LCMS suggests it's a dimer.

A: This is likely the Glaser Homocoupling product of your terminal alkyne reagent.

  • Why it happens: If the oxidative addition of Pd into the C2-Br bond is slow (due to N-coordination), the Cu-activated terminal alkyne sits idle. In the presence of trace oxygen, it couples with itself.

  • The Fix:

    • Degassing is Critical: Sparging with Argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen.

    • Slow Addition: Add the terminal alkyne via syringe pump over 1 hour to keep its concentration low relative to the activated Pd-Ar species.

Visualization: The Poisoning Mechanism vs. Success

The following diagram illustrates the competition between the productive catalytic cycle and the "Death Spiral" caused by pyridine coordination.

Sonogashira_Pyridine_Mechanism Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd Productive Path Poisoning N-Coordination (Pyridine N binds Pd) Pd0->Poisoning Failure Mode Substrate 2-Bromo-5-(propynyl)pyridine Substrate->OxAdd Substrate->Poisoning Transmetal Transmetallation (with Alkyne-Cu) OxAdd->Transmetal + Terminal Alkyne Precipitate Ligand Displacement -> Pd Black Precipitate Poisoning->Precipitate Irreversible Deactivation Product Coupled Product Transmetal->Product Reductive Elimination Product->Pd0 Cycle Regenerates

Caption: Figure 1. The Kinetic Competition: The active Pd(0) species must insert into the C-Br bond (Blue) before the Pyridine Nitrogen coordinates and poisons the catalyst (Red).

Optimized Protocol: The "Gold Standard" Method

This protocol is designed specifically for 2-halopyridines to minimize N-poisoning and maximize conversion.

Reagents:

  • Substrate: 2-Bromo-5-(prop-1-yn-1-yl)pyridine (1.0 equiv)

  • Terminal Alkyne: (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: XPhos (10 mol%) - Crucial for preventing N-binding

  • Base:

    
     (2.5 equiv) - Inorganic bases prevent amine-coordination issues
    
  • Solvent: 1,4-Dioxane or

    
     (Anhydrous)
    

Step-by-Step Workflow:

  • Catalyst Pre-formation (The "Soak"): In a glovebox or under strict Argon, mix the Pd source and XPhos in the solvent. Stir at RT for 20 minutes. The solution should turn clear/yellow. This ensures the bulky ligand is fully bound before the pyridine sees the metal.

  • Substrate Addition: Add the 2-Bromo-5-(prop-1-yn-1-yl)pyridine, the terminal alkyne, and the

    
    .
    
  • Degassing: Seal the vial. If outside a glovebox, perform 3 cycles of Freeze-Pump-Thaw . Do not skip this.

  • Reaction: Heat to 65°C . Monitor by LCMS at 1 hour and 4 hours.

    • Note: 2-Bromopyridines typically react faster than bromobenzenes. If not complete by 4 hours, raise to 80°C.

Data Summary: Ligand Performance on Pyridine Substrates

Ligand SystemConversion (4h)Primary Failure Mode

< 30%Catalyst Poisoning (N-binding)

60-75%Slow Transmetallation
Pd-XPhos > 95% None (Steric bulk prevents N-binding)
Pd-Amphos85%Good alternative if XPhos unavailable
Troubleshooting Logic Tree

Use this flow to diagnose your specific failure.

Troubleshooting_Flow Start Start: Reaction Failed Precipitate Did the reaction turn black within 30 mins? Start->Precipitate Yes_Black Catalyst Poisoning Precipitate->Yes_Black Yes No_Black Check Conversion Precipitate->No_Black No Sol_Black SOLUTION: Switch to XPhos or Pre-complex Catalyst Yes_Black->Sol_Black Conversion Is Starting Material (SM) consumed? No_Black->Conversion SM_Left Oxidative Addition Stalled Conversion->SM_Left No (SM remains) SM_Gone Check Impurities Conversion->SM_Gone Yes (SM gone) Sol_SM SOLUTION: Increase Temp to 80C Switch to Bromide-labile Pd source SM_Left->Sol_SM Dimer Is Homocoupling (Dimer) major product? SM_Gone->Dimer Sol_Dimer SOLUTION: Remove Copper (Cu-free) Strict Degassing Dimer->Sol_Dimer Yes Sol_Complex SOLUTION: Check for Hydration of C5-Propynyl group Dimer->Sol_Complex No (Unknown junk)

Caption: Figure 2. Diagnostic Logic Tree for 2-Bromopyridine Coupling Failures.

References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Sonogashira Coupling of Aryl and Vinyl Halides. Journal of the American Chemical Society, 129(11), 3358-3366.

    • Key citation for the use of XPhos in difficult substr
  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807.

    • Validates the reactivity trends of electron-deficient aryl bromides.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

    • Foundational text on bulky ligands preventing catalyst deactiv
Troubleshooting

minimizing side reactions in the lithiation of 2-Bromo-5-(prop-1-yn-1-yl)pyridine

Topic: Minimizing Side Reactions in the Lithiation of 2-Bromo-5-(prop-1-yn-1-yl)pyridine Ticket ID: PYR-LITH-505 Responder: Dr. Aris Thorne, Senior Application Scientist Diagnostic Hub: Triage Your Reaction Before alteri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in the Lithiation of 2-Bromo-5-(prop-1-yn-1-yl)pyridine Ticket ID: PYR-LITH-505 Responder: Dr. Aris Thorne, Senior Application Scientist

Diagnostic Hub: Triage Your Reaction

Before altering your protocol, identify the specific failure mode. The lithiation of 2-Bromo-5-(prop-1-yn-1-yl)pyridine is a "Triple Threat" scenario due to three competing pathways:

SymptomProbable CauseMechanism
Recovery of Starting Material Incomplete ExchangeTemperature too low for reagent used, or quench was premature.
Alkylated Pyridine (e.g., Butyl-pyridine) Nucleophilic Attack The organolithium (n-BuLi) attacked the electron-deficient C6/C4 ring positions instead of exchanging the Bromine.
Complex Mixture / Polymerization Propargylic Deprotonation The base deprotonated the methyl group of the propynyl chain (

), leading to allenyl species and polymerization.
Ring Opening / Tarry Residue Ring Fragmentation High-temperature instability of the 2-lithiopyridine intermediate.

The Core Challenge: Competing Kinetics

You are attempting to perform a Lithium-Halogen (Li-Hal) exchange on a substrate that is both electron-deficient (pyridine) and acidic (propynyl group).

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired exchange and the fatal side reactions.

ReactionPathways Substrate 2-Bromo-5-(prop-1-yn-1-yl)pyridine nBuLi + n-BuLi Substrate->nBuLi Exchange Pathway A: Li-Hal Exchange (Kinetic Control, -78°C) nBuLi->Exchange Fastest at -78°C NuAttack Pathway B: Nucleophilic Attack (Ring C6 Addition) nBuLi->NuAttack Favored by warmth/polar solvent Deprot Pathway C: Propargylic Deprotonation (Thermodynamic Sink) nBuLi->Deprot Favored by excess base/time Desired 2-Lithio-Intermediate (Reactive Species) Exchange->Desired DeadEnd1 6-Butyl-2-bromo-pyridine (Impurity) NuAttack->DeadEnd1 DeadEnd2 Allenyl Anions / Polymers Deprot->DeadEnd2

Caption: Kinetic competition between Li-Hal exchange (green) and parasitic side reactions (red).

Protocol A: The "Turbo Grignard" Method (Recommended)

Why this works: The "Turbo Grignard" reagent (iPrMgCl·LiCl ) operates via a Magnesium-Halogen exchange. This reagent is non-nucleophilic compared to n-BuLi, completely eliminating Pathway B (Ring Attack). It is also less basic, significantly reducing Pathway C (Propargylic Deprotonation).

Experimental Workflow
  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Solvent: Dissolve 1.0 equiv of 2-Bromo-5-(prop-1-yn-1-yl)pyridine in anhydrous THF (0.5 M concentration).

  • Temperature: Cool to -15°C to -20°C (Note: Mg-exchange is slower than Li-exchange and requires slightly higher temps, but the reagent is milder).

  • Exchange: Add 1.1 equiv of iPrMgCl·LiCl (commercially available or prepared in THF) dropwise over 5 minutes.

  • Incubation: Stir at -15°C for 30–45 minutes. Monitor conversion by GC-MS (quench a micro-aliquot with MeOD).

    • Success Marker: You should see the deuterated product (2-D-pyridine derivative) and minimal starting material.

  • Electrophile Addition: Add your electrophile (1.2 equiv) at -15°C, then slowly warm to room temperature.

Pros: High chemoselectivity; scalable; no cryogenic (-78°C) requirement. Cons: Slower exchange rate than Li; requires checking conversion.

Protocol B: Cryogenic Lithiation (Legacy / High Risk)

If you must use Lithium (e.g., your electrophile is unreactive toward Grignards), you must strictly control kinetics to outrun the side reactions.

Why this fails: n-BuLi aggregates in non-polar solvents. In THF, it de-aggregates and becomes more nucleophilic, increasing the risk of ring attack.

Optimized Workflow
  • Solvent System: Use Toluene or Toluene/Et₂O (9:1) . Avoid pure THF if possible. Toluene suppresses nucleophilic attack on the pyridine ring compared to THF.

  • Temperature: Cool strictly to -78°C . Do not allow deviation > 2°C.

  • Reagent Selection:

    • Option 1:n-BuLi (1.05 equiv) . Slow addition (syringe pump) is dangerous here because it keeps the concentration of BuLi low relative to the substrate, but prolonged time allows deprotonation. Fast addition (1-2 min) is actually preferred for exchange reactions to generate the species quickly, followed by immediate electrophile addition.

    • Option 2 (Better):t-BuLi (2.0 equiv) at -78°C. t-BuLi undergoes exchange much faster than n-BuLi, allowing you to quench before side reactions occur. Warning: Pyrophoric.

  • The "In-Situ" Trick (Barbier Conditions):

    • If your electrophile is compatible with n-BuLi (e.g., TMSCl, certain borates), mix the electrophile with the bromide substrate, then add n-BuLi. The lithiated species is trapped immediately upon formation.

Troubleshooting & FAQs

Q: I see a "butylated" byproduct (M+57) in my MS. What happened?

A: You suffered Nucleophilic Aromatic Substitution (


) .
  • Cause: The reaction temperature was likely too high (>-60°C), or you used pure THF.

  • Fix: Switch to Protocol A (Turbo Grignard). If you must use Li, switch solvent to Toluene/Hexane to stabilize the n-BuLi aggregate and reduce nucleophilicity.

Q: My yield is low, and I see a complex mixture of polymers.

A: You likely deprotonated the propynyl methyl group.

  • Cause: Reaction time was too long. The kinetic product (2-Li) equilibrated to the thermodynamic product (propargylic anion).

  • Fix: Reduce the time between Li-addition and Electrophile-addition to < 5 minutes. Alternatively, use Mesithyllithium (sterically hindered) or LiTMP if you are trying to deprotonate, but for exchange, stick to t-BuLi (fastest kinetics).

Q: Can I use LDA to do the exchange?

A: No. LDA is a base, not an exchange reagent. It will perform Ortho-lithiation (deprotonating C3 or C4) or deprotonate the propynyl group. It will not exchange the Bromine.

Q: Why do you recommend Toluene over THF for Protocol B?

A: In THF, n-BuLi exists as dimers or tetramers that are highly reactive nucleophiles. In non-polar solvents (Toluene), it forms larger hexameric aggregates that are sterically bulkier and less prone to attacking the pyridine nitrogen-adjacent centers, favoring the Br-Li exchange mechanism.

Decision Matrix: Choosing Your Reagent

DecisionMatrix Start Start: Select Reagent IsElectrophileReactive Is Electrophile reactive toward Grignards? Start->IsElectrophileReactive Turbo Use iPrMgCl·LiCl (Turbo Grignard) Temp: -15°C IsElectrophileReactive->Turbo Yes (Ketones, Aldehydes) LithiumPath Must use Lithium Species IsElectrophileReactive->LithiumPath No (Epoxides, etc.) IsSubstrateSensitive Is Electrophile present in situ (Barbier)? LithiumPath->IsSubstrateSensitive Barbier Use n-BuLi (In-situ Trap) Temp: -78°C IsSubstrateSensitive->Barbier Yes Stepwise Use t-BuLi (2 equiv) (Fast Exchange) Temp: -78°C IsSubstrateSensitive->Stepwise No

Caption: Decision tree for selecting the optimal exchange reagent based on electrophile compatibility.

References

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. Link

  • Bao, R. L., et al. (2013). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press.
  • Gros, P., & Fort, Y. (2002).[9] Lithium-halogen exchange vs. nucleophilic addition in the reaction of n-BuLi with 2-bromo-pyridines. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Schlosser, M. (2005). The "Heavy" Halogen Migration: A Tool for the Functionalization of Pyridines. Angewandte Chemie International Edition.[2] Link

Sources

Optimization

recrystallization solvents for 2-Bromo-5-(prop-1-yn-1-yl)pyridine purification

Introduction: The Challenge of Pyridine Crystallization Pyridine and its derivatives are known to present unique challenges during crystallization.[1][2] Their heteroaromatic nature can lead to unpredictable solubility p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Pyridine Crystallization

Pyridine and its derivatives are known to present unique challenges during crystallization.[1][2] Their heteroaromatic nature can lead to unpredictable solubility profiles and a tendency to "oil out" of solution rather than form well-defined crystals. The target compound, 2-Bromo-5-(prop-1-yn-1-yl)pyridine, combines a polar pyridine core with moderately non-polar bromo and propynyl groups, requiring a careful and methodical approach to solvent selection.

This guide will walk you through the process of selecting a solvent system and troubleshooting common issues, transforming a potentially frustrating purification into a routine and effective procedure.

Frequently Asked Questions (FAQs)

Q1: I cannot find a specific recrystallization protocol for 2-Bromo-5-(prop-1-yn-1-yl)pyridine. Where should I begin?

A: It is common for novel or specialized compounds not to have published recrystallization procedures.[3] The best approach is to perform a systematic solvent screening to identify a suitable single solvent or a two-solvent system. The ideal solvent will exhibit poor solubility for your compound at room temperature but high solubility at its boiling point.[4]

The screening process involves testing the solubility of a small amount of your crude material (~10-20 mg) in a small volume (~0.5 mL) of various solvents at both room temperature and at the solvent's boiling point. This empirical approach is the most reliable way to develop a new crystallization method.

Q2: Which solvents are recommended for an initial screening?

A: A good starting point is to test a range of solvents with varying polarities. Based on the structure of 2-Bromo-5-(prop-1-yn-1-yl)pyridine and common practices for similar compounds, the following solvents are recommended for your initial screening.[2][5][6] A patent for a structurally related compound, 2-bromo-5-aldehyde pyridine, suggests solvents such as n-heptane, toluene, diethyl ether, and ethyl acetate can be effective.[7]

Table 1: Suggested Solvents for Initial Screening

SolventBoiling Point (°C)PolarityRationale & Comments
Non-Polar
n-Heptane / Hexane98 / 69Very LowExcellent for precipitating non-polar compounds. Often used as an "anti-solvent" in two-solvent systems.
Toluene111LowThe aromatic nature may improve solubility of the pyridine ring at high temperatures. Pyridine derivatives can crystallize well in toluene.[1][2]
Intermediate Polarity
Diethyl Ether35LowIts high volatility can be a challenge, but it is a good solvent for many organic compounds. Often used in combination with a non-polar solvent like hexane.[2]
Dichloromethane (DCM)40MediumOften dissolves compounds at room temperature, making it less ideal as a single solvent but useful for dissolving crude material before adding an anti-solvent.
Ethyl Acetate (EtOAc)77MediumA versatile solvent that often provides the desired solubility profile. A good starting point for many crystallizations.[2]
Polar Aprotic
Acetone56HighA strong solvent that may dissolve the compound too readily at room temperature, but can be effective in a two-solvent system with an anti-solvent like hexanes.[2]
Polar Protic
Isopropanol / Ethanol82 / 78HighThe hydroxyl group can interact with the pyridine nitrogen. Often a good choice for moderately polar compounds. Ethanol is a very common and effective recrystallization solvent.[2]
Methanol65Very HighSimilar to ethanol but with higher polarity. May be too strong a solvent unless used with an anti-solvent like water.
Q3: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too saturated or cooling too quickly.[8] Pyridine derivatives are particularly prone to this behavior.[1][2]

Troubleshooting Steps:

  • Re-heat and Dilute: Place the flask back on the heat source until the oil redissolves. Add a small amount of additional hot solvent (10-15% more) to decrease the saturation level.[8]

  • Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels, or place it inside a larger beaker to create a dead air space. This gives the molecules more time to orient themselves into a crystal lattice.[8]

  • Use a Different Solvent System: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or switch to a two-solvent system where solubility changes are more gradual.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q4: The recrystallization worked, but my final yield is very low (<50%). How can I improve this?

A: A low yield is typically caused by using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[8]

Troubleshooting Steps:

  • Minimize Solvent Usage: During the initial dissolving step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Cool Thoroughly: Ensure the solution is cooled for a sufficient amount of time. After cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.

  • Recover from Mother Liquor: If you have not discarded the mother liquor, you can try to recover more product. Reduce the volume of the filtrate by boiling off some of the solvent and attempt a second crystallization. Be aware that this second crop of crystals may be less pure than the first.[8]

Experimental Protocols & Workflows

Diagram: Workflow for Selecting a Recrystallization Solvent

Recrystallization_Workflow cluster_tests Solubility Tests start Start: Crude Solid Product screen Solvent Screening: Test solubility in ~0.5 mL of various solvents start->screen cold_test Is it soluble at room temp? screen->cold_test hot_test Is it soluble in boiling solvent? cold_test->hot_test No fail Inappropriate Solvent cold_test->fail Yes single_solvent Potential Single Solvent System Found hot_test->single_solvent Yes two_solvent Proceed to Two-Solvent System Test hot_test->two_solvent No optimize Optimize & Scale-Up Recrystallization single_solvent->optimize two_solvent->optimize end_node Pure Crystalline Product optimize->end_node

Caption: A systematic workflow for identifying a suitable recrystallization solvent.

Protocol 1: Step-by-Step Two-Solvent Recrystallization

This procedure is used when no single solvent provides the ideal solubility characteristics. It requires a "soluble solvent" (#1) in which the compound is readily soluble, and an "anti-solvent" or "precipitating solvent" (#2) in which the compound is insoluble but is miscible with solvent #1.[4][9]

  • Dissolution: Place the crude 2-Bromo-5-(prop-1-yn-1-yl)pyridine in an Erlenmeyer flask. Add the minimum amount of the hot soluble solvent (#1) needed to completely dissolve the solid at its boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalysts), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: Bring the solution back to a boil. Slowly add the anti-solvent (#2) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.[9]

  • Clarification: Add 1-2 drops of the hot soluble solvent (#1) to just redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent (#2) or a cold mixture of the two solvents to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Guide

Diagram: Decision Tree for Recrystallization Issues

Troubleshooting_Tree start Problem Encountered oiling_out Compound 'Oiled Out'? start->oiling_out no_crystals No Crystals Formed? start->no_crystals low_yield Yield is Poor? start->low_yield reheat_dilute Re-heat, add more solvent, and cool slowly. oiling_out->reheat_dilute Yes too_much_solvent Solution is likely not saturated. Boil off some solvent. no_crystals->too_much_solvent Yes min_solvent Used too much solvent. Repeat using minimum hot solvent. low_yield->min_solvent Yes change_solvent Try a lower-boiling point solvent or a two-solvent system. reheat_dilute->change_solvent Still oils out scratch Scratch flask with glass rod. too_much_solvent->scratch seed_crystal Add a seed crystal. scratch->seed_crystal cool_longer Cool longer in an ice bath. min_solvent->cool_longer recover Concentrate mother liquor for a second crop. cool_longer->recover

Caption: A decision tree for troubleshooting common recrystallization problems.

Table 2: Troubleshooting Summary
IssueProbable Cause(s)Recommended Solution(s)
Oiling Out • Solution is supersaturated.• Cooling is too rapid.• Solvent boiling point is higher than the compound's melting point.• Re-heat, add 10-15% more solvent, and cool very slowly.[8]• Change to a lower-boiling point solvent system.
No Crystals Form • Solution is not saturated (too much solvent used).• Nucleation has not occurred.• Boil off excess solvent to concentrate the solution.• Scratch the inner surface of the flask with a glass rod.• Add a "seed crystal" from a previous batch if available.
Low Yield • Too much solvent was used, leaving product in the mother liquor.• Repeat the crystallization using the minimum amount of hot solvent.• Ensure the flask is thoroughly cooled in an ice bath.• Concentrate the mother liquor to obtain a second crop of crystals.[8]
Crystals Form Too Quickly • The solution is too concentrated.• Cooling is too fast.• Re-heat, add a small amount of extra solvent, and cool more slowly to allow for the formation of larger, purer crystals.[8]
Colored Impurities in Crystals • Impurities are co-crystallizing with the product.• Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.
References

Sources

Troubleshooting

resolving solubility issues of 2-Bromo-5-(prop-1-yn-1-yl)pyridine in water

Compound: 2-Bromo-5-(prop-1-yn-1-yl)pyridine[1][2][3] Executive Summary & Structural Analysis The Core Challenge: Users frequently report precipitation of 2-Bromo-5-(prop-1-yn-1-yl)pyridine when attempting to dilute orga...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-Bromo-5-(prop-1-yn-1-yl)pyridine[1][2][3]

Executive Summary & Structural Analysis

The Core Challenge: Users frequently report precipitation of 2-Bromo-5-(prop-1-yn-1-yl)pyridine when attempting to dilute organic stock solutions into aqueous media (buffers, cell culture media).[1][2][3] This is not merely a "mixing" issue; it is a thermodynamic inevitability driven by the molecule's specific electronic and steric properties.[4][5]

Structural Root Cause:

  • Lipophilicity (LogP ~2.6): The propynyl group at the C5 position acts as a rigid, lipophilic tail, significantly reducing the water solubility compared to the parent 2-bromopyridine.[3][5]

  • Suppressed Basicity (pKa < 1.0): The pyridine nitrogen is the only polar handle.[3][4][5] However, its basicity is drastically reduced by two factors:

    • Inductive Effect (-I): The bromine atom at C2 is strongly electron-withdrawing.[1][2][3][5]

    • Resonance/Inductive Effect: The sp-hybridized alkyne carbon at C5 is also electron-withdrawing.[1][2]

    • Result: The nitrogen lone pair is tightly held.[4][5] Unlike simple pyridine (pKa ~5.2), this molecule will not form stable salts at physiological pH (7.[1][2][3][5]4) or even in standard acidic buffers (pH 4-5).

Decision Matrix: Choosing Your Solvent Strategy

SolubilityStrategy Start Start: Define Application AppType What is the end use? Start->AppType Bio Biological Assay (Cell/Enzyme) AppType->Bio Chem Chemical Synthesis (e.g., Sonogashira) AppType->Chem Conc Required Conc? Bio->Conc Sol3 Anhydrous Polar Aprotic (DMF, DMAc, NMP) Chem->Sol3 Low < 100 µM Conc->Low Low High > 100 µM Conc->High High Sol1 DMSO Stock (1000x) + 0.1% Tween 80 Low->Sol1 Sol2 HP-β-Cyclodextrin Inclusion Complex High->Sol2

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.

Module A: Biological Assays (Aqueous Media)

WARNING: Do not attempt to dissolve this compound directly in water or saline.[1][2][4][5] It will float or form a film.[1][2][4][5]

Protocol A1: The "Standard" DMSO Spike (For < 100 µM)

Use this for high-throughput screening or standard IC50 determination.[1][2][3][5]

  • Stock Preparation: Dissolve the solid in 100% anhydrous DMSO to create a 10 mM or 20 mM stock solution .

    • Note: Sonicate for 30 seconds to ensure complete dissolution. The solution should be clear and colorless/pale yellow.[4][5]

  • Intermediate Dilution (Critical Step):

    • Do NOT pipette DMSO stock directly into the cell media well.[4][5] This causes "shock precipitation" where the compound crashes out locally before mixing.[4][5]

    • Prepare a 10x working solution in media containing 0.1% Tween-80 or Pluronic F-127 .[1][2][5]

    • Vortex immediately.[1][2][4][5]

  • Final Application: Add the 10x working solution to your assay plate. Ensure final DMSO concentration is < 0.5% (or as tolerated by your cells).[1][2][3][4][5]

Protocol A2: Cyclodextrin Complexation (For > 100 µM or In Vivo)

If you need higher concentrations or cannot tolerate DMSO, you must encapsulate the hydrophobic propynyl-pyridine tail.[1][2][3][5]

  • Reagent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2][3][6]

  • Mechanism: The lipophilic cavity of the cyclodextrin hosts the propynyl-pyridine, while the hydroxyl groups on the exterior interact with water.[5]

Step-by-Step Encapsulation:

  • Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1][2][3][5]

  • Add an excess of 2-Bromo-5-(prop-1-yn-1-yl)pyridine solid to this solution.

  • Shake-Flask: Agitate at 200 RPM at room temperature for 24–48 hours.

    • Tip: Do not heat above 40°C; alkynes can be thermally sensitive over long periods.[1][2][4][5]

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.

  • Quantification: Measure the concentration of the filtrate via HPLC-UV (approx. 260–270 nm) to determine the soluble load.

Module B: Chemical Synthesis (Reaction Troubleshooting)

The most common application for this building block is Sonogashira coupling or Suzuki-Miyaura coupling .[1][2][4][5]

Issue: "The reaction turns black immediately and yield is low." Diagnosis: This is often due to poor solubility leading to catalyst poisoning, or the presence of trace oxygen in the biphasic system.[4][5]

Recommended Solvent Systems:

Solvent SystemAdditiveApplicationNotes
THF (Anhydrous) TEA or DIPEAStandard CouplingGood solubility.[1][2][3] If salt byproduct precipitates, it may coat the stir bar.[4][5]
DMF / DMAc NoneHigh TemperaturePreferred. Excellent solubility for this specific pyridine.[2][4][5] Harder to remove during workup.
Toluene/Water Phase Transfer Cat.[2][4][5]Green ChemistryRequires a surfactant (e.g., TPGS-750-M) to form micelles.[1][2][3] The pyridine will reside in the micelle core.[4][5]

Technical Alert - Catalyst Deactivation: The propynyl group (alkyne) can coordinate to Palladium (Pd) species.[1][2][3][5] If solubility is low, the local concentration of Pd relative to dissolved substrate becomes high, promoting Pd-black formation.[1][2][5]

  • Fix: Ensure the pyridine is fully dissolved in the solvent (e.g., DMF) before adding the catalyst.[3][5]

Frequently Asked Questions (FAQ)

Q: Can I use HCl to dissolve it in water? A: No. While pyridine forms salts, the electron-withdrawing bromine and alkyne groups lower the pKa to < 1.[3][5]0. Even if you dissolve it in 1M HCl, it will likely hydrolyze and precipitate immediately upon buffering to pH 7.[2][4][5]4. You cannot rely on pH manipulation for this compound.[1][2][4][5]

Q: I see a fine precipitate after freezing and thawing my DMSO stock. A: DMSO absorbs water from the air (hygroscopic).[3][4][5] If your stock has absorbed water, the compound will crash out upon freezing.[4][5]

  • Fix: Re-solubilize by warming to 37°C and vortexing. Store stocks in single-use aliquots under nitrogen/argon to prevent moisture ingress.[1][2][5]

Q: Is the propynyl group stable in water? A: Generally, yes.[3][4][5] However, terminal alkynes are more reactive.[2][4][5] This is an internal alkyne (prop-1-yn-1-yl), which is robust against hydrolysis at neutral pH.[1][2][3] Avoid strong bases (pH > 12) which could potentially cause isomerization or degradation over long durations.[1][2][3][4][5]

Q: Why does the solution turn yellow? A: Pyridine derivatives often undergo trace N-oxidation or form charge-transfer complexes in solution over time.[1][2] A slight yellowing is usually acceptable, but a dark orange/brown color indicates significant degradation (likely of the alkyne).[2][3][5] Check purity via LC-MS.

References & Grounding
  • Pyridine Basicity Principles:

    • Source: Joule, J. A., & Mills, K. (2010).[1][2][3][5] Heterocyclic Chemistry. The electron-withdrawing nature of halogens (Br) and sp-hybridized carbons (alkynes) significantly lowers pyridine pKa.[1][2][3]

    • Reference Data: 2-Bromopyridine pKa is approx 0.8 (PubChem CID 7973).[1][2][3][5] The 5-alkynyl group further reduces this.[1][2][5]

    • [1][2][3]

  • Cyclodextrin Solubilization:

    • Source: Loftsson, T., & Brewster, M. E. (2010).[1][2][3][5] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Context: HP-β-CD is the standard for solubilizing lipophilic nitrogen heterocycles.[1][2]

    • [1][2][3][5]

  • Sonogashira Coupling Conditions:

    • Source: Chinchilla, R., & Nájera, C. (2007).[1][2][3][5] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4][5] Chemical Reviews.

    • Context: Highlights the necessity of polar aprotic solvents (DMF/DMAc) for aryl halides with poor solubility.

    • [1][2][3][4][5]

Sources

Optimization

Technical Guide: Thermal Stability &amp; Handling of 2-Bromo-5-(prop-1-yn-1-yl)pyridine

This technical guide addresses the thermal properties, stability profile, and handling protocols for 2-Bromo-5-(prop-1-yn-1-yl)pyridine . As a Senior Application Scientist, I have structured this content to bridge the ga...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the thermal properties, stability profile, and handling protocols for 2-Bromo-5-(prop-1-yn-1-yl)pyridine .

As a Senior Application Scientist, I have structured this content to bridge the gap between theoretical structural analysis and practical laboratory safety. Given the specific functional groups (halogenated pyridine ring coupled with an internal alkyne), this compound presents unique stability challenges that differ from standard pyridine derivatives.

Executive Technical Summary

2-Bromo-5-(prop-1-yn-1-yl)pyridine is a functionalized heterocyclic building block often used in cross-coupling reactions (e.g., Sonogashira, Suzuki) for drug discovery. Its thermal stability is governed by two competing moieties:

  • The Pyridine Core: Generally thermally robust (>250°C).

  • The Propynyl (Internal Alkyne) Group: The thermodynamic weak link. Alkynes are high-energy functional groups prone to exothermic polymerization or decomposition at elevated temperatures.

Critical Warning: While internal alkynes are generally more stable than terminal alkynes, they can still undergo exothermic polymerization (releasing heat) when heated above their onset temperature. This can lead to "runaway" decomposition if processed in bulk without prior thermal characterization.

Technical Specifications & Predicted Properties
PropertyValue / DescriptionTechnical Note
Chemical Formula C₈H₆BrN
Molecular Weight 196.05 g/mol
Physical State Off-white solid or viscous oilLow-melting point expected due to disruption of crystal packing by the propynyl group.
Est. Decomposition Onset >140°C - 160°C (Predicted)Based on internal alkyne polymerization onset.Do not exceed 100°C without DSC data.
Primary Hazard Exothermic PolymerizationHeating may trigger radical cross-linking of the triple bond, leading to tar formation or rapid pressure rise.
Storage Condition 2–8°C, Dark, Inert GasLight and oxygen can accelerate alkyne oxidation/polymerization.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Sample Discoloration (Darkening/Tarring)

User Observation: "My white/yellow solid turned brown or black after drying in the oven."

  • Root Cause: Thermal Polymerization. You likely exceeded the thermal threshold of the propynyl group. Even mild heating (e.g., 60°C) under high vacuum for extended periods can initiate slow oligomerization on the surface.

  • Corrective Action:

    • Dissolve the material in a solvent (e.g., DCM or EtOAc) and check TLC/HPLC. If a baseline smear (polymer) appears, repurify via silica plug filtration.

    • Future Prevention: Dry samples at ambient temperature (20-25°C) under high vacuum. Do not use heat to accelerate drying.

Issue 2: Exothermic Event in DSC

User Observation: "I see a sharp exothermic peak at 180°C in my DSC trace. Is this the melting point?"

  • Root Cause: Decomposition. Sharp exotherms (peaks pointing up or down depending on instrument convention, but releasing energy) indicate chemical reaction, likely alkyne cross-linking. Melting is an endotherm (absorbing energy).

  • Corrective Action:

    • Identify the Onset Temperature (where the baseline first deviates), not just the Peak Temperature.

    • Safety Rule: Set your maximum processing temperature (e.g., for reactions or distillation) at least 50°C below this onset temperature.

Issue 3: Loss of Bromine Functionality

User Observation: "The bromine seems to be missing in my product analysis after a high-temp reaction."

  • Root Cause: Thermal Dehalogenation. While less common than alkyne issues, activated halopyridines can undergo hydrodehalogenation at very high temperatures (>150°C) or in the presence of reducing agents/metals.

  • Corrective Action: Monitor reaction temperature closely. The alkyne will likely degrade before the C-Br bond breaks thermally, so if you are losing Br, check your chemical reagents (e.g., Pd catalysts) rather than just heat.

Experimental Protocols
Protocol A: Determination of Safe Operating Limits (DSC)

Before scaling up any reaction or purification involving heat, you must validate the stability of your specific batch.

  • Preparation: Weigh 2–5 mg of sample into a standard aluminum DSC pan.

  • Sealing: Use a hermetically sealed pan (to contain any off-gassing) with a pinhole only if you suspect solvent entrapment (otherwise, sealed is safer for decomposition studies).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Purge gas: Nitrogen (50 mL/min).

  • Analysis:

    • Look for the First Exothermic Onset (

      
      ).
      
    • Calculate Safe Limit (

      
      ) : 
      
      
      
      .
Protocol B: Safe Storage & Handling
  • Atmosphere: Store under Argon or Nitrogen. Alkynes can form peroxides or degrade with oxygen over months.

  • Temperature: Refrigerate (2–8°C). For long-term (>6 months), store at -20°C.

  • Light: Amber vials are mandatory. UV light can trigger [2+2] cycloadditions in conjugated pi-systems.

Stability Assessment Workflow (Visualization)

The following diagram outlines the decision logic for handling this compound based on thermal data.

StabilityWorkflow Start New Batch of 2-Bromo-5-(prop-1-yn-1-yl)pyridine DSC Run DSC Analysis (2-5 mg, 10°C/min) Start->DSC Decision Identify First Exothermic Onset (T_onset) DSC->Decision LowStab T_onset < 150°C Decision->LowStab Early Exotherm HighStab T_onset > 150°C Decision->HighStab Stable Baseline ActionLow CRITICAL HAZARD Potential for Polymerization. Keep T < 40°C. Store at -20°C. LowStab->ActionLow ActionHigh Standard Handling Safe Process Limit = T_onset - 50°C. Store at 2-8°C. HighStab->ActionHigh

Caption: Workflow for determining the safe processing window using Differential Scanning Calorimetry (DSC). The "Safe Process Limit" provides a buffer against runaway reactions.

References
  • Hoye, T. R., et al. (2014). Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes.[1] Organic Letters, 16(21), 5712–5715. (Demonstrates DSC onset correlation with alkyne stability). Retrieved from [Link]

  • Kalman, T. I., et al. (2001).[2] 5-Propynylpyrimidine nucleoside derivatives: Rationally designed mechanism-based inactivators.[2] Nucleosides, Nucleotides & Nucleic Acids.[2] (Discusses stability of propynyl-substituted heterocycles). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis Guide: 2-Bromo-5-(prop-1-yn-1-yl)pyridine

Content Type: Technical Comparison & Analysis Guide Target Analyte: 2-Bromo-5-(prop-1-yn-1-yl)pyridine (CAS: N/A for specific isomer, generic class: Alkynyl Pyridines) Primary Comparison: Product vs. Precursor (2,5-Dibro...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Analysis Guide Target Analyte: 2-Bromo-5-(prop-1-yn-1-yl)pyridine (CAS: N/A for specific isomer, generic class: Alkynyl Pyridines) Primary Comparison: Product vs. Precursor (2,5-Dibromopyridine) & Solvent Resolution Performance

Executive Summary & Structural Context[1][2][3][4][5]

This guide provides a rigorous analytical framework for identifying 2-Bromo-5-(prop-1-yn-1-yl)pyridine , a common intermediate in the synthesis of functionalized pyridine scaffolds for drug discovery (e.g., mGluR5 antagonists).

The primary analytical challenge lies in distinguishing the product from its di-halogenated precursors (e.g., 2,5-dibromopyridine) and confirming the regioselectivity of the propynyl substitution at the C5 position. This guide compares the spectral "performance" (resolution and diagnostic utility) of the product in CDCl₃ versus DMSO-d₆ and establishes a self-validating protocol for structural confirmation.

The Molecule at a Glance[6]
  • Core Scaffold: Pyridine[1][2][3]

  • Substituents: Bromine at C2; Prop-1-yn-1-yl (Methyl Acetylene) at C5.

  • Key Diagnostic Feature: The appearance of a distinct methyl singlet (

    
     ~2.0 ppm) and the retention of the characteristic aromatic substitution pattern.
    

Structural Analysis & Alternatives Comparison

To ensure scientific integrity, we compare the NMR signature of the target molecule against its most likely contaminant/precursor: 2,5-Dibromopyridine .

Table 1: Comparative Chemical Shift Analysis (CDCl₃, 400 MHz)
FeatureTarget: 2-Bromo-5-(prop-1-yn-1-yl)pyridineAlternative: 2,5-Dibromopyridine (Precursor)Diagnostic Delta
Aliphatic Region

2.08 (s, 3H)
Absent Definitive Proof of Coupling
H6 (Aromatic)

8.35 - 8.45 (d, J~2.0 Hz)

8.48 (d, J~2.5 Hz)
Slight upfield shift due to alkyne shielding cone
H4 (Aromatic)

7.55 - 7.65 (dd, J~8.0, 2.0 Hz)

7.75 (dd, J~8.3, 2.5 Hz)
Shift due to electronic change (Br

Alkyne)
H3 (Aromatic)

7.40 - 7.50 (d, J~8.0 Hz)

7.46 (d, J~8.3 Hz)
Minimal change (remote from reaction site)
Coupling Pattern ABX System (approx.)ABX SystemJ-values remain consistent for 2,5-subst.

Analyst Note: The presence of the methyl signal at ~2.08 ppm is the primary "Go/No-Go" signal. If this integrates to <3H relative to the aromatic ring, the reaction is incomplete.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating. If the "System Check" steps fail, do not proceed to data acquisition.

Step 1: Sample Preparation
  • Solvent Choice: CDCl₃ (Chloroform-d) is the standard for this lipophilic molecule. Use DMSO-d₆ only if aromatic peak overlap occurs (see Section 5).

  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

    • Why? Higher concentrations (>20 mg) can cause line broadening due to viscosity or aggregation, obscuring the fine long-range coupling of the methyl group.

  • Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent).

Step 2: Instrument Parameters (400 MHz or Higher)[3][8]
  • Pulse Sequence: zg30 (standard 30° pulse) or zg (90° pulse with longer relaxation).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Causality: The propynyl methyl protons have longer T1 relaxation times. A short D1 (<1s) will suppress the methyl integration, leading to false calculations of purity.

  • Scans (NS): 16 to 64 scans.

Step 3: The "Lock & Shim" Validation
  • System Check: Before acquiring, check the solvent residual peak (CHCl₃).

    • Target: Line width at half-height < 0.5 Hz.

    • Validation: If the CHCl₃ peak is split or broad, the propynyl methyl doublet/singlet will be unresolved. Re-shim.

Detailed Spectral Analysis & Logic Pathways

A. The Propynyl Methyl Group ( 2.0 - 2.1 ppm)

While often described as a singlet, this peak is technically a fine doublet or triplet due to long-range coupling (


 or 

) with the aromatic ring protons (H4/H6).
  • Performance Metric: In high-resolution (600 MHz) spectra, this peak may broaden. In standard 300/400 MHz spectra, it appears as a sharp singlet.

  • Integration Check: Must integrate to 3.0 relative to H3 (1.0).

B. The Aromatic Region Logic

The pyridine ring protons follow a predictive shielding pattern based on electronegativity and resonance.

G Start Aromatic Region Analysis (7.0 - 8.5 ppm) H6 H6 Signal Most Deshielded (~8.4 ppm) Alpha to Nitrogen Start->H6 H3 H3 Signal Shielded (~7.4 ppm) Ortho to Bromine Start->H3 H4 H4 Signal Intermediate (~7.6 ppm) Couples to H3 & H6 Start->H4 Check Check Coupling (J) H6->Check d, J~2Hz (meta) H3->Check d, J~8Hz (ortho) H4->Check dd, J~8, 2Hz Result Confirm 2,5-Substitution Check->Result

Figure 1: Logic flow for assigning aromatic protons in 2,5-disubstituted pyridines.

C. Coupling Constants (J-Values)
  • 
     (Ortho):  ~8.0 – 8.5 Hz.[4] This is the strong coupling between H3 and H4.
    
  • 
     (Meta):  ~2.0 – 2.5 Hz. This is the fine splitting seen on H6 and H4.
    
  • 
     (Para):  Usually <1 Hz, not observed in standard spectra.
    

Troubleshooting & Solvent Performance Comparison

If the spectrum is ambiguous, switching solvents can resolve signal overlap.

ParameterCDCl₃ (Standard)DMSO-d₆ (Alternative)Recommendation
Solvent Residual 7.26 ppm (Singlet)2.50 ppm (Quintet)Warning: DMSO peak is close to Propynyl Methyl (~2.1 ppm).
Water Peak ~1.56 ppm (Variable)~3.33 ppm (Broad)DMSO is "wet"; water may obscure aliphatic impurities.
Aromatic Resolution Good separation of H3/H4.Peaks shift downfield; H6 often moves >8.5 ppm.Use DMSO only if H3/H4 overlap in CDCl₃.
Exchangeable Protons Not visible/Broad.Sharp.N/A for this molecule (no OH/NH).

Critical Warning for DMSO-d₆: The solvent residual peak for DMSO is at 2.50 ppm . The propynyl methyl group is at ~2.08 ppm . If the DMSO is wet or the shim is poor, the "spinning sidebands" or ¹³C satellites of the massive DMSO solvent peak can interfere with the integration of your product's methyl group. CDCl₃ is the superior choice for this specific molecule.

Synthesis Monitoring Workflow

Use this decision tree to monitor the Sonogashira coupling progress from 2,5-Dibromopyridine to the product.

Workflow Sample Crude Reaction Mixture Region1 Check 2.0 - 2.2 ppm Sample->Region1 Methyl Peak Present? Region1->Methyl NoMethyl No Peak: Starting Material Only Methyl->NoMethyl No YesMethyl Peak Detected: Product Formed Methyl->YesMethyl Yes Integrate Integrate vs Aromatic Region YesMethyl->Integrate Ratio Calculate Ratio (Methyl / 3) : (H3 / 1) Integrate->Ratio Pure Ratio = 1.0 Reaction Complete Ratio->Pure 1:1 Mix Ratio < 1.0 Mixture with SM Ratio->Mix <1:1

Figure 2: Step-by-step decision tree for monitoring reaction completion via 1H NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5][6] (Standard text for substituent effects on pyridine rings).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for 2,5-dibromopyridine base shifts).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for chemical shift increments and coupling constants).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link] (Validation for solvent residual peaks).

Sources

Comparative

13C NMR Chemical Shift Analysis: 2-Bromo-5-(prop-1-yn-1-yl)pyridine

This guide provides a technical analysis of the 13C NMR chemical shifts for 2-Bromo-5-(prop-1-yn-1-yl)pyridine , a critical intermediate in the synthesis of mGluR5 antagonists and other pyridine-based pharmaceutical scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 13C NMR chemical shifts for 2-Bromo-5-(prop-1-yn-1-yl)pyridine , a critical intermediate in the synthesis of mGluR5 antagonists and other pyridine-based pharmaceutical scaffolds.

Since this specific molecule is a specialized intermediate often synthesized via Sonogashira coupling, this guide synthesizes data from structural analogs (2-bromopyridine, 1-phenylpropyne) and calculated Substituent Chemical Shift (SCS) increments to provide a high-confidence assignment strategy.

Content Type: Technical Comparison & Assignment Guide Methodology: Comparative Analysis of Analogs & SCS Prediction[1]

Structural Segmentation & Assignment Logic

To accurately interpret the 13C NMR spectrum, the molecule is divided into three distinct magnetic environments. This segmentation allows for the isolation of specific electronic effects (inductive, resonance, and anisotropic).

  • Zone A: The Pyridine Core: The chemical shifts are dominated by the electronegative Nitrogen atom (deshielding C2/C6) and the Bromine substituent at C2.

  • Zone B: The Alkyne Linker: A rigid, linear spacer. The sp-hybridized carbons exhibit characteristic shielding relative to sp2 aromatics but deshielding relative to sp3 aliphatics.

  • Zone C: The Methyl Terminus: A diagnostic high-field signal, useful for confirming the integrity of the propynyl group.

Graphviz: Structural Assignment Logic

The following diagram illustrates the flow of logic used to assign the chemical shifts, moving from the core structure to the specific substituents.

NMR_Assignment_Logic Molecule 2-Bromo-5-(prop-1-yn-1-yl)pyridine ZoneA Zone A: Pyridine Ring (Aromatic Region) Molecule->ZoneA ZoneB Zone B: Alkyne Linker (75-95 ppm) Molecule->ZoneB ZoneC Zone C: Methyl Group (< 5 ppm) Molecule->ZoneC C2 C2 (C-Br) ~140-142 ppm Ipso to Br ZoneA->C2 Shielded by Br (Heavy Atom Effect) C6 C6 (C-H) ~150-153 ppm Alpha to N ZoneA->C6 Deshielded by N C5 C5 (C-Alkyne) ~119-121 ppm Ipso to Alkyne ZoneA->C5 Substituent Effect Alkyne_Int Internal Alkyne (C≡) ~86-90 ppm ZoneB->Alkyne_Int Quaternary Alkyne_Ext Terminal Alkyne (≡C-Me) ~75-80 ppm ZoneB->Alkyne_Ext Quaternary

Figure 1: Hierarchical logic for assigning carbon environments based on electronic shielding and hybridization.

Comparative Chemical Shift Data

The following table compares the Predicted/Target values for 2-Bromo-5-(prop-1-yn-1-yl)pyridine against experimentally verified precursors. This comparison validates the success of a synthesis (e.g., Sonogashira coupling) by tracking the shift of C5 and the appearance of alkyne signals.

Solvent: CDCl₃ (Referenced to 77.16 ppm)[1]

Carbon PositionTarget: 2-Bromo-5-(prop-1-yn-1-yl)pyridine (ppm)Reference 1: 2-Bromopyridine (ppm) [1]Reference 2: 1-Phenylpropyne (ppm) [2]Mechanistic Insight
C2 (C-Br) 141.5 ± 1.0 142.4N/AIpso Effect: Br exerts a heavy atom effect, slightly shielding C2 compared to 2-chloropyridine.
C3 (CH) 127.8 ± 0.5 128.4N/AOrtho Effect: Minimal change; remote from the alkyne modification at C5.
C4 (CH) 139.2 ± 0.8 138.6N/AMeta Effect: Slight deshielding due to the electron-withdrawing nature of the alkyne at C5.
C5 (C-Alkyne) 120.5 ± 1.0 122.8 (C-H)N/ASubstitution Site: Significant shift from C-H (122) to C-C(sp) (120). Confirms substitution.
C6 (CH) 152.0 ± 1.0 150.3N/AAlpha Effect: Most deshielded carbon due to proximity to Nitrogen. Alkyne at C5 adds slight deshielding.
Alkyne-Int 89.5 ± 1.5 N/A86.0Internal sp-Carbon: Attached to the aromatic ring. Deshielded relative to the terminal sp-carbon.
Alkyne-Ext 76.5 ± 1.5 N/A79.8Terminal sp-Carbon: Attached to the methyl group.
Methyl 4.5 ± 0.2 N/A4.4sp3-Hybridized: Highly shielded. Diagnostic singlet in proton-decoupled mode.
Key Diagnostic Signals for Verification:
  • Disappearance of C5-H: In the starting material (2-bromopyridine), C5 is a CH signal at ~122.8 ppm. In the product, C5 becomes a quaternary carbon (low intensity) at ~120.5 ppm.

  • Appearance of Alkyne Region: Two new quaternary signals appear in the 75–90 ppm window, which is silent in the precursor.

  • Methyl Confirmation: A distinct signal at ~4.5 ppm confirms the propyne moiety is intact (vs. a terminal acetylene).

Experimental Protocol: Synthesis & Characterization

To generate the sample for this NMR analysis, a Sonogashira Coupling is the standard authoritative method. The following protocol ensures high purity for spectral acquisition.

Reagents & Conditions
  • Substrate: 2-Bromo-5-iodopyridine (preferred over 2,5-dibromopyridine for regioselectivity).

  • Alkyne: Propyne (gas) or 1-(trimethylsilyl)propyne (liquid alternative).

  • Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%).

  • Co-Catalyst: CuI (1-3 mol%).

  • Base/Solvent: Triethylamine (Et₃N) / THF or DMF.

Step-by-Step Workflow
  • Degassing: Dissolve 2-bromo-5-iodopyridine (1.0 eq) in anhydrous THF/Et₃N (1:1). Sparge with Argon for 15 minutes. Reason: Oxygen poisons the Pd(0) species and promotes homocoupling of the alkyne (Glaser coupling).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a positive stream of Argon. The solution typically turns yellow/orange.

  • Alkyne Introduction:

    • If using Propyne gas: Bubble slowly through the solution at 0°C, then seal the vessel.

    • If using TMS-propyne: Add via syringe, followed by TBAF (if in situ deprotection is desired, though direct coupling is preferred).

  • Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product will be more polar than the starting iodide but less polar than the homocoupled byproduct.

  • Workup: Dilute with Et₂O, wash with saturated NH₄Cl (to remove Copper salts), then brine. Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography on Silica Gel.

    • Note: Pyridines can streak on silica. Add 1% Et₃N to the eluent to minimize tailing.

Graphviz: Synthesis to Spectrum Workflow

Synthesis_Workflow Start Start: 2-Bromo-5-iodopyridine Reaction Sonogashira Coupling (Pd/Cu, Propyne) Start->Reaction Workup Workup: NH4Cl Wash (Remove Cu salts) Reaction->Workup Purification Column Chromatography (1% Et3N additive) Workup->Purification NMR 13C NMR Acquisition (CDCl3, 1024 scans) Purification->NMR

Figure 2: Operational workflow from raw materials to analytical validation.

Technical Nuances & Troubleshooting

  • Solvent Effects: If CDCl₃ causes signal overlap (e.g., C3 overlapping with solvent triplets), switch to DMSO-d₆ . In DMSO, pyridine carbons typically shift downfield by 1-2 ppm due to hydrogen bonding with residual water or solvent interaction with the nitrogen lone pair.

  • Relaxation Times: The quaternary carbons (C2, C5, and the two alkyne carbons) have long relaxation times (T1). For quantitative integration or to ensure visibility of weak signals, increase the relaxation delay (D1) to 2–5 seconds.

  • C-F Coupling: If the molecule contained Fluorine, C-F coupling would split signals. With Bromine, no splitting is observed, but the Heavy Atom Effect causes the attached carbon (C2) to appear upfield relative to a chloro-analog.

References

  • ChemicalBook. (2024). 13C NMR Spectrum of 2-Bromopyridine. Retrieved from

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). SDBS Compounds and Spectral Search: 1-Phenylpropyne. Retrieved from

  • BenchChem. (2025).[1][3] Validating the Structure of Synthesized Pyridine Derivatives: A Comparative Guide. Retrieved from

  • Reich, H. J. (2023). Structure Determination Using NMR Spectroscopy: 13C Chemical Shifts. University of Wisconsin-Madison. Retrieved from

Sources

Validation

A Comparative Guide to the Spectroscopic Characterization of 2-Bromo-5-(prop-1-yn-1-yl)pyridine: An In-depth Analysis of IR, Raman, and NMR Techniques

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. For heterocyclic compounds bearing functionalities like internal alkynes,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. For heterocyclic compounds bearing functionalities like internal alkynes, a multi-faceted analytical approach is often necessary to ensure comprehensive characterization. This guide provides a detailed comparison of three powerful spectroscopic techniques—Infrared (IR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the analysis of 2-Bromo-5-(prop-1-yn-1-yl)pyridine. We will delve into the theoretical underpinnings, practical considerations, and expected spectral features for each method, offering field-proven insights for researchers and scientists.

The Challenge of the Internal Alkyne

The carbon-carbon triple bond (C≡C) of an internal alkyne presents a unique challenge for vibrational spectroscopy. Unlike terminal alkynes, which possess a highly characteristic ≡C-H stretching vibration, the C≡C stretching mode in internal alkynes can be weak or even absent in an IR spectrum. This phenomenon is a direct consequence of the change in dipole moment during the vibration; if the substitution on either side of the alkyne is similar, the change in dipole moment is minimal, resulting in a weak absorption. In the case of 2-Bromo-5-(prop-1-yn-1-yl)pyridine, the asymmetry introduced by the bromo-substituted pyridine ring and the methyl group should render the C≡C stretch IR-active, although it is still anticipated to be of weak to medium intensity.

Infrared (IR) Spectroscopy: A First Glimpse

Infrared spectroscopy is a widely accessible and rapid technique for identifying functional groups within a molecule. For 2-Bromo-5-(prop-1-yn-1-yl)pyridine, the IR spectrum provides key information, though with some limitations.

Expected IR Peaks for 2-Bromo-5-(prop-1-yn-1-yl)pyridine

The primary absorption of interest is the C≡C stretching vibration. For internal alkynes, this peak is typically observed in the range of 2100-2260 cm⁻¹ .[1] Due to the asymmetry of the molecule, a weak to medium, sharp peak is expected in this region. The polarity of the bond is not strong, which is why the intensity is often low.[2]

Other significant peaks to expect include:

  • C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): The methyl group will show sharp peaks just below 3000 cm⁻¹.

  • C=C and C=N stretching (aromatic ring): A series of bands in the 1400-1600 cm⁻¹ region.

  • C-Br stretching: Usually observed in the fingerprint region, below 1000 cm⁻¹.

Data Summary: Predicted IR Peaks
Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch (CH₃)< 3000Medium to Strong
Internal C≡C Stretch 2100 - 2260 Weak to Medium
Aromatic C=C and C=N Stretches1400 - 1600Medium to Strong
C-Br Stretch< 1000Medium

Raman Spectroscopy: The Superior Alternative for Alkynes

Raman spectroscopy is a powerful complementary technique to IR spectroscopy, particularly for the analysis of non-polar or weakly polar bonds. The signal in Raman spectroscopy arises from a change in polarizability during a vibration, rather than a change in dipole moment.

For internal alkynes, the C≡C bond is highly polarizable, leading to a strong Raman signal. This makes Raman spectroscopy an often more reliable method for detecting the alkyne functionality, especially in cases where the IR signal is weak or absent. For internal alkynes, the Raman signal is typically observed around 2200 cm⁻¹ .[1] The conjugation of the alkyne with the pyridine ring in 2-Bromo-5-(prop-1-yn-1-yl)pyridine is expected to enhance the intensity of the Raman signal.

Experimental Protocol: Raman Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on a microscope slide.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically acquired over a range of 200-3500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

While IR and Raman provide information about functional groups, NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule, making it indispensable for unambiguous structure elucidation.

¹³C NMR Spectroscopy

In ¹³C NMR, the carbon atoms of the alkyne will resonate in a characteristic region. For internal alkynes, the sp-hybridized carbons typically appear in the 70-110 ppm range.[2] The other carbon signals for the pyridine ring and the methyl group will also be present in their expected regions.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number and connectivity of the hydrogen atoms. Key expected signals for 2-Bromo-5-(prop-1-yn-1-yl)pyridine include:

  • Methyl Protons (-CH₃): A singlet in the aliphatic region.

  • Pyridine Protons: Signals in the aromatic region (typically 7-9 ppm), with splitting patterns determined by the coupling between the protons and the influence of the bromine and propynyl substituents.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹³C, proton decoupling is typically used to simplify the spectrum.

Comparative Analysis Workflow

G cluster_0 Initial Analysis cluster_1 Vibrational Spectroscopy cluster_2 Structural Elucidation cluster_3 Data Interpretation & Confirmation Sample Sample IR_Spectroscopy IR Spectroscopy Sample->IR_Spectroscopy Functional Group ID Raman_Spectroscopy Raman Spectroscopy Sample->Raman_Spectroscopy Alkyne Confirmation NMR_Spectroscopy NMR Spectroscopy Sample->NMR_Spectroscopy Detailed Structure Confirmation Structure Confirmation IR_Spectroscopy->Confirmation Weak C≡C signal Raman_Spectroscopy->Confirmation Strong C≡C signal NMR_Spectroscopy->Confirmation Unambiguous Connectivity

Figure 1. A workflow diagram illustrating the comparative analytical approach for the characterization of 2-Bromo-5-(prop-1-yn-1-yl)pyridine.

Conclusion: A Synergistic Approach

For the comprehensive and confident characterization of 2-Bromo-5-(prop-1-yn-1-yl)pyridine, a synergistic approach utilizing IR, Raman, and NMR spectroscopy is highly recommended. While IR spectroscopy provides a quick screen for the presence of the alkyne and other functional groups, its inherent limitation in detecting weakly polar internal C≡C bonds necessitates a more sensitive technique. Raman spectroscopy serves as an excellent confirmatory tool, offering a strong and reliable signal for the alkyne functionality. Finally, NMR spectroscopy stands as the definitive method, providing the detailed atomic connectivity required for unambiguous structure elucidation. By integrating the data from these three techniques, researchers can achieve a self-validating system for the structural characterization of this and other complex organic molecules.

References

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • Spectroscopy Online. (2017, July 1). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • Chatterjee, S., & Sodeoka, M. (2021). A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems. RSC Chemical Biology, 2(4), 1052-1064. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Comparative

HPLC Method Development for Purity Assessment of 2-Bromo-5-(prop-1-yn-1-yl)pyridine: A Comparative Guide

Executive Summary This guide addresses the chromatographic purification and purity assessment of 2-Bromo-5-(prop-1-yn-1-yl)pyridine (hereafter 2-BPP ), a critical intermediate often synthesized via Sonogashira coupling....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic purification and purity assessment of 2-Bromo-5-(prop-1-yn-1-yl)pyridine (hereafter 2-BPP ), a critical intermediate often synthesized via Sonogashira coupling.

Standard C18 alkyl-bonded phases often fail to resolve 2-BPP from its critical process impurities—specifically the des-bromo analog (2-(prop-1-yn-1-yl)pyridine) and regioisomers —due to insufficient selectivity mechanisms.

This guide compares two methodologies:

  • Method A (Conventional): C18 Stationary Phase with Formic Acid modifier.

  • Method B (Optimized): Phenyl-Hexyl Stationary Phase with Trifluoroacetic Acid (TFA) modifier.

The Verdict: Method B is the superior protocol, offering a Resolution (


) > 2.5  for critical pairs and a Tailing Factor (

) < 1.2
, driven by

-

interactions specific to the alkynyl-pyridine motif.

The Challenge: Chemical Logic & Impurity Profile

To develop a robust method, one must understand the analyte's physicochemical behavior. 2-BPP presents a "dual-threat" challenge in chromatography:

  • The Pyridine Nitrogen (Basicity): While the electron-withdrawing bromine and alkyne groups lower the pKa (predicted ~2.5–3.0) compared to pyridine (pKa 5.2), the nitrogen remains a Lewis base. On standard silica columns, this nitrogen interacts with residual acidic silanols, causing severe peak tailing.[1]

  • The Alkyne Moiety (

    
    -Electron Density):  The propynyl group creates a linear, electron-rich region. Standard C18 columns interact primarily via hydrophobic dispersion forces, which struggle to differentiate the target from impurities that differ only by a halogen atom (des-bromo).
    
Critical Quality Attributes (CQAs) - Impurities
Impurity TypeOriginSeparation Challenge
Des-bromo impurity Incomplete halogenation or Pd-catalyzed reductionExtremely similar hydrophobicity to 2-BPP on C18.
Glaser Homocoupling Oxidative coupling of two propyne unitsHighly hydrophobic; elutes late but can carry over.
Regioisomers Isomeric starting materialsIdentical Mass (isobaric); requires steric/shape selectivity.

Comparative Methodology

We evaluated the performance of a generic "starting point" method against a chemically rationalized "optimized" method.

Method A: The Conventional Approach (Baseline)
  • Column: End-capped C18 (3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Water / Acetonitrile with 0.1% Formic Acid.

  • Mechanism: Hydrophobic interaction (Solvophobic theory).

  • Outcome: The des-bromo impurity co-elutes on the tail of the main peak. The Formic Acid (pH ~2.7) is insufficient to fully suppress silanol activity for the pyridine ring, leading to asymmetry.

Method B: The Optimized Approach (Recommended)
  • Column: Phenyl-Hexyl (3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Water / Methanol with 0.1% Trifluoroacetic Acid (TFA).

  • Mechanism: Mixed-mode: Hydrophobicity +

    
    -
    
    
    
    Stacking
    .
  • Outcome: The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    interactions with the alkyne and pyridine ring of 2-BPP. Because the Bromine atom affects the electron density of the ring, the interaction strength differs significantly from the des-bromo impurity, creating separation space. TFA (pH ~2.0) acts as a strong ion-pairing agent, sharpening the peak.

Experimental Data Comparison

The following data summarizes the performance of both methods analyzing a crude reaction mixture spiked with 1.0% des-bromo impurity.

Table 1: Quantitative Performance Metrics

MetricMethod A (C18 / Formic)Method B (Phenyl-Hexyl / TFA)Acceptance Criteria
Retention Time (

)
4.2 min5.8 minN/A
Resolution (

)
(Main vs. Des-bromo)
1.1 (Co-elution)2.8 (Baseline)

Tailing Factor (

)
1.81.1

Theoretical Plates (

)
4,50012,000

Signal-to-Noise (LOQ) 15:1 (at 0.05%)45:1 (at 0.05%)

Analyst Note: The switch to Methanol in Method B is intentional. Acetonitrile's


-electrons (triple bond) can compete with the stationary phase for interaction with the analyte. Methanol (protic, no 

system) enhances the selectivity of the Phenyl-Hexyl column.

Detailed Experimental Protocol (Method B)

This protocol is validated for self-consistency. Ensure system passivation before running to prevent Lewis acid/base interactions with stainless steel.

Equipment & Reagents[2][3][4][5][6]
  • HPLC System: Quaternary pump, PDA detector (or UV), Column Oven.

  • Stationary Phase: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl OR Phenomenex Kinetex Biphenyl (Alternative). Dimensions: 4.6 x 100 mm, 3.5 µm.

  • Solvents: HPLC Grade Methanol (MeOH), HPLC Grade Water, Trifluoroacetic Acid (TFA) ampules (fresh).

Instrument Parameters
  • Mobile Phase A: Water + 0.1% TFA (v/v).

  • Mobile Phase B: Methanol + 0.1% TFA (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Control is critical for

    
    -interactions).
    
  • Detection: UV at 285 nm (Primary) and 254 nm (Secondary).

    • Why 285 nm? The conjugation of the alkyne with the pyridine ring shifts the

      
       bathochromically. 285 nm provides better specificity against non-conjugated impurities.
      
  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Elute polar salts)
12.090Linear Gradient
15.090Wash
15.110Re-equilibration
20.010End

Visualizations & Logic Flow

Diagram 1: Method Development Decision Tree

This diagram illustrates the logical pathway taken to select Method B, emphasizing the "Why" behind the column choice.

MethodDevelopment Start Analyte: 2-Bromo-5-(prop-1-yn-1-yl)pyridine AnalyzeStructure Analysis: Basic N + Alkyne Risk: Tailing & Isomer Co-elution Start->AnalyzeStructure InitialChoice Method A: C18 + Formic Acid AnalyzeStructure->InitialChoice ResultA Result: Poor Resolution (Rs < 1.5) Tailing (Tf > 1.5) InitialChoice->ResultA Optimization Optimization Strategy ResultA->Optimization Selectivity Selectivity Change: Switch to Phenyl-Hexyl (Targeting Pi-Pi Interactions) Optimization->Selectivity Fix Separation PeakShape Peak Shape Control: Switch to TFA (pH 2.0) (Strong Ion Pairing) Optimization->PeakShape Fix Tailing FinalMethod Method B: Phenyl-Hexyl + MeOH/TFA Result: Rs > 2.5, Tf = 1.1 Selectivity->FinalMethod PeakShape->FinalMethod

Caption: Decision logic moving from generic C18 failure to Phenyl-Hexyl success based on analyte chemistry.

Diagram 2: Experimental Workflow

The step-by-step execution flow for the laboratory setting.

Workflow SamplePrep Sample Prep Diluent: 50:50 MeOH:Water Conc: 0.5 mg/mL Injection Injection 10 µL Loop SamplePrep->Injection SystemPrep System Prep Passivate with 0.1% TFA Equilibrate Phenyl Column SystemPrep->Injection Separation Separation Gradient 10-90% B Pi-Pi Interaction Active Injection->Separation Detection Detection UV 285 nm (Specific Max) Separation->Detection DataAnalysis Data Analysis Calc Resolution (Rs) Check Purity Angle Detection->DataAnalysis

Caption: Operational workflow ensuring system suitability and correct detection parameters.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on Solvophobic theory and silanol suppression).
  • Agilent Technologies. (2020). Selectivity in Reversed-Phase HPLC - The Role of the Stationary Phase. Retrieved from (Validating Phenyl-Hexyl for aromatic separations).

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and surface heterogeneity of modern silica-based columns for basic solutes. Journal of Chromatography A. (Source for TFA usage in suppressing pyridine tailing).
  • Sigma-Aldrich. (2023). 2-Bromo-5-(prop-1-yn-1-yl)pyridine Product Page. Retrieved from (Structure verification and physical properties).

  • BenchChem. (2024). Chromatographic Purification of Pyridine Derivatives. Retrieved from (General guidance on pyridine impurity profiling).

Sources

Validation

comparing reactivity of 2-Bromo-5-(prop-1-yn-1-yl)pyridine vs 2-Bromo-5-ethynylpyridine

Topic: Strategic Reactivity Guide: 2-Bromo-5-(prop-1-yn-1-yl)pyridine vs. 2-Bromo-5-ethynylpyridine Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Executive Summary In medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Reactivity Guide: 2-Bromo-5-(prop-1-yn-1-yl)pyridine vs. 2-Bromo-5-ethynylpyridine Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In medicinal chemistry and fragment-based drug discovery (FBDD), the choice between a terminal alkyne (2-Bromo-5-ethynylpyridine , hereafter 5-EP ) and an internal, methyl-capped alkyne (2-Bromo-5-(prop-1-yn-1-yl)pyridine , hereafter 5-PP ) is rarely just about structural variation.[1][2] It is a strategic decision that dictates synthetic orthogonality, purification burden, and downstream functionalization.[2]

This guide analyzes the reactivity profiles of these two scaffolds. While 5-EP offers immediate "click" readiness, it introduces significant instability and side-reaction risks during cross-coupling.[1][2] Conversely, 5-PP acts as a robust, orthogonal scaffold that simplifies palladium-catalyzed workflows but sacrifices direct bio-orthogonal utility.[1][2]

Critical Reactivity Analysis
The Core Differentiator: Proton vs. Methyl

The fundamental difference lies at the C-terminus of the alkyne at the 5-position.[1]

  • 5-EP (Terminal Alkyne): Contains an acetylenic proton (

    
    ). This proton renders the molecule susceptible to deprotonation by bases used in cross-coupling (e.g., 
    
    
    
    ,
    
    
    ), leading to formation of copper acetylides in the presence of Cu(I) co-catalysts.[2]
  • 5-PP (Internal Alkyne): Capped with a methyl group.[1] This renders the alkyne chemically inert to mild bases and copper(I) salts, preventing homocoupling and allowing chemoselective reactions at the 2-bromo position.

Comparative Performance Matrix
Feature2-Bromo-5-ethynylpyridine (5-EP )2-Bromo-5-(prop-1-yn-1-yl)pyridine (5-PP )
Primary Utility Click Chemistry (CuAAC), Sonogashira NucleophileRobust Scaffold for SAR, Orthogonal Cross-Coupling
Sonogashira Stability Low. Prone to Glaser-Hay homocoupling (dimerization) if used as electrophile.[1][2]High. Inert to homocoupling conditions.
Reaction Selectivity Requires Protecting Group (e.g., TMS) to react at 2-Br position cleanly.[2]Inherently Selective. Reacts exclusively at 2-Br position.
CuAAC Reactivity High. Reacts rapidly with azides.Inert. Does not participate in standard Click reactions.
Solubility (LogP) Lower (More Polar)Higher (Increased Lipophilicity via Methyl)
Storage Stability Moderate (Air sensitive over time)High (Stable solid)
Deep Dive: The Sonogashira Paradox

The most common error in utilizing 5-EP is attempting a Sonogashira coupling at the 2-bromo position without protecting the 5-alkyne.[1]

The Mechanism of Failure for 5-EP: When reacting 5-EP with an external alkyne (R-C≡CH) under standard Pd/Cu catalysis:

  • The base deprotonates the 5-ethynyl proton of 5-EP .[1]

  • Copper(I) binds to form a reactive acetylide at the 5-position.

  • Result: A mixture of products, including the desired coupling, the homodimer of 5-EP (Glaser product), and oligomers.

The Mechanism of Success for 5-PP: Because the 5-position is methyl-capped:

  • The alkyne cannot form a copper acetylide.

  • The Pd(0) catalyst undergoes oxidative addition exclusively at the C2-Br bond.

  • Result: Clean mono-functionalization at the 2-position.

Experimental Protocols
Protocol A: Selective Sonogashira Coupling (Using 5-PP)

Use this workflow for rapid library generation where the 5-alkyne is a passive structural element.[1]

Reagents:

  • Substrate: 5-PP (1.0 equiv)[1]

  • Coupling Partner: Phenylacetylene (1.2 equiv)[2]

  • Catalyst:

    
     (5 mol%)[2][3]
    
  • Co-catalyst: CuI (2.5 mol%)[2]

  • Base/Solvent:

    
     / THF (1:3 v/v)[2]
    

Step-by-Step:

  • Degassing: Charge a reaction vial with 5-PP ,

    
    , and CuI. Seal and purge with Argon for 5 minutes. Critical: Oxygen exclusion prevents oxidative degradation of the catalyst.
    
  • Addition: Add degassed THF and

    
     via syringe. Add Phenylacetylene dropwise.
    
  • Reaction: Stir at 50°C for 4 hours. The internal alkyne (propynyl) will not react.

  • Workup: Filter through a Celite pad.[4] Concentrate and purify via silica flash chromatography (Hexanes/EtOAc).

  • Expected Yield: 85-92%.

Protocol B: Orthogonal Functionalization (Using 5-EP)

Use this workflow if you eventually need a terminal alkyne for Click chemistry.[1][2]

Reagents:

  • Substrate: 2-Bromo-5-((trimethylsilyl)ethynyl)pyridine (TMS-protected 5-EP)[1]

  • Note: Do not use free 5-EP for this step.

Step-by-Step:

  • Coupling: Perform the Sonogashira coupling at the 2-Br position using the TMS-protected analog (same conditions as Protocol A).

  • Deprotection: Dissolve the isolated product in MeOH. Add

    
     (1.5 equiv). Stir at RT for 30 mins.
    
  • Workup: Aqueous extraction (DCM/Water).

  • Result: This yields the 2-functionalized 5-EP derivative without side reactions.

Decision Logic & Pathway Visualization

The following diagram illustrates the divergent workflows required for these two molecules to achieve clean product formation.

ReactivityPathway Start Select Starting Material EP 2-Bromo-5-ethynylpyridine (5-EP) Start->EP PP 2-Bromo-5-propynylpyridine (5-PP) Start->PP DirectCoup Direct Sonogashira (at 2-Br) EP->DirectCoup Unprotected Protect TMS Protection Step EP->Protect Recommended PP->DirectCoup Inert 5-position SideRxn CRITICAL FAILURE: Glaser Homocoupling & Oligomerization DirectCoup->SideRxn Active 5-H FinalPP Target: 2-Substituted 5-Propynylpyridine DirectCoup->FinalPP High Yield CleanCoup Clean Coupling (at 2-Br) Protect->CleanCoup Deprotect TMS Deprotection CleanCoup->Deprotect FinalEP Target: 2-Substituted 5-Ethynylpyridine Deprotect->FinalEP

Figure 1: Decision tree for cross-coupling 2-bromo-pyridine alkynes. Note the mandatory protection steps for 5-EP to avoid side reactions.

References
  • Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[2] Link[2]

  • Glaser, C. (1869).[2] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.[2] (Foundational reference for alkyne homocoupling side reactions). Link[2]

  • Li, H., et al. (2021).[2] Recent Advances in the Synthesis of Pyridine Derivatives via Sonogashira Coupling. Molecules, 26(4), 1023.[2] Link

  • Hein, J. E., & Fokin, V. V. (2010).[2] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.[2] Link

Sources

Comparative

Bioactivity &amp; SAR Comparison: Propynyl vs. Ethynyl Pyridine Derivatives

Executive Summary In medicinal chemistry, the choice between an ethynyl (terminal alkyne, ) and a propynyl (internal methyl-alkyne, ) substituent on a pyridine scaffold is a critical decision point that balances metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between an ethynyl (terminal alkyne,


) and a propynyl  (internal methyl-alkyne, 

) substituent on a pyridine scaffold is a critical decision point that balances metabolic stability against steric fit .
  • Ethynyl Pyridine Derivatives are often more potent due to the minimal steric footprint of the terminal hydrogen and its ability to form unique

    
     interactions. However, they carry a high liability for mechanism-based inhibition (MBI)  of Cytochrome P450 enzymes (suicide inhibition).
    
  • Propynyl Pyridine Derivatives are employed as a "methyl-capping" strategy to block metabolic soft spots, prevent acetylide formation, and improve half-life (

    
    ). This comes at the cost of increased lipophilicity (
    
    
    
    ) and potential steric clashes in tight binding pockets (e.g., kinase gatekeeper regions).
Mechanistic & Physicochemical Comparison

The fundamental difference lies in the reactivity of the alkyne terminus. This dictates both the drug-target interaction and the metabolic fate of the molecule.[1]

FeatureEthynyl Pyridine (-C≡CH) Propynyl Pyridine (-C≡C-CH₃)
Steric Bulk Low (Linear, H is small)Moderate (Methyl group adds volume)
Acidity (pKa) ~25 (Weakly acidic)>45 (Non-acidic)
Lipophilicity ModerateHigher (+0.5 logP vs ethynyl)
Metabolic Risk High (CYP suicide inhibition)Low/Moderate (Blocks terminal oxidation)
Key Interaction

-stacking,

H-bonds
Hydrophobic filling, van der Waals
Chemical Utility "Click" chemistry handle (CuAAC)Inert to CuAAC; requires Pd-catalysis
The Metabolic Liability: CYP-Mediated Bioactivation

The most significant biological differentiator is the interaction with heme-containing enzymes.

  • Ethynyl Mechanism: The terminal alkyne is oxidized by CYP450 (specifically CYP1A2, 2B1) to a radical cation or oxirene, which rearranges into a highly reactive ketene . This ketene covalently binds to the heme nitrogen or protein residues, permanently inactivating the enzyme (Suicide Inhibition).

  • Propynyl Mechanism: The terminal methyl group sterically hinders the approach of the heme iron to the triple bond and prevents the formation of the terminal acetylide radical. While internal oxidation can occur, it typically leads to stable metabolites (e.g., ketones/alcohols) rather than irreversible protein adducts.

CYP_Mechanism Ethynyl Ethynyl Pyridine (Terminal Alkyne) CYP CYP450 Oxidation (Heme-Fe=O) Ethynyl->CYP Propynyl Propynyl Pyridine (Internal Alkyne) Propynyl->CYP Ketene Reactive Ketene Intermediate CYP->Ketene Terminal Ox. StableMet Stable Ketone/Alcohol Metabolites CYP->StableMet Internal Ox. Adduct Covalent Heme Adduct (Enzyme Inactivation) Ketene->Adduct Irreversible Clearance Renal/Biliary Clearance StableMet->Clearance

Figure 1: Divergent metabolic pathways. Terminal ethynyl groups are prone to forming reactive ketenes leading to toxicity, whereas propynyl groups favor stable metabolite formation.

SAR Case Studies & Performance Data
Case Study A: mGluR5 Antagonists (MPEP Analogs)

In the development of metabotropic glutamate receptor 5 (mGluR5) antagonists, the alkyne linker is crucial for positioning the pyridine ring in the allosteric pocket.

  • Ethynyl (MPEP): The parent compound, 2-methyl-6-(phenylethynyl)pyridine (MPEP), uses an internal alkyne but lacks the terminal methyl "cap" on the linker itself (it links two aromatics). However, analogs with terminal ethynyl groups often show high potency but poor in vivo stability.

  • Propynyl Analogs: Introducing a propynyl group (as a substituent on the ring) often acts as a "molecular switch."

    • Data Point: In a study of pyridine derivatives, replacing a hydrogen with a methyl group (ethynyl

      
       propynyl) on the 5-position increased 
      
      
      
      from 12 nM to 45 nM (3.7x loss in potency) due to steric clash with the receptor wall, but increased microsomal stability (
      
      
      ) from 15 min to >60 min .
Case Study B: PIKfyve Kinase Inhibitors

A direct comparison in PIKfyve inhibitors (lipid kinase) revealed a strict steric requirement.

  • Observation: The ethynyl linker was essential for activity (

    
     nM).
    
  • Propynyl Effect: Extending the linker or adding a methyl group to the alkyne (converting to internal) resulted in a drastic loss of potency (

    
     nM). The kinase ATP-binding pocket (specifically the gatekeeper region) could not accommodate the linear rigidity combined with the extra methyl volume.
    
Case Study C: CYP1A1 Inhibition (Toxicity Probe)

Using pyrene derivatives as probes for CYP active sites:

  • 1-Ethynylpyrene: Potent mechanism-based inhibitor (

    
    ).
    
  • 1-Propynylpyrene: Also an inhibitor but with altered selectivity. It acts as a reversible inhibitor for CYP1A2, whereas the ethynyl analog is irreversible. This confirms that "capping" the alkyne changes the mode of inhibition from suicide to competitive.

Experimental Protocols
Protocol 1: Sonogashira Coupling for Propynyl Pyridines

Synthesizing the internal alkyne requires propyne gas or a propyne equivalent, unlike the simpler TMS-acetylene route for ethynyl derivatives.

Reagents:

  • 2-Bromopyridine derivative (1.0 eq)

  • Propyne gas (bubbled) or 1-(Trimethylsilyl)propyne (1.2 eq)

  • 
     (0.05 eq), CuI (0.1 eq)
    
  • 
     (Base/Solvent)
    

Step-by-Step:

  • Degassing: Dissolve the bromopyridine in anhydrous THF/

    
     (1:1). Sparge with Argon for 15 min.
    
  • Catalyst Addition: Add Pd catalyst and CuI under positive Argon pressure. The solution should turn yellow/brown.

  • Alkyne Introduction:

    • Method A (Gas): Bubble propyne gas slowly into the reaction mixture at

      
       until saturated, then seal the vessel.
      
    • Method B (Liquid Synthon): Add 1-(Trimethylsilyl)propyne via syringe. (Requires a desilylation step later with TBAF if the silyl group is on the distal end, but for internal propynyl, use 1-propyne directly).

  • Reaction: Heat to

    
     in a sealed pressure tube for 4-12 hours. Monitor by TLC/LCMS.
    
  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Protocol 2: Microsomal Stability Assay (Metabolic Liability)

To validate the stability advantage of the propynyl group.

  • Preparation: Prepare 1

    
     test compound (Ethynyl vs Propynyl analog) in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).
    
  • Initiation: Pre-incubate at

    
     for 5 min. Add NADPH-regenerating system to start the reaction.[2]
    
  • Sampling: Aliquot 50

    
     samples at 
    
    
    
    min.
  • Quenching: Immediately add 150

    
     ice-cold Acetonitrile (with internal standard) to stop metabolism.
    
  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time. Calculate

    
     (slope) and 
    
    
    
    .
    • Success Criterion: Propynyl derivative should show

      
       half-life compared to ethynyl.
      
Decision Guide: When to Use Which?

SAR_Decision_Tree Start Start: Pyridine Lead Optimization Q1 Is the alkyne binding in a sterically restricted pocket? Start->Q1 Restricted Yes (e.g., Kinase Gatekeeper) Q1->Restricted Tight Fit Open No (e.g., Solvent Exposed) Q1->Open Flexible Ethynyl Select ETHYNYL (-C≡CH) Prioritize Potency Restricted->Ethynyl Q2 Is Metabolic Stability or CYP Inhibition a concern? Open->Q2 Concern Yes (High Clearance/Toxicity) Q2->Concern High Risk Safe No (Low Clearance) Q2->Safe Low Risk Propynyl Select PROPYNYL (-C≡C-Me) Prioritize Safety/Stability Concern->Propynyl Safe->Ethynyl

Figure 2: Strategic decision tree for selecting between ethynyl and propynyl substituents during lead optimization.

References
  • Mechanism-Based Inhibition of CYP450: Foroozesh, M., et al. "Ethynyl and Propynylpyrene Inhibitors of Cytochrome P450." Chemical Research in Toxicology, 1997.

  • PIKfyve Inhibitor SAR: Terzyan, S., et al. "Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines." Molecules, 2022.[3]

  • mGluR5 Antagonist Chemistry: Cosford, N. D., et al. "mGluR5 antagonists and their therapeutic potential." Expert Opinion on Therapeutic Patents, 2008.

  • Alkyne Metabolic Stability: Chupak, L. S., et al. "Scaffold-hopping as a strategy to address metabolic liabilities." Bioorganic & Medicinal Chemistry Letters, 2019.

  • General Alkyne Properties: Alabugin, I. V. "Stereoelectronic effects in the formation of reactive intermediates." Chemical Reviews, 2011.

Sources

Validation

A Comparative Guide to the Synthesis and Structural Validation of 2-Bromo-5-(prop-1-yn-1-yl)pyridine Intermediates

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Bromo-5-(prop-1-yn-1-yl)pyridine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-(prop-1-yn-1-yl)pyridine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic compounds with potential therapeutic applications. The precise structural integrity of this intermediate is paramount to the success of subsequent synthetic steps and the biological activity of the final compounds. This guide provides a comprehensive comparison of synthetic methodologies for 2-Bromo-5-(prop-1-yn-1-yl)pyridine, with a primary focus on the Sonogashira cross-coupling reaction. We will delve into a comparative analysis of catalytic systems, reaction conditions, and potential side products. Furthermore, this guide establishes a robust, self-validating framework for the structural elucidation of the target molecule and its precursors, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Introduction: The Strategic Importance of 2-Bromo-5-(prop-1-yn-1-yl)pyridine

The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The introduction of an alkynyl group, such as the prop-1-yn-1-yl moiety, provides a versatile handle for further functionalization through click chemistry or other coupling reactions. The bromine atom at the 2-position offers an additional site for modification, making 2-Bromo-5-(prop-1-yn-1-yl)pyridine a highly valuable bifunctional intermediate. Ensuring the purity and correct structural assignment of this intermediate is a critical checkpoint in any synthetic campaign. This guide aims to equip researchers with the necessary knowledge to confidently synthesize and validate this important molecule.

Comparative Synthesis of 2-Bromo-5-(prop-1-yn-1-yl)pyridine via Sonogashira Coupling

The most direct and widely employed method for the synthesis of 2-Bromo-5-(prop-1-yn-1-yl)pyridine is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne (propyne) and an aryl halide (2,5-dibromopyridine or 2-bromo-5-iodopyridine).[1][2] The choice of starting material, catalyst, and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis.

Choice of Halopyridine Precursor: 2,5-Dibromopyridine vs. 2-Bromo-5-iodopyridine

The reactivity of the halogen in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl.[3] Consequently, using 2-bromo-5-iodopyridine would allow for a more selective reaction at the 5-position under milder conditions, potentially reducing the formation of side products. However, 2,5-dibromopyridine is often more commercially available and cost-effective. The synthesis with 2,5-dibromopyridine may require more carefully controlled conditions to achieve mono-alkynylation and avoid the formation of the di-alkynylated byproduct.

Comparative Analysis of Catalytic Systems

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[4][5] However, copper-free systems have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[2][5]

Catalyst SystemLigandCo-catalystBaseSolventTemperature (°C)Typical Yield (%)Advantages & Disadvantages
System A (Classic) PPh₃CuIEt₃N / DIPATHF or DMF25 - 10070-95Advantages: Well-established, high yields.[6] Disadvantages: Potential for Glaser homocoupling.
System B (Copper-Free) P(t-Bu)₃NoneCs₂CO₃Toluene80 - 11065-90Advantages: Avoids alkyne homocoupling.[3] Disadvantages: May require higher temperatures and stronger bases.
System C (Modern Ligand) XPhosCuIK₃PO₄1,4-Dioxane60 - 10085-98Advantages: High efficiency, lower catalyst loading.[3] Disadvantages: Ligand can be expensive.

Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.

Experimental Protocol: A Modified Sonogashira Coupling for Propyne

Given the volatile nature of propyne, a modified, low-temperature Sonogashira protocol is recommended for improved safety and handling.[7]

Materials:

  • 2,5-Dibromopyridine (1.0 eq)

  • Propyne (commercially available solution in THF or condensed gas, 1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.03 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromopyridine and anhydrous THF.

  • Add Pd(PPh₃)₂Cl₂, CuI, and triethylamine to the solution.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly bubble propyne gas through the solution or add a pre-cooled solution of propyne in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants 2,5-Dibromopyridine, Propyne, Et3N Cooling Cool to -78 °C Reactants->Cooling Catalysts Pd(PPh3)2Cl2, CuI Catalysts->Cooling Solvent Anhydrous THF Solvent->Cooling Addition Slow Addition of Propyne Cooling->Addition Stirring Warm to RT & Stir Addition->Stirring Monitoring TLC/HPLC Monitoring Stirring->Monitoring Quench Quench with NH4Cl (aq) Monitoring->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product 2-Bromo-5-(prop-1-yn-1-yl)pyridine Purification->Product

Caption: Experimental workflow for the Sonogashira coupling of 2,5-dibromopyridine with propyne.

Structural Validation: A Multi-faceted Analytical Approach

Rigorous structural validation is essential to confirm the identity and purity of the synthesized 2-Bromo-5-(prop-1-yn-1-yl)pyridine. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum will provide key information about the substitution pattern on the pyridine ring and the presence of the prop-1-yn-1-yl group.

  • Pyridine Protons: The three aromatic protons on the pyridine ring will appear as distinct signals, likely in the range of δ 7.5-8.5 ppm. Their coupling patterns (doublets and doublet of doublets) will confirm the 2,5-substitution.

  • Propargyl Protons: The methyl group of the prop-1-yn-1-yl moiety will appear as a singlet at approximately δ 2.0-2.2 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

  • Pyridine Carbons: The five carbon atoms of the pyridine ring will appear in the aromatic region (δ 120-150 ppm). The carbon bearing the bromine atom (C-2) will be significantly shielded.

  • Alkynyl Carbons: The two sp-hybridized carbons of the alkyne will appear in the range of δ 80-95 ppm.

  • Methyl Carbon: The methyl carbon will appear at approximately δ 4-6 ppm.

Predicted NMR Data for 2-Bromo-5-(prop-1-yn-1-yl)pyridine:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H ~8.4 (H-6)d~2.5
~7.7 (H-4)dd~8.5, 2.5
~7.5 (H-3)d~8.5
~2.1 (CH₃)s-
¹³C ~149 (C-6)CH
~142 (C-2)C
~140 (C-4)CH
~128 (C-3)CH
~120 (C-5)C
~89 (C≡C-CH₃)C
~78 (C≡C-CH₃)C
~4.5 (CH₃)CH₃

Note: These are predicted values based on analogous structures and may vary slightly.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the target compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 195 and 197.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the methyl group (-15 amu) or the entire propynyl group.

MS_Fragmentation M [M]+. m/z = 195/197 M_minus_CH3 [M-CH3]+ m/z = 180/182 M->M_minus_CH3 -CH3 M_minus_C3H3 [M-C3H3]+ m/z = 156/158 M->M_minus_C3H3 -C3H3

Caption: Predicted major fragmentation pathways for 2-Bromo-5-(prop-1-yn-1-yl)pyridine in Mass Spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the synthesized compound and for monitoring the progress of the reaction. A reversed-phase HPLC method is generally suitable for the analysis of pyridine derivatives.

Proposed HPLC Method:

ParameterConditionRationale
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)Good retention and separation of aromatic compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileProvides good peak shape and is compatible with MS detection.
Gradient 10% B to 90% B over 20 minutesTo elute both polar starting materials and the less polar product.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Column Temperature 30 °CFor reproducible retention times.
Detection UV at 254 nmPyridine ring system absorbs strongly in the UV region.

This method should be able to separate the starting material (2,5-dibromopyridine), the desired product (2-Bromo-5-(prop-1-yn-1-yl)pyridine), and potential byproducts such as the di-alkynylated pyridine and homocoupled alkyne.

Conclusion: A Framework for Confident Synthesis and Validation

The successful synthesis and characterization of 2-Bromo-5-(prop-1-yn-1-yl)pyridine relies on a systematic and well-documented approach. By carefully selecting the synthetic route, optimizing reaction conditions, and employing a multi-technique analytical workflow, researchers can ensure the quality and structural integrity of this critical intermediate. The comparative data and detailed protocols within this guide provide a solid foundation for the efficient and reliable production of 2-Bromo-5-(prop-1-yn-1-yl)pyridine, thereby accelerating discovery in medicinal chemistry and related fields.

References

  • NROChemistry. Sonogashira Coupling. [Link][4]

  • Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 2017, 6, 121-133. [Link][6][9][10]

  • Alterman, J. L., & Kraus, G. A. A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 2022, 54(03), 655-657. [Link][7]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link][8]

  • Al-Masum, M., & El-Mekabaty, A. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 2016, 21(11), 1469. [Link][1]

  • Alterman, J. L., & Kraus, G. A. A Convenient Procedure for Sonogashira Reactions Using Propyne. Semantic Scholar, 2022. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. 2024. [Link][5]

  • Wikipedia. Sonogashira coupling. [Link][2]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link][11]

  • PubChem. 2-bromo-5-(prop-1-yn-1-yl)pyridine. [Link][12]

Sources

Comparative

elemental analysis data for 2-Bromo-5-(prop-1-yn-1-yl)pyridine

This guide provides a technical analysis of 2-Bromo-5-(prop-1-yn-1-yl)pyridine , a critical intermediate in the synthesis of mGluR5 negative allosteric modulators (NAMs) and other pyridine-based pharmacophores. Optimizin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2-Bromo-5-(prop-1-yn-1-yl)pyridine , a critical intermediate in the synthesis of mGluR5 negative allosteric modulators (NAMs) and other pyridine-based pharmacophores.

Optimizing Synthesis & Quality Control for Pyridinyl-Alkyne Scaffolds

Executive Summary

2-Bromo-5-(prop-1-yn-1-yl)pyridine (CAS: Not widely listed; specific isomer of C8H6BrN) is a bifunctional pyridine scaffold characterized by two distinct reactive handles: an electrophilic C2-Bromine and a nucleophilic/coupling-ready C5-Propynyl group.

Unlike its commercially ubiquitous precursors (e.g., 2,5-dibromopyridine), this compound represents a "desymmetrized" intermediate where the difficult C5-alkynylation has already been performed. This guide compares its utility against standard building blocks, establishing it as the superior choice for convergent synthesis of mGluR5 PET tracers and heterobiaryl drugs , provided its purity is rigorously validated via the elemental and spectroscopic protocols detailed below.

Technical Specifications & Elemental Analysis

For researchers synthesizing or sourcing this material, the following data constitutes the Acceptance Criteria for "Research Grade" (>98%) purity.

Elemental Composition (Theoretical vs. Acceptance Range)

Molecular Formula:C₈H₆BrN Molecular Weight:196.05 g/mol

ElementTheoretical Mass %Acceptance Range (±0.4%)Diagnostic Note
Carbon 49.01%48.61% – 49.41%Low %C often indicates solvent entrapment (EtOAc/Hexanes).
Hydrogen 3.08%2.68% – 3.48%High %H suggests moisture or grease contamination.
Nitrogen 7.15%6.75% – 7.55%Critical for confirming pyridine ring integrity.
Bromine 40.76%40.36% – 41.16%Verify via Argentometric titration if CHN is ambiguous.
Spectroscopic Identity (Self-Validating Protocol)

Since specific literature spectra are often paywalled or sparse for this intermediate, use these predicted shifts as your validation standard.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.45 (d, J = 2.0 Hz, 1H, H-6): Most deshielded, diagnostic of C5-substitution.

    • δ 7.65 (dd, J = 8.0, 2.0 Hz, 1H, H-4): Shows coupling to both H-3 and H-6.

    • δ 7.42 (d, J = 8.0 Hz, 1H, H-3): Shielded doublet next to Bromine.

    • δ 2.06 (s, 3H, -C≡C-CH₃): Sharp singlet; integration must be exactly 3:1 ratio with aromatic protons.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Distinct alkyne carbons at ~90 ppm and ~76 ppm .

    • Methyl carbon at ~4.5 ppm .

Comparative Performance Analysis

Why use 2-Bromo-5-(prop-1-yn-1-yl)pyridine instead of starting from generic di-halides?

Alternative 1: 2,5-Dibromopyridine[1]
  • Workflow: Requires selective Sonogashira coupling at C5.

  • Risk: Poor regioselectivity. The C2-Br is also reactive, leading to bis-alkynylation (impurity) and low yields (~40-50%).

  • Verdict: Inferior. Requires difficult chromatographic separation of mono/bis products.

Alternative 2: 2-Bromo-5-iodopyridine (The "Gold Standard" Precursor)
  • Workflow: Selective coupling at C5-Iodine (C-I bond is weaker and more reactive than C-Br).

  • Performance: Yields >85% for the propynyl intermediate.

  • Verdict: Best Route. The 2-Bromo-5-(prop-1-yn-1-yl)pyridine is the product of this reaction. Isolating this stable intermediate allows for cleaner downstream chemistry compared to "one-pot" procedures.

Performance Matrix
Feature2-Bromo-5-(prop-1-yn-1-yl)pyridine (Target)2,5-Dibromopyridine (Alt 1)2-Bromo-5-iodopyridine (Alt 2)
Reactivity High (C2-Br only) Moderate (Mixed C2/C5)High (Selective C5-I)
Step Count 1 (to final drug) 2 (to final drug)2 (to final drug)
Purification Simple (Crystallization) Difficult (Isomer separation)Simple (Filtration)
Cost High (Custom Synthesis)Low (Commodity)Moderate

Experimental Protocol: Synthesis & Validation

Objective: Selective synthesis of 2-Bromo-5-(prop-1-yn-1-yl)pyridine from 2-bromo-5-iodopyridine via Sonogashira coupling.

Reaction Workflow (DOT Diagram)

SynthesisWorkflow Start 2-Bromo-5-iodopyridine (1.0 eq) Reaction Sonogashira Coupling THF/Et3N, 50°C, 4h Start->Reaction Reagents Propyne (gas) or Zn(C≡C-Me)Br Pd(PPh3)2Cl2 / CuI Reagents->Reaction Workup Workup: Filter Cu salts Extract EtOAc Reaction->Workup Product 2-Bromo-5-(prop-1-yn-1-yl)pyridine (Target Intermediate) Workup->Product QC QC Check: 1H NMR & Elemental Product->QC

Caption: Selective C5-alkynylation workflow preserving the C2-Bromine handle for subsequent diversification.

Step-by-Step Methodology
  • Charge: In a dry Schlenk flask, dissolve 2-bromo-5-iodopyridine (1.0 eq) in anhydrous THF/Et₃N (3:1 ratio).

  • Catalyst: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.10 eq). Degas with Argon for 15 min.

  • Addition: Bubble propyne gas (excess) through the solution OR add tributyl(prop-1-ynyl)stannane (Stille alternative) if gas handling is unavailable.

  • Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting iodide (

    
    ) should disappear; product appears at 
    
    
    
    .
  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate.

  • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).

  • Validation: Verify MP (expect solid, approx 60–80°C range) and NMR (methyl singlet).

Application in Drug Development (mGluR5)

This intermediate is a privileged scaffold for Metabotropic Glutamate Receptor 5 (mGluR5) radioligands.

  • Mechanism: The alkyne serves as a rigid linker that orients the pyridine nitrogen for optimal binding in the mGluR5 allosteric pocket.

  • Downstream Chemistry: The remaining C2-Bromine is typically converted via:

    • Suzuki Coupling: To attach a fluorophenyl ring (e.g., for FPEB analogs).

    • Radio-fluorination: Displacement of the bromine (or corresponding nitro/iodonium precursor) with [¹⁸F]F⁻.

Signaling Pathway Context

mGluR5_Pathway Ligand Pyridine-Alkyne Ligand (From Target Intermediate) Receptor mGluR5 Receptor (Allosteric Site) Ligand->Receptor Negative Allosteric Modulation (NAM) GProtein Gαq/11 Protein Receptor->GProtein Inhibits Activation PLC Phospholipase C (PLCβ) GProtein->PLC Downstream Signal Calcium Intracellular Ca2+ Release PLC->Calcium Reduced Excitability

Caption: Mechanism of action for mGluR5 NAMs derived from the 2-bromo-5-(prop-1-yn-1-yl)pyridine scaffold.

References

  • Synthesis of 2-Bromo-5-iodopyridine (Precursor)

    • Source: Sigma-Aldrich / Merck KGaA.
    • URL:

  • Sonogashira Coupling Methodologies on Pyridines: Title: "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Nitrogen Heterocycles." Source:Chemical Reviews, 2007. (General Reference for C5-selective coupling).
  • mGluR5 Ligand Chemistry (MTEP/MPEP Analogs)

    • Title: "Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase..." (Contextual reference for pyridine scaffold analysis).
    • Source:Journal of Medicinal Chemistry.
    • URL:

  • PubChem Compound Summary

    • Title: "2-bromo-5-(prop-1-yn-1-yl)pyridine (Compound)"[1]

    • Source: National Center for Biotechnology Inform
    • URL:(Note: Specific experimental data is user-generated; use calculated values from Section 2.1 for QC).

Sources

Validation

Technical Guide: Structural Elucidation of 2-Bromo-5-(prop-1-yn-1-yl)pyridine

This guide details the structural elucidation and differentiation of 2-Bromo-5-(prop-1-yn-1-yl)pyridine from its regioisomers. It addresses the common synthetic challenge where non-selective Sonogashira coupling on 2,5-d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation and differentiation of 2-Bromo-5-(prop-1-yn-1-yl)pyridine from its regioisomers. It addresses the common synthetic challenge where non-selective Sonogashira coupling on 2,5-dibromopyridine yields isomeric mixtures.

Executive Summary & The "Regioselectivity Paradox"

In the development of mGluR5 antagonists (e.g., MPEP analogues), the 2-Bromo-5-(prop-1-yn-1-yl)pyridine motif is a critical intermediate. However, its synthesis often presents a "Regioselectivity Paradox":

  • The Trap: Direct Sonogashira coupling of propyne with 2,5-dibromopyridine typically fails to yield the target. The C-2 position of the pyridine ring is more electron-deficient (adjacent to Nitrogen), making it significantly more reactive toward oxidative addition by Pd(0) than the C-5 position.

  • The Result: The major product is often the inverse isomer: 2-(prop-1-yn-1-yl)-5-bromopyridine .

  • The Solution: Unambiguous structural assignment requires a multi-tiered analytical approach. Standard LC-MS is insufficient as these isomers share identical molecular weights (MW 196.04) and similar fragmentation patterns.

This guide provides a definitive protocol to distinguish the target (5-alkynyl) from the common impurity (2-alkynyl) and other positional isomers.

Analytical Decision Tree

The following logic flow illustrates the step-by-step elimination of isomers based on spectral data.

DecisionTree Start Unknown Isomer Sample (MW 196.04) Step1 Step 1: 1H NMR Coupling Analysis (Aromatic Region) Start->Step1 Res_24 Pattern: Singlet (H3) + Pair of Doublets Conclusion: 2,4-Disubstituted Step1->Res_24 J ~5Hz (ortho) Res_26 Pattern: Triplet (H4) + Doublet (H3/5) Conclusion: 2,6-Disubstituted Step1->Res_26 Symmetry / J ~8Hz Res_25 Pattern: 3 Signals (H3, H4, H6) Large J(H3,H4) ~8Hz Conclusion: 2,5-Disubstituted Step1->Res_25 Matches 2,5 Pattern Step2 Step 2: NOE / NOESY Experiment (Irradiate Methyl Alkyne @ ~2.0 ppm) Res_25->Step2 Distinguish Regioisomers NOE_H3 NOE Observed to H-3 (Ortho to C-2) Conclusion: Alkyne is at Pos 2 (WRONG ISOMER) Step2->NOE_H3 NOE_H46 NOE Observed to H-4 & H-6 Conclusion: Alkyne is at Pos 5 (TARGET MOLECULE) Step2->NOE_H46

Figure 1: Analytical workflow for assigning pyridine regioisomers.

Method 1: 1H NMR Coupling Analysis (Substitution Pattern)

Before determining which substituent is where, you must confirm the substituents are at positions 2 and 5.

Protocol: Acquire a standard 1H NMR (CDCl3, 400 MHz+). Focus on the aromatic region (7.0 – 8.8 ppm).

ParameterTarget: 2,5-Disubstituted Alternative: 2,4-DisubstitutedAlternative: 2,6-Disubstituted
Spin System AMX or ABX AMX AB2 (if symmetric)
Key Coupling (

)

(Ortho)

(Ortho)

H-6 Signal Doublet (

)
(Meta to H-4)
Doublet (

)
Not applicable (Substituted)
H-3 Signal Doublet (

)
Singlet (Isolated)Doublet

Interpretation:

  • If you see a singlet in the aromatic region, you likely have the 2,4-isomer.

  • If you see two doublets with

    
      and one small doublet/singlet (
    
    
    
    )
    , you have a 2,5-disubstituted pyridine . Proceed to Method 2 to identify which 2,5-isomer you have.

Method 2: The "Methyl-Tag" NOE Experiment (Definitive Proof)

This is the most robust method for distinguishing 2-Bromo-5-(propynyl) from 2-(propynyl)-5-Bromo . It relies on the spatial proximity of the alkyne's methyl group (


) to the ring protons.

Experimental Setup:

  • Sample: ~10 mg in 0.6 mL CDCl3 (degassed to maximize NOE signals).

  • Experiment: 1D Selective NOE (or 2D NOESY).

  • Excitation: Selectively irradiate the propynyl methyl singlet (typically

    
    ).
    

Data Analysis:

Scenario A: The Target (2-Bromo-5-(prop-1-yn-1-yl)pyridine)
  • Geometry: The alkyne is at Position 5.

  • Neighbors: The methyl group is spatially close to H-4 and H-6 .

  • Observation: Strong NOE enhancement at H-4 (doublet of doublets) and H-6 (fine doublet/singlet, most downfield).

  • Result: CONFIRMED TARGET.

Scenario B: The Inverse Isomer (2-(prop-1-yn-1-yl)-5-bromopyridine)
  • Geometry: The alkyne is at Position 2.

  • Neighbors: The methyl group is spatially close to H-3 .

  • Observation: Strong NOE enhancement at H-3 (doublet,

    
    ).
    
  • Result: INCORRECT ISOMER.

Method 3: 13C NMR & HMBC (Connectivity Confirmation)

If NOE is ambiguous (e.g., signal overlap), Heteronuclear Multiple Bond Correlation (HMBC) provides chemical connectivity.

Target: 2-Bromo-5-(propynyl)pyridine [1][2]

  • Key Correlation: The propynyl methyl protons will show a long-range coupling (

    
    ) to C-5  of the pyridine ring.
    
  • C-5 Shift: Carbon attached to an alkyne in pyridine is typically

    
    .
    
  • C-2 Shift: Carbon attached to Bromine (C-2) is typically deshielded and weak, appearing around

    
     (depending on substitution).
    

Inverse Isomer: 2-(propynyl)-5-bromopyridine

  • Key Correlation: The propynyl methyl protons will correlate to C-2 .

  • C-2 Shift: Carbon attached to an alkyne at the 2-position is often shifted differently (

    
     due to N-adjacency and alkyne anisotropy).
    
  • Differentiation: C-5 (attached to Br) will be significantly shielded (

    
    ) compared to C-2.
    

Synthetic Insight: Avoiding the Isomer Mix

To ensure the production of the correct isomer without extensive purification, the synthetic route must be designed to bypass the regioselectivity issues of 2,5-dibromopyridine.

Recommended Route (Sandmeyer Approach):

  • Start: 2-Amino-5-bromopyridine (Commercially available, inexpensive).

  • Step 1 (Coupling): Sonogashira coupling with propyne.

    • Selectivity: The amino group deactivates the 2-position towards oxidative addition? Actually, Pd couples at the C-Br bond. The C-NH2 bond is stable.

    • Product:2-Amino-5-(prop-1-yn-1-yl)pyridine . (The alkyne is locked at pos 5).

  • Step 2 (Sandmeyer): Convert the 2-amino group to a 2-bromo group.

    • Reagents:

      
      , 
      
      
      
      ,
      
      
      (or
      
      
      ).
    • Product:2-Bromo-5-(prop-1-yn-1-yl)pyridine .[1]

    • Advantage: This route guarantees the regiochemistry.

Synthesis SM 2-Amino-5-bromopyridine Inter 2-Amino-5-(propynyl)pyridine SM->Inter Sonogashira (Propyne, Pd cat.) Prod 2-Bromo-5-(propynyl)pyridine (Target) Inter->Prod Sandmeyer Rxn (NaNO2, HBr)

Figure 2: Regioselective synthesis strategy.

References

  • Sonogashira Coupling Selectivity: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Pyridine NMR Data: BenchChem. (2025).[3] Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide. Link (Cited for general pyridine coupling constant principles).

  • mGluR5 Antagonist Chemistry: Alagille, D., et al. (2011). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. ACS Medicinal Chemistry Letters, 2(12), 882–884. Link

  • General NMR of Regioisomers: Oxford Instruments. (2025).[1][2][3][4] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 2-Bromo-5-(prop-1-yn-1-yl)pyridine

Executive Summary 2-Bromo-5-(prop-1-yn-1-yl)pyridine is a functionalized pyridine derivative commonly used as an intermediate in cross-coupling reactions (e.g., Sonogashira coupling). Its disposal requires strict adheren...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-(prop-1-yn-1-yl)pyridine is a functionalized pyridine derivative commonly used as an intermediate in cross-coupling reactions (e.g., Sonogashira coupling). Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the bromine substituent.

Critical Directive:

  • NEVER dispose of this compound down the drain.

  • NEVER mix with non-halogenated solvents (e.g., Acetone, Methanol) if a separate halogenated waste stream exists; doing so upgrades the entire container to a more expensive disposal tier.

  • ALWAYS segregate into High-Density Polyethylene (HDPE) carboys labeled "Halogenated Organic Waste."

Chemical Profile & Hazard Assessment

To manage waste effectively, one must understand the molecular drivers of toxicity and reactivity.

FeatureChemical MoietyHazard ImplicationsWaste Classification
Core Structure Pyridine RingHepatotoxicity, CNS depression, distinct offensive odor.Toxic / Irritant
Substituent A Bromine (C-Br)Persistency, formation of dioxins during improper incineration.Halogenated
Substituent B Propynyl (Alkyne)Potential reactivity with strong oxidizers.Reactive (Low)
Environmental Halogenated HeterocycleLong-term aquatic toxicity (Marine Pollutant).PBT Potential

Expert Insight: While the internal alkyne (propynyl) is more stable than terminal alkynes, you must ensure this waste stream is kept free of heavy metal salts (Silver, Copper) often used in its synthesis. Although the risk is lower than with terminal alkynes, the formation of shock-sensitive acetylides is a non-zero risk in complex waste mixtures.

Waste Segregation Protocol

The most common compliance failure in research labs is the commingling of halogenated and non-halogenated waste. This compound must be treated as Halogenated Waste.

Segregation Decision Tree

The following logic flow ensures compliant separation of waste streams.

WasteSegregation Start Start: Waste Generation IsSolid Is the waste Solid or Liquid? Start->IsSolid Solid Solid Waste (Silica, contaminated gloves) IsSolid->Solid Solid Liquid Liquid Waste (Mother liquor, washings) IsSolid->Liquid Liquid SolidBin Solid Haz Waste Bin (Double-bagged, sealed) Solid->SolidBin IsAq Is the solvent Aqueous? Liquid->IsAq Aqueous Aqueous Waste (Trace Organics) IsAq->Aqueous Yes Organic Organic Phase IsAq->Organic No HaloCheck Does it contain Halogens (Br, Cl, F, I)? (YES - 2-Bromo...) Organic->HaloCheck HaloWaste HALOGENATED Waste Carboy (High Cost Stream) HaloCheck->HaloWaste Yes (Contains 2-Bromo...) NonHaloWaste NON-HALOGENATED Waste (Lower Cost Stream) HaloCheck->NonHaloWaste No

Figure 1: Decision matrix for segregating 2-Bromo-5-(prop-1-yn-1-yl)pyridine waste streams. Note that the presence of the bromine atom forces the "Halogenated" classification.

Operational Disposal Procedures

Phase 1: Pre-Disposal Stabilization

Before transferring waste to the central accumulation area, ensure the mixture is stable.

  • Quenching: If the waste is from a reaction mixture (e.g., Sonogashira), ensure all active coupling agents or catalysts (Pd, Cu) are quenched.

  • pH Check: Ensure the waste solution is Neutral (pH 6-8). Pyridine derivatives can be basic; neutralize excessive basicity with dilute acid before adding to the solvent waste container to prevent exothermic reactions in the drum.

    • Caution: Do not over-acidify if metal azides or cyanides are present in the general waste stream (risk of HN3 or HCN gas).

Phase 2: Container Selection & Labeling
  • Primary Container: HDPE (High-Density Polyethylene) Carboy (10L or 20L).

    • Why? HDPE is resistant to halogenated solvents and pyridine. Glass is acceptable but poses a breakage risk.[1]

  • Secondary Containment: The carboy must sit in a polyethylene tray capable of holding 110% of the container's volume.

  • Labeling Requirements:

    • Chemical Name: Must list "2-Bromo-5-(prop-1-yn-1-yl)pyridine" and the primary solvent (e.g., "Dichloromethane" or "Ethyl Acetate").

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Flammable (if in organic solvent).

Phase 3: Disposal Workflow
  • Don PPE: Nitrile gloves (double gloving recommended for halogenated solvents), lab coat, and safety goggles.

  • Fume Hood Transfer: Perform all waste transfers inside a functioning fume hood. Pyridine derivatives have low odor thresholds and are respiratory irritants.

  • Funnel Use: Use a funnel with a lid/latch to minimize evaporation.

  • Log Entry: Record the volume and estimated concentration in the lab's Waste Log immediately.

Regulatory Framework (RCRA Compliance)

In the United States, this waste falls under the Resource Conservation and Recovery Act (RCRA).

  • Characteristic Waste: Likely D038 (Pyridine) if the concentration is high enough to fail TCLP (Toxicity Characteristic Leaching Procedure).

  • Halogenated Solvents: If mixed with spent methylene chloride or chloroform, it may trigger F002 .

  • P-List / U-List: Pyridine is U196 . While this specific derivative is not explicitly U-listed by CAS, best practice dictates treating it with the same severity as the parent compound.

Compliance Tip: When in doubt, over-classify. Labeling as "Hazardous Waste - Toxic, Halogenated" covers the regulatory bases for incineration requirements.

Emergency Procedures: Spill Management

In the event of a spill outside the fume hood:

SpillResponse Assess Assess Volume & Location Major >100mL or Outside Hood: EVACUATE LAB Assess->Major Minor <100mL & Inside Hood: Manage Locally Assess->Minor PPE Don PPE: Resp. Protection + Silver Shield Gloves Minor->PPE Absorb Absorb with Vermiculite or Solusorb® PPE->Absorb Bag Double Bag Waste Label as Haz Waste Absorb->Bag Clean Wash Area with Soap & Water Bag->Clean

Figure 2: Immediate response workflow for spills involving halogenated pyridine derivatives.

Specific Spill Notes:

  • Odor Control: The pyridine moiety will cause a lingering, unpleasant odor. Use an activated charcoal spill kit if available to suppress vapors.

  • Decontamination: Wash the surface with a dilute surfactant solution. Avoid bleach (hypochlorite) initially if the waste contains high concentrations of amines/pyridines, as this can form chloramines; however, for this specific brominated compound, standard detergent is safer and effective.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10881944, 2-Bromo-5-(prop-1-yn-1-yl)pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-Bromo-5-(prop-1-yn-1-yl)pyridine

Executive Safety Summary 2-Bromo-5-(prop-1-yn-1-yl)pyridine (CAS: Analogous to 1245773-45-6 family) represents a distinct class of halogenated, alkynyl-functionalized heterocycles. While valuable as a Sonogashira couplin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Bromo-5-(prop-1-yn-1-yl)pyridine (CAS: Analogous to 1245773-45-6 family) represents a distinct class of halogenated, alkynyl-functionalized heterocycles. While valuable as a Sonogashira coupling intermediate, its structural motifs dictate a specific hazard profile combining the penetrative properties of pyridines with the reactivity of internal alkynes.

Immediate Operational Directive:

  • Treat as a Potent Skin Permeator: The pyridine ring facilitates dermal absorption.

  • Respiratory Sensitizer Risk: Halogenated pyridines are notorious for mucous membrane irritation.

  • Engineering Control: All handling must occur within a certified chemical fume hood.[1]

Hazard Architecture: Structure-Activity Relationship (SAR)

To understand the why behind the PPE, we analyze the molecule's three core components. This is not just a list of hazards; it is the logic that dictates your protection strategy.

Structural ComponentAssociated HazardOperational Implication
Pyridine Core Dermal Absorption & Neurotoxicity Pyridines are lipophilic and can cross the stratum corneum, carrying substituents into the bloodstream.Glove Selection is Critical. Standard nitrile degrades faster against pyridines than many other solvents.
Bromine Substituent Alkylating Potential & Irritation Halogens at the 2-position increase the electrophilicity of the ring, enhancing potential for skin sensitization and eye damage.Eye Protection Upgrade. Safety glasses are insufficient for solution handling; chemical goggles are required.
Propynyl Group Reactivity & Instability While internal alkynes (prop-1-yn-1-yl) are more stable than terminal alkynes, they remain energy-rich functional groups susceptible to exothermic decomposition.Static Control. Use antistatic weighing boats and ground all transfer equipment.

The PPE Firewall: Specifications & Selection

This section defines the barrier between the researcher and the chemical. Do not deviate from these standards without a documented risk assessment.

A. Hand Protection (The Critical Control Point)

Warning: Pyridine derivatives can permeate standard laboratory nitrile gloves in <10 minutes depending on thickness and solvent carrier.

Protocol for Solid Handling (Weighing/Transfer)
  • Primary Layer: Nitrile (Minimum 5 mil thickness).

  • Secondary Layer: Nitrile (Standard exam glove) - Double Gloving is Mandatory.

  • Technique: "Spot-Change" protocol. If any solid touches the outer glove, strip and replace immediately.

Protocol for Solution Handling (Reaction Setup/Workup)

When dissolved in organic solvents (DCM, THF, DMF), the permeation rate accelerates.

  • Recommended: Laminate Film Gloves (e.g., Ansell Silver Shield / 4H).

    • Why: These provide >4 hours of breakthrough time against pyridine/solvent mixtures.

  • Dexterity Compromise: Wear a tight-fitting nitrile glove over the laminate glove to restore grip and dexterity.

B. Eye & Face Protection[2][3][4][5][6][7]
  • Standard Operation: Chemical Splash Goggles (Indirect Venting).

    • Reasoning: Pyridine vapors are lachrymators. Safety glasses allow vapors to bypass the lens and irritate the mucosa.

  • High-Risk (Scale-up >5g): Add a Face Shield over goggles to protect against splash/exotherm risks.

C. Respiratory Protection[3][8][9]
  • Primary Control: Fume Hood (Face velocity 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

    • Note: Dust masks (N95) are insufficient for pyridine vapors.

Operational Workflow: Safe Handling Logic

The following diagram illustrates the decision logic for handling this compound, integrating engineering controls with PPE choices.

SafeHandling Start Start: 2-Bromo-5-(prop-1-yn-1-yl)pyridine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Pure Compound Solution Solution / Reaction Mix StateCheck->Solution Dissolved Weighing Weighing Protocol: 1. Antistatic Boat 2. Static Gun Usage 3. Draft Shield ON Solid->Weighing GlovesLiquid PPE: Laminate (Silver Shield) + Outer Nitrile for Grip Solution->GlovesLiquid Required PPE Hood Engineering Control: Fume Hood ONLY Sash height < 18 inches Solution->Hood GlovesSolid PPE: Double Nitrile (5 mil) Change immediately on contact Weighing->GlovesSolid Required PPE Weighing->Hood Waste Disposal: Halogenated Organic Waste (Segregate from Oxidizers) Hood->Waste Post-Process

Figure 1: Operational decision tree for PPE selection based on physical state.

Step-by-Step Experimental Protocol

Phase 1: Preparation
  • Verify Engineering Controls: Check fume hood flow monitor. Ensure the sash is at the lowest working position.

  • Static Discharge Mitigation: The alkynyl group introduces a risk of static sensitivity.

    • Use an ionizing fan or anti-static gun on the weighing boat.

    • Do not use metal spatulas if the powder is dry/fine; use anti-static plastic or coated spatulas.

Phase 2: Weighing & Transfer
  • Double Glove: Don two pairs of nitrile gloves.

  • Tare: Place the vessel inside the hood. Tare the balance before opening the chemical container.

  • Transfer: Open the container only inside the hood. Transfer solid gently to avoid aerosolization.

  • Decon: Wipe the exterior of the stock container with a Kimwipe dampened with Acetone or DCM before returning it to storage. Discard the wipe immediately into solid hazardous waste.

Phase 3: Emergency Response (Spills)
  • Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.

  • Solution Spill:

    • Evacuate the immediate area if the spill is >100mL.

    • Use Universal Sorbent Pads (pig mats).

    • Do not use paper towels alone, as pyridine vapors will continue to off-gas from the trash bin. Seal used sorbents in a Ziploc bag before placing in the waste drum.

Waste Disposal & Decontamination

Proper disposal is legally required and environmentally critical due to the halogenated nature of the compound.

Waste StreamClassificationHandling Instruction
Reaction Mixtures Halogenated Organic Do not mix with acidic waste streams (risk of exothermic polymerization or hydrolysis).
Contaminated PPE Solid Hazardous Gloves and weigh boats must be double-bagged (clear polyethylene) before binning.
Quenching (If reactive) Chemical Treatment If the alkyne functionality is unreacted, dilute with DCM and quench with a mild radical scavenger if protocol dictates, though usually stable enough for direct disposal.

Final Decontamination: Clean all surfaces (hood sash, benchtop, balance) with a 10% soap/water solution followed by an ethanol rinse. Pyridines stick to surfaces; simple solvent wipes often just spread the residue.

References

  • National Institute for Occupational Safety and Health (NIOSH). Pyridine: Systemic Agent. CDC Emergency Response Safety and Health Database. [Link]

  • PubChem. Compound Summary: 2-Bromopyridine (Analogous Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.